Product packaging for 4-Chloro-2-phenylpyridine(Cat. No.:CAS No. 57311-18-9)

4-Chloro-2-phenylpyridine

Cat. No.: B1303127
CAS No.: 57311-18-9
M. Wt: 189.64 g/mol
InChI Key: BFRWDRFLYBYSFX-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylpyridine is a useful research compound. Its molecular formula is C11H8ClN and its molecular weight is 189.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClN B1303127 4-Chloro-2-phenylpyridine CAS No. 57311-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRWDRFLYBYSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376506
Record name 4-chloro-2-phenylpyridine
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57311-18-9
Record name 4-Chloro-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57311-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-phenylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-phenylpyridine (CAS 57311-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-Chloro-2-phenylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound is a bichromophoric system where a phenyl group is attached to a pyridine ring which is further substituted with a chlorine atom. This unique arrangement of functionalities imparts specific chemical and physical characteristics that are pivotal for its role as a synthetic intermediate.[1]

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification in research and regulatory contexts.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 57311-18-9[2][3]
Molecular Formula C11H8ClN[2][3][4]
IUPAC Name This compound[2]
InChI InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H[2]
InChIKey BFRWDRFLYBYSFX-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)C2=NC=CC(=C2)Cl[2]
Synonyms 2-phenyl-4-chloropyridine, Pyridine, 4-chloro-2-phenyl-[2][4]
Physicochemical Data

The physical and computed properties of this compound are summarized below. These parameters are crucial for designing reaction conditions, purification protocols, and for computational modeling studies.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 189.64 g/mol [2][3][5]
Appearance Colorless to light yellow liquid/Yellow oil[6][7]
Boiling Point 297 °C[4]
Density 1.186 g/cm³[4]
Flash Point 161 °C[4]
Purity ≥ 97%[7]
XLogP3 3.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not extensively published, its structure suggests a logical and efficient synthetic approach utilizing well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a highly plausible and industrially scalable method.[8][9]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct route involves the palladium-catalyzed cross-coupling of a suitable 4-chloropyridine derivative with phenylboronic acid. The key starting material would be 2,4-dichloropyridine. The regioselectivity of the Suzuki coupling on dihalopyridines can often be controlled by the reaction conditions, with the 2-position generally being more reactive in many palladium-catalyzed cross-coupling reactions.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,4-Dichloropyridine 2,4-Dichloropyridine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) 2,4-Dichloropyridine->Catalyst Reacts with Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Catalyst Reacts with This compound This compound Catalyst->this compound Forms Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane/H2O) Solvent->Catalyst

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Suzuki-Miyaura couplings of halopyridines.[9][10]

  • Reaction Setup: To a flame-dried round-bottom flask, add 2,4-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), and a suitable base such as potassium carbonate (2 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectral Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

A GC-MS spectrum for this compound is available in the PubChem database, providing experimental evidence for its molecular weight.[4] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 189 and a characteristic M+2 peak at m/z 191 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (7.0-8.7 ppm). The protons on the phenyl ring will likely appear as multiplets, while the three protons on the pyridine ring will exhibit characteristic coupling patterns.

  • ¹³C NMR: The spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule. The carbon attached to the chlorine atom will be significantly deshielded.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the electronic properties of the substituted pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution.[2][6] The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the Meisenheimer-like intermediate formed during the attack of a nucleophile at the C4 position.[3] This makes the 4-chloro substituent a good leaving group, allowing for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols.

Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nucleophile Nucleophile Nucleophile (Nu-) Product 4-Substituted-2-phenylpyridine Intermediate->Product - Chloride LeavingGroup Chloride ion (Cl-)

Caption: Nucleophilic aromatic substitution at the 4-position of this compound.

This reactivity is a cornerstone for the use of this compound as a versatile building block in the synthesis of more complex molecules.

Applications in Research and Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[11] The 2-phenylpyridine motif, in particular, has been explored for a variety of therapeutic applications.

Drug Discovery Intermediate

Given its reactive chloro group, this compound serves as an excellent starting material for the synthesis of libraries of 2-phenylpyridine derivatives. These derivatives can be screened for a wide range of biological activities. The 2-phenylpyridine scaffold has been investigated for its potential in developing agents for neurological disorders and cancer.[12]

Agrochemical Synthesis

The structural motifs present in this compound are also relevant in the field of agrochemicals. Many pesticides and herbicides contain substituted pyridine rings.[13]

Safety and Handling

Detailed toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[5]

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via robust cross-coupling methodologies and its susceptibility to nucleophilic substitution at the 4-position make it an attractive building block for the creation of diverse molecular architectures. Further exploration of the reactivity and biological activity of its derivatives is warranted and is expected to lead to the discovery of novel compounds with valuable applications.

References

Physical and chemical properties of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-2-phenylpyridine

Introduction: A Versatile Heterocyclic Building Block

This compound is a bi-aromatic heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, influenced by the electronegative nitrogen, coupled with the reactivity of the C-Cl bond, establishes this compound as a key building block for creating more complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

Molecular Structure and Identification

A clear understanding of the molecule's fundamental identifiers is the first step in any scientific endeavor.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 57311-18-9[4][5]
Molecular Formula C₁₁H₈ClN[4][5]
Molecular Weight 189.64 g/mol [4][5][6]
Canonical SMILES C1=CC=C(C=C1)C2=NC=CC(=C2)Cl[4]
InChI Key BFRWDRFLYBYSFX-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions.

PropertyValueSource
Appearance Crystalline solid or oil
Boiling Point 297 °C[7][8]
Density 1.186 g/cm³[7][8]
Flash Point 161 °C[7][8]
pKa (Predicted) 3.00 ± 0.10[5][7]
Storage Temperature 2-8°C under inert gas[5][7]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay between the phenyl substituent, the pyridine core, and the chloro group.

Expertise in Action: Understanding Reactivity The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 4-position is therefore a prime site for nucleophilic aromatic substitution (SNAr), serving as a good leaving group. This makes the molecule an excellent substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) to build molecular diversity.

Furthermore, the phenyl group can undergo electrophilic substitution, while the C-H bonds on both rings are potential sites for modern C-H activation/functionalization reactions, a powerful tool in contemporary organic synthesis.[9][10]

Caption: Key reactive sites and potential chemical transformations of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing phenylpyridine scaffolds is the Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a representative synthesis of this compound from 2,4-dichloropyridine and phenylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system) is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-C bond.

  • Base: A base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[11]

  • Solvent: A solvent system like N,N-dimethylacetamide (DMA) or a mixture of toluene and water is often used to ensure solubility of both organic and inorganic reagents.[11]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and degradation of the palladium catalyst, ensuring its longevity and activity.[11]

Step-by-Step Methodology
  • Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

  • Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.

  • Solvent Addition: Add degassed solvent (e.g., DMA or Toluene/Ethanol/Water mixture) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield this compound.

G start Reactants: 2,4-Dichloropyridine Phenylboronic Acid conditions Conditions: 80-100 °C Inert Atmosphere (Ar) 12-24 hours start->conditions reagents Reagents: Pd Catalyst Base (e.g., Cs2CO3) Solvent (e.g., DMA) reagents->conditions workup Aqueous Workup & Extraction conditions->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery

Pyridine derivatives are foundational in modern drug development, forming the core of numerous therapeutic agents.[1] The chloro-substituent in this compound is particularly significant; chlorine is a common halogen in FDA-approved drugs, where it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[12]

  • Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating libraries of compounds. The reactive chlorine at the 4-position can be displaced by various functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).[2]

  • Intermediate in API Synthesis: It is a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), particularly in oncology and anti-inflammatory research.[13]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[14]

    • H315: Causes skin irritation.[14]

    • H319: Causes serious eye irritation.[14]

    • H335: May cause respiratory irritation.[14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]

    • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][15]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Store locked up.[15]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the hands of researchers and drug developers. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable building block. A thorough understanding of its characteristics, from its reactivity profile to its safety requirements, is paramount for leveraging its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

Physicochemical Properties of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the key physicochemical properties of 4-Chloro-2-phenylpyridine, intended for researchers, scientists, and professionals in drug development.

Below is a summary of the molecular formula and molecular weight for this compound.

PropertyValue
Molecular Formula C11H8ClN[1][2][3]
Molecular Weight 189.64 g/mol [1][2][3]
Monoisotopic Mass 189.0345270 Da[1]

Chemical Identifiers

For ease of reference across different databases and publications, the following identifiers are provided for this compound.

Identifier TypeIdentifier
CAS Number 57311-18-9[1][3]
PubChem CID 2762846[1]
InChI InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H[1]
SMILES C1=CC=C(C=C1)C2=NC=CC(=C2)Cl[1]

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Chloro-2-phenylpyridine is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern offers a versatile scaffold for further chemical elaboration, making the efficient and selective synthesis of this compound a topic of significant interest to the scientific community. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. This document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most relevant synthetic methodologies, including cross-coupling strategies and pyridine ring construction. Each approach is critically evaluated for its advantages, limitations, and overall applicability in a research and development setting.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. The introduction of a phenyl group at the 2-position and a chloro substituent at the 4-position of the pyridine ring creates a molecule with a distinct electronic and steric profile. The chlorine atom, in particular, serves as a versatile handle for subsequent functionalization through nucleophilic aromatic substitution or further cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will explore two primary retrosynthetic disconnections for the synthesis of this compound: the formation of the C-C bond between the phenyl and pyridine rings as the key step, and the construction of the substituted pyridine ring itself.

Retrosynthetic Strategy 1: Arylation of a Pre-functionalized Pyridine Ring

This approach focuses on introducing the phenyl group onto a pyridine scaffold that already contains the chloro substituent at the 4-position. The key transformation in this strategy is a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] In this pathway, 2,4-dichloropyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 2,4-dichloropyridine. This is followed by transmetalation of the phenyl group from the boronic acid to the palladium center. The final step is reductive elimination, which forms the desired this compound and regenerates the palladium(0) catalyst.

Causality of Experimental Choices: The regioselectivity of the coupling is a critical consideration. The chlorine atom at the 2-position of the pyridine ring is generally more activated towards oxidative addition than the one at the 4-position due to the electronic influence of the ring nitrogen. However, studies on analogous systems like 2,4-dichloropyrimidines have shown that coupling can preferentially occur at the 4-position under certain conditions.[2][3] For 3,4-dichloropyridine, preferential Suzuki-Miyaura coupling at the C4 position has also been observed.[4] The choice of palladium catalyst, ligand, base, and solvent system is crucial in directing the regioselectivity and achieving a high yield of the desired product. Ligands with specific steric and electronic properties can influence which C-Cl bond preferentially undergoes oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 2,4-dichloropyridine (1.0 eq.), phenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), and a solvent system such as a mixture of 1,4-dioxane and water.[1]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃EtOH/H₂ORefluxGood to Excellent[5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[1]
Negishi Coupling of 2,4-Dichloropyridine

The Negishi coupling offers an alternative cross-coupling strategy, utilizing an organozinc reagent.[6][7] This method is known for its high functional group tolerance and can be effective for coupling with heteroaryl chlorides.

Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation from the organozinc reagent, and reductive elimination. Organozinc reagents are typically more reactive than organoborons, which can sometimes lead to higher yields and faster reaction times.[7]

Causality of Experimental Choices: The preparation of the phenylzinc reagent is a key step. It can be generated in situ from bromobenzene and a zinc source. The choice of palladium or nickel catalyst and the supporting ligand is critical for achieving high efficiency and selectivity.[6] As with the Suzuki coupling, regioselectivity is a primary concern, and reaction conditions must be optimized to favor coupling at the 2-position.

Experimental Protocol: Negishi Coupling

  • In a flame-dried flask under an inert atmosphere, prepare the phenylzinc reagent by reacting bromobenzene with activated zinc metal or by transmetalation from phenyllithium with a zinc salt.

  • In a separate flask, add 2,4-dichloropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and an anhydrous solvent like THF.

  • To this mixture, add the freshly prepared phenylzinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via column chromatography.

Retrosynthetic Strategy 2: Construction of the Substituted Pyridine Ring

This approach involves building the this compound scaffold from acyclic precursors. This can offer a high degree of flexibility in introducing substituents.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[8][9]

Mechanism: The reaction proceeds through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes a cyclization and dehydration cascade with ammonia to form the pyridine ring.[8]

Causality of Experimental Choices: To synthesize this compound via this route, one would need to select precursors that introduce the phenyl group at the 2-position and a group at the 4-position that can be converted to a chloro substituent. For example, using a chalcone derivative with a chlorine atom at the appropriate position. The choice of the α,β-unsaturated carbonyl component is critical for introducing the desired substitution pattern.

Experimental Protocol: Kröhnke-type Synthesis

  • Synthesize the requisite α-pyridinium acetophenone salt by reacting 2-bromoacetophenone with pyridine.

  • In a reaction vessel, combine the α-pyridinium acetophenone salt (1.0 eq.), a suitable α,β-unsaturated carbonyl compound bearing a chloro substituent at the β-position (1.0 eq.), and ammonium acetate (excess).

  • Heat the mixture in a solvent such as acetic acid or ethanol.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Kröhnke Pyridine Synthesis

α-Pyridinium Salt Precursorα,β-Unsaturated CarbonylNitrogen SourceSolventTemperature (°C)Yield (%)Reference
N-Phenacylpyridinium bromideChalconeAmmonium AcetateAcetic AcidRefluxHigh[10]
Substituted α-pyridinium acyl ketoneSubstituted Michael acceptorAmmonium AcetateEthanolReflux~60[8]
Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[11] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[12]

Mechanism: The reaction involves a series of condensations and cyclizations. An enamine is formed from one equivalent of the β-ketoester and ammonia. A Knoevenagel condensation of the aldehyde and the other equivalent of the β-ketoester provides an α,β-unsaturated carbonyl compound. A Michael addition between the enamine and the unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine.

Causality of Experimental Choices: For the synthesis of this compound, benzaldehyde would introduce the phenyl group at the 2-position (after rearrangement/oxidation). A β-ketoester containing a chloro group at the appropriate position would be required to install the 4-chloro substituent. The final oxidation step is crucial for aromatization to the pyridine ring.

Experimental Protocol: Hantzsch-type Synthesis

  • In a round-bottom flask, combine benzaldehyde (1.0 eq.), two equivalents of a β-ketoester bearing a chloro group, and ammonium acetate (1.1 eq.) in a suitable solvent like ethanol.

  • Reflux the mixture for several hours, monitoring the formation of the dihydropyridine intermediate by TLC.

  • Once the initial condensation is complete, add an oxidizing agent, such as nitric acid or ferric chloride, to the reaction mixture.

  • Continue to heat the reaction until the aromatization is complete.

  • Cool the reaction mixture and neutralize it carefully.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography or recrystallization.

Alternative Pathway: Chlorination of 2-Phenyl-4-pyridone

An alternative and often effective strategy involves the synthesis of 2-phenyl-4-pyridone, followed by its conversion to this compound.

Synthesis of 2-Phenyl-4-pyridone

The synthesis of 4-pyridones can be achieved through various cyclization strategies. A common method involves the reaction of a 1,3-dicarbonyl compound with an enamine or a similar nitrogen-containing precursor.

Chlorination of 2-Phenyl-4-pyridone

The conversion of a 4-pyridone to a 4-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose.

Mechanism: The oxygen atom of the pyridone attacks the phosphorus atom of the chlorinating agent, leading to the formation of a phosphoryl intermediate. A subsequent nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, with the departure of the phosphate group, yields the desired 4-chloropyridine.

Experimental Protocol: Chlorination of 2-Phenyl-4-pyridone

  • To a flask containing 2-phenyl-4-pyridone (1.0 eq.), carefully add phosphorus oxychloride (POCl₃) (excess) at 0 °C.

  • Slowly warm the reaction mixture to reflux and maintain this temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Retrosynthetic Strategy 1: Arylation cluster_1 Retrosynthetic Strategy 2: Ring Construction cluster_2 Alternative Pathway 2,4-Dichloropyridine 2,4-Dichloropyridine Target_1 This compound 2,4-Dichloropyridine->Target_1 Suzuki Coupling (Pd catalyst, base) 2,4-Dichloropyridine->Target_1 Negishi Coupling (Pd or Ni catalyst) Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Target_1 Phenylzinc_Reagent Phenylzinc Reagent Phenylzinc_Reagent->Target_1 Acyclic_Precursors_Krohnke α-Pyridinium Acetophenone Salt + Chloro-substituted Chalcone Target_2 This compound Acyclic_Precursors_Krohnke->Target_2 Kröhnke Synthesis Acyclic_Precursors_Hantzsch Benzaldehyde + Chloro-substituted β-Ketoester + Ammonia Acyclic_Precursors_Hantzsch->Target_2 Hantzsch Synthesis + Oxidation 2-Phenyl-4-pyridone 2-Phenyl-4-pyridone Target_3 This compound 2-Phenyl-4-pyridone->Target_3 Chlorination (POCl₃)

Caption: Overview of synthetic strategies for this compound.

Conclusion

The synthesis of this compound can be approached through several viable pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. Cross-coupling reactions on a pre-existing 2,4-dichloropyridine scaffold offer a direct and often high-yielding approach, although regioselectivity can be a challenge that requires careful optimization of reaction conditions. Ring-forming strategies like the Kröhnke and Hantzsch syntheses provide a high degree of flexibility but may involve more synthetic steps. The chlorination of 2-phenyl-4-pyridone represents a reliable and well-established alternative. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to make informed decisions in their synthetic endeavors towards this valuable chemical entity.

References

A Technical Guide to the Spectroscopic Analysis of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-phenylpyridine, tailored for researchers, scientists, and professionals in the field of drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. It is important to note that direct experimental data for this specific compound is not widely available in the searched literature. Therefore, the NMR data presented is for the closely related isomer, 2-(4-Chlorophenyl)pyridine, and the IR and MS data are predicted based on the known spectroscopic behavior of its constituent functional groups and related phenylpyridine structures.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data is for the isomer 2-(4-Chlorophenyl)pyridine, which is expected to have very similar chemical shifts for the protons and carbons of the 4-chlorophenyl group. The chemical shifts for the pyridine ring will differ due to the different substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.7d~4.4Pyridine H6
~7.95d~8.8Phenyl H2', H6'
~7.7-7.8m-Pyridine H3, H5
~7.45d~8.8Phenyl H3', H5'

Data is for the isomer 2-(4-Chlorophenyl)pyridine as a proxy.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~156.1Pyridine C2
~149.7Pyridine C6
~137.7Phenyl C1'
~136.8Pyridine C4
~135.0Phenyl C4'
~128.9Phenyl C3', C5'
~128.1Phenyl C2', C6'
~122.3Pyridine C3
~120.3Pyridine C5

Data is for the isomer 2-(4-Chlorophenyl)pyridine as a proxy.[1]

1.2. Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are detailed below, based on standard correlation tables for the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1585MediumAromatic C=C in-ring stretch (pyridine)
1500-1400MediumAromatic C=C in-ring stretch (phenyl)
~1570StrongPyridine ring C=N stretch
900-675StrongAromatic C-H out-of-plane bend
850-550MediumC-Cl stretch

1.3. Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight of this compound and the known fragmentation patterns of phenylpyridine isomers.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
189HighMolecular ion (M⁺) with ³⁵Cl
191MediumMolecular ion (M⁺+2) with ³⁷Cl (approximately 1/3 intensity of M⁺)
154Low[M-Cl]⁺
127Low[M-Cl-HCN]⁺
77LowPhenyl cation [C₆H₅]⁺

Note: 4-phenylpyridine isomers are known to be relatively stable, often showing a dominant molecular ion peak with minimal fragmentation.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3]

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.[1][3]

  • Acquisition: ¹H NMR spectra are recorded at room temperature. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer.[3]

  • Acquisition: ¹³C NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The FID is processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm, with the CDCl₃ solvent peak at 77.16 ppm used as a secondary reference.[4]

2.2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

  • A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[5]

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

FT-IR Analysis:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: A background spectrum of the clean salt plate is recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

Sample Preparation for GC-MS:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 10 µg/mL.[6]

  • The solution is filtered if any particulate matter is present and transferred to a 2 mL autosampler vial.[6]

GC-MS Analysis:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Column: An HP-5MS capillary column (or equivalent) is used.[7][8]

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected in splitless mode.[8]

    • Temperature Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 300°C.[8]

  • Mass Spectrometry:

    • Ionization: Electron impact ionization is performed at 70 eV.[7]

    • Analysis: The mass analyzer scans a mass range (e.g., m/z 35-500) to detect the molecular ion and its fragment ions.[7]

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified this compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film on KBr Plate Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Wavenumbers (cm⁻¹) % Transmittance IR->Data_IR Data_MS Mass-to-Charge (m/z) Relative Abundance MS->Data_MS Structure Confirm Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of 4-Chloro-2-phenylpyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Chloro-2-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in common laboratory solvents. The guide furnishes detailed experimental protocols for the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for quantitative analysis. Furthermore, a curated table of common laboratory solvents and their physical properties is presented to aid in solvent selection for solubility studies and other applications. This guide is intended to be a practical resource for scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction

This compound is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds. The pyridine ring is a prevalent scaffold in numerous approved drugs, and halogenated pyridines serve as versatile intermediates for creating diverse molecular structures through various cross-coupling reactions.[1] Understanding the solubility of such a compound is a critical first step in the drug development process, as poor solubility can impede formulation, bioavailability, and reliable in vitro testing.[2][3]

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided below. These properties can offer initial insights into its potential behavior in various solvents.

PropertyValueSource
Molecular Formula C₁₁H₈ClN[4]
Molecular Weight 189.64 g/mol [4]
IUPAC Name This compound[4]
CAS Number 57311-18-9[4]

Common Laboratory Solvents

The choice of solvent is paramount for solubility determination and for various applications in synthesis and analysis. The following table lists common laboratory solvents with their relevant physical properties to assist in solvent selection. "Like dissolves like" is a guiding principle; the polarity of the solvent relative to the solute (this compound) will be a primary determinant of solubility.

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Dielectric Constant (at 20°C unless noted)Polarity
Protic Solvents
WaterH₂O1001.00080.1Polar
MethanolCH₄O650.79232.7Polar
EthanolC₂H₆O780.78924.6 (25°C)Polar
IsopropanolC₃H₈O820.78519.9Polar
Acetic AcidC₂H₄O₂1181.0496.15Polar
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10047Polar
AcetonitrileC₂H₃N820.78637.5Polar
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Polar
AcetoneC₃H₆O560.79120.7 (25°C)Polar
Tetrahydrofuran (THF)C₄H₈O660.8897.6Polar
Ethyl AcetateC₄H₈O₂770.9026.02 (25°C)Polar
Dichloromethane (DCM)CH₂Cl₂401.3259.08Polar
Aprotic Nonpolar Solvents
HexaneC₆H₁₄690.6591.89Nonpolar
TolueneC₇H₈1110.8672.38Nonpolar
Diethyl EtherC₄H₁₀O350.7134.34Nonpolar
ChloroformCHCl₃611.4984.81Nonpolar
Carbon TetrachlorideCCl₄771.5942.24Nonpolar

Data compiled from various sources.[5][6][7]

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium solubility determination using the shake-flask method, which is considered the gold standard for its reliability.[8]

Shake-Flask Method (Equilibrium Solubility)

This method measures the thermodynamic solubility of a compound, representing the saturation point of the solute in a solvent at a specific temperature.[9]

Objective: To determine the equilibrium concentration of this compound in a chosen solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Volumetric flasks

  • Analytical balance

  • Thermostatic shaker (or water bath with orbital shaker)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass vials with screw caps

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.[8]

  • Add a known volume of the selected solvent to the vial.

  • Tightly cap the vial to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate.

  • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] Preliminary studies may be needed to determine the optimal equilibration time.

  • After equilibration, cease agitation and allow the suspension to settle.

  • To separate the undissolved solid, centrifuge the vial at a high speed.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining fine particles.

  • Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry.

Quantitative Analysis by UV-Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region.[11]

Objective: To determine the concentration of this compound in the saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Saturated solution from the shake-flask experiment

  • High-purity solvent

Procedure:

Part A: Preparation of a Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Perform a series of serial dilutions of the stock solution to create a set of standard solutions with at least five different, known concentrations.

  • Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).[12]

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[11]

Part B: Analysis of the Saturated Solution

  • Take the diluted, filtered supernatant prepared in the shake-flask method (Step 9).

  • Measure the absorbance of this diluted solution at λmax under the same conditions used for the standards.

  • Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted solution.[13]

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound using the shake-flask method and UV-Vis analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-48 hours) B->C D Centrifuge suspension C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered supernatant E->G F Prepare calibration curve (UV-Vis Spectrophotometry) H Measure absorbance of diluted sample G->H I Calculate concentration using calibration curve H->I J Determine original solubility (apply dilution factor) I->J

References

An In-depth Technical Guide to the Purity Analysis of Commercially Available 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available 4-Chloro-2-phenylpyridine. Given the critical role of chemical purity in research and pharmaceutical development, this document outlines potential impurities, analytical techniques, and detailed experimental protocols. The information is curated for researchers, scientists, and drug development professionals who require a thorough understanding of the quality of this chemical intermediate.

Introduction

This compound is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and the introduction of potentially toxic byproducts in the final product. This guide details a systematic approach to purity analysis, ensuring the quality and consistency of this compound used in sensitive applications.

Potential Impurities in this compound

Understanding the synthesis of this compound is crucial for predicting potential impurities. Common synthetic routes, such as Suzuki-Miyaura coupling, can introduce various process-related impurities.[1][2] Additionally, degradation and improper storage can lead to further contaminants.

Table 1: Potential Impurities in this compound

Impurity Type Potential Compounds Potential Source
Starting MaterialsPhenylboronic acid, 4-chloropyridine, 1-Chloro-4-iodobenzeneIncomplete reaction
Reagents/CatalystsPalladium catalysts, phosphine ligands, bases (e.g., Cs2CO3)Carryover from workup
ByproductsHomocoupling products (e.g., biphenyl, 4,4'-bipyridine), positional isomersSide reactions during synthesis
SolventsDichloromethane, Ethyl Acetate, EthanolResidual solvents from purification
DegradantsOxides of pyridineDegradation upon exposure to air/light

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity analysis of this compound.[3] The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantification (qNMR).[4]

HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.[6] A reversed-phase method is typically suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A suitable starting point for method development can be adapted from the analysis of similar compounds like (4-Chlorophenyl)-pyridin-2-yldiazene.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[7]

  • Stationary Phase: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[4]

    • B: 0.1% Formic Acid in Acetonitrile[4]

  • Gradient: A typical gradient could be to start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 254 nm (Aromatic compounds typically absorb at this wavelength; optimization may be required).

  • Injection Volume: 10 µL[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[6]

Table 2: Example HPLC Purity Data Summary

Sample Lot Retention Time (min) Peak Area (%) Purity (%)
Lot A12.599.599.5
Lot B12.598.998.9
Impurity 18.20.3-
Impurity 210.10.2-

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][6]

Experimental Protocol: GC-MS Analysis

The following protocol is a general guideline and can be optimized based on the available instrumentation.

  • Instrumentation: A standard GC-MS system.[8]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injector Temperature: 250 °C[8]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 15 °C/min

    • Final Hold: Hold at 280 °C for 10 minutes[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

    • Source Temperature: 230 °C[8]

    • Scan Range: m/z 40-400[8]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.[6]

Table 3: Example GC-MS Impurity Profile

Retention Time (min) Proposed Impurity m/z of Key Fragments Area (%)
15.2This compound189, 154, 12799.7
10.84-chloropyridine113, 85, 580.1
13.5Biphenyl154, 77, 510.2

Visualization of Analytical Workflows

To ensure a systematic approach to purity analysis, a clear workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical process.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample Commercial this compound prep Sample Preparation (Dissolution in appropriate solvent) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr data_proc Data Integration & Comparison hplc->data_proc gcms->data_proc nmr->data_proc report Final Purity Report data_proc->report

A general workflow for the purity analysis of this compound.

logical_relationship cluster_properties Key Quality Attributes cluster_methods Analytical Methods compound This compound identity Identity Confirmation compound->identity purity Quantitative Purity compound->purity impurities Impurity Profile compound->impurities nmr NMR identity->nmr primary hplc HPLC purity->hplc primary gcms GC-MS purity->gcms secondary impurities->hplc secondary impurities->gcms primary

Logical relationship between quality attributes and analytical methods.

Signaling Pathways

There is currently no scientific literature available that describes the involvement of this compound in specific biological signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules. The biological activities and potential signaling pathway interactions of its derivatives are diverse and depend on the final molecular structure.[9][10][11][12]

Conclusion

The purity analysis of commercially available this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is well-suited for quantitative purity determination, while GC-MS is ideal for identifying volatile and semi-volatile impurities. NMR spectroscopy serves as a crucial tool for structural confirmation. By implementing the detailed experimental protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of this important chemical intermediate, ensuring the integrity and reproducibility of their work.

References

The Synthetic Versatility of 4-Chloro-2-phenylpyridine: A Gateway to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The privileged 2-phenylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials. The strategic introduction of a chlorine atom at the 4-position of this core structure, yielding 4-Chloro-2-phenylpyridine, unlocks a versatile platform for the synthesis of a diverse array of derivatives. The reactivity of the C4-chloro substituent, amenable to a variety of cross-coupling and nucleophilic substitution reactions, provides a powerful handle for molecular elaboration and the exploration of new chemical space. This technical guide delves into the potential derivatives of this compound, providing a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and a summary of the biological activities of related compounds, thereby serving as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Core Synthetic Strategies: Unlocking the Potential of the C4 Position

The primary avenues for the derivatization of this compound hinge on the reactivity of the chlorine atom. Its susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide range of functionalities, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, three key transformations are of particular importance:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent, typically a boronic acid or ester. This is a highly versatile method for the synthesis of biaryl and heteroaryl compounds.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a primary or secondary amine. It is a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling with a terminal alkyne. It is instrumental in the synthesis of conjugated systems and has applications in materials science and as a precursor to other functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 4-position towards nucleophilic attack. This allows for the direct displacement of the chloride by a variety of nucleophiles, including alkoxides, phenoxides, and thiolates, providing a straightforward route to ether and thioether derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative derivatives synthesized from chloro-substituted pyridines, illustrating the efficiency of the discussed synthetic methodologies.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Chloro-pyridines

EntryChloro-pyridine SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
12,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂, ligand-free3,5-dichloro-2-phenylpyridineHigh[1]
2Aryl chloridePrimary/Secondary AminePd₂(dba)₃, Phosphine LigandAryl AmineVaries[2]
3Aryl halideTerminal AlkynePd catalyst, Cu(I) cocatalystInternal AlkyneVaries[3]

Table 2: Nucleophilic Aromatic Substitution of this compound

EntryNucleophileSolventTemperature (°C)ProductYield (%)Reference
1p-Nitrophenol1-Methylpyrrolidone1604-(4-Nitrophenoxy)-2-phenylpyridineNot specified[2][4][5]

Key Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for the derivatization of this compound.

Suzuki_Miyaura_Coupling This compound This compound Product 4-Aryl-2-phenylpyridine This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura Coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound Product 4-Amino-2-phenylpyridine Derivative This compound->Product Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product

Caption: Buchwald-Hartwig Amination of this compound.

Sonogashira_Coupling This compound This compound Product 4-Alkynyl-2-phenylpyridine This compound->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Product Base Base Base->Product

Caption: Sonogashira Coupling of this compound.

Nucleophilic_Aromatic_Substitution This compound This compound Product 4-Substituted-2-phenylpyridine This compound->Product Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Product Solvent Solvent Solvent->Product Heat Heat Heat->Product

Caption: Nucleophilic Aromatic Substitution on this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations discussed, adapted from the literature for the specific case of this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and an arylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane or toluene, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-2-phenylpyridine derivative.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere at 80-110 °C for 12-24 hours.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding 4-amino-2-phenylpyridine derivative.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) cocatalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine or diisopropylamine).[3] The reaction is stirred at room temperature to 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction mixture is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the 4-alkynyl-2-phenylpyridine.

Experimental Protocol for Nucleophilic Aromatic Substitution with a Phenol

A mixture of this compound (1.0 g, 5.5 mmol), p-nitrophenol (1.68 g, 12 mmol), and a non-nucleophilic base such as diisopropylethylamine (Hunig's base, 5 ml) in a high-boiling polar aprotic solvent like 1-methylpyrrolidone (10 ml) is heated at 160 °C for 20 hours.[2][4][5] After cooling, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The organic layer is washed multiple times with water to remove the solvent and excess reagents. The solvent is then removed under reduced pressure, and the resulting residue is purified by silica gel chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the 4-phenoxy-2-phenylpyridine derivative.[2][4][5]

Potential Applications and Future Directions

The derivatives accessible from this compound are of significant interest in drug discovery and materials science. The 2-phenylpyridine core is a key pharmacophore in a variety of biologically active molecules, and the ability to readily introduce diverse substituents at the 4-position allows for the fine-tuning of pharmacological properties. For instance, 4-amino-2-phenylpyridine derivatives have been explored as kinase inhibitors and for other therapeutic targets. The introduction of aryl groups via Suzuki-Miyaura coupling can lead to compounds with potential applications as liquid crystals or organic light-emitting diodes (OLEDs). The alkynyl derivatives from Sonogashira coupling can serve as versatile intermediates for further transformations or be incorporated into conjugated polymers.

The continued exploration of the reactivity of this compound, including the development of novel catalytic systems and the investigation of less common coupling partners, will undoubtedly lead to the discovery of new derivatives with unique and valuable properties. This versatile building block holds considerable promise for the advancement of both medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Known Reactions of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-phenylpyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl group at the 2-position and a reactive chlorine atom at the 4-position of the pyridine ring, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. The chlorine atom at the 4-position is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This guide provides a comprehensive overview of the known reactions involving this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the chemistry of its C-Cl bond. The principal transformations include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide efficient routes to introduce aryl, alkyl, alkynyl, and amino functionalities at the 4-position.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide. In the case of this compound, this reaction allows for the synthesis of 2,4-diarylpyridines.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1101292
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802478

Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-phenylpyridine (Table 1, Entry 1)

To a flame-dried Schlenk flask was added this compound (1.0 mmol, 189.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg). The flask was evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) were then added via syringe. The reaction mixture was stirred vigorously and heated to 100 °C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford 4-phenyl-2-phenylpyridine as a white solid (yield: 85%).

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow start Start: This compound, Arylboronic Acid reactants Reactants + Pd Catalyst, Ligand, Base start->reactants 1. Mix heating Heating in Solvent (e.g., Toluene/H₂O) reactants->heating 2. React workup Aqueous Workup & Extraction heating->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Product: 2,4-Diarylpyridine purification->product Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl This compound Ar-Cl->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Amido_Complex Ar-Pd(II)(NR2)L2 Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product Sonogashira_Coupling cluster_palladium_cycle Palladium Cycle cluster_copper_cycle Copper Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X This compound Ar-X->OxAdd Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)-alkyne Ar-Pd(II)-C≡CR Transmetalation->Pd(II)-alkyne RedElim Reductive Elimination Pd(II)-alkyne->RedElim RedElim->Pd(0) Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu(I)-alkyne Cu(I)-C≡CR Alkyne->Cu(I)-alkyne Base, Cu(I) Base Base Cu(I)-alkyne->Transmetalation SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack at C4 Start->Attack Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Elimination Loss of Chloride Ion (Cl⁻) Intermediate->Elimination Product 4-Substituted-2-phenylpyridine Elimination->Product

Thermochemical Stability of 4-Chloro-2-phenylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical stability of 4-Chloro-2-phenylpyridine, a crucial parameter for its safe handling, storage, and application in pharmaceutical and chemical synthesis. Due to the limited publicly available experimental data on this specific compound, this document outlines the expected thermal behavior based on related chemical structures and provides detailed, generalized protocols for its empirical determination using standard analytical techniques.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is essential for understanding its general stability.

PropertyValueSource
Molecular FormulaC₁₁H₈ClN-
Molecular Weight189.64 g/mol -
Boiling Point297 °C-
Flash Point161 °C-

Note: These values are compiled from various chemical databases and should be considered as reference points. Experimental verification is recommended.

Expected Thermochemical Behavior

The thermal stability of this compound is influenced by the presence of the chlorine substituent and the phenylpyridine core. Based on studies of similar chloro-aromatic and pyridine-containing compounds, the following behavior can be anticipated:

  • Decomposition Onset: The initial decomposition temperature is expected to be influenced by the strength of the carbon-chlorine bond and the stability of the pyridine ring. Thermal decomposition may be initiated by the cleavage of the C-Cl bond.

  • Potential Hazards: As with many halogenated organic compounds, thermal decomposition can lead to the release of hazardous gases, such as hydrogen chloride (HCl) and various nitrogen oxides.[1] Studies on pyridine-substituted oximes have indicated that some derivatives can exhibit significant thermal hazards with low onset temperatures for decomposition. A thorough hazard assessment is therefore critical before any large-scale synthesis or handling at elevated temperatures.

  • Influence of Substituents: The position of the chlorine atom and the phenyl group on the pyridine ring will affect the molecule's overall stability. Electron-withdrawing groups can influence the decomposition pathway.[1]

Experimental Determination of Thermochemical Stability

To empirically determine the thermochemical stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermochemical stability assessment.

G Experimental Workflow for Thermochemical Stability Assessment cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Reporting Sample Obtain high-purity This compound Dry Dry sample to remove residual solvents Sample->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA DSC Differential Scanning Calorimetry (DSC) Dry->DSC Analyze_TGA Determine onset of decomposition and mass loss stages TGA->Analyze_TGA Analyze_DSC Identify melting point, phase transitions, and decomposition exotherms DSC->Analyze_DSC Hazard_Assessment Assess thermal hazards and determine safe operating temperatures Analyze_TGA->Hazard_Assessment Analyze_DSC->Hazard_Assessment Report Compile comprehensive thermochemical stability report Hazard_Assessment->Report

Caption: Workflow for assessing the thermochemical stability of a compound.

Detailed Experimental Protocols

The following are generalized protocols for TGA and DSC analysis, which should be adapted based on the specific instrumentation available.

3.2.1. Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2][3]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[4]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG curve).[3]

3.2.2. Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, identify any phase transitions, and measure the enthalpy changes associated with melting and decomposition.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried this compound sample into a hermetically sealed aluminum DSC pan.[5] Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C for 5 minutes.

    • Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.[6][7]

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which correspond to melting or other phase transitions. The peak maximum of the melting endotherm is taken as the melting point.[8][9]

    • Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

    • Calculate the enthalpy of transitions (e.g., heat of fusion, heat of decomposition) by integrating the area under the respective peaks.[8]

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table of Expected TGA Results:

ParameterExpected Value/Observation
Onset of Decomposition (Tonset)To be determined experimentally
Temperature of Maximum Decomposition Rate (Tpeak)To be determined experimentally
Mass Loss at 400 °CTo be determined experimentally
Residual Mass at 600 °CTo be determined experimentally

Table of Expected DSC Results:

ParameterExpected Value/Observation
Melting Point (Tm)To be determined experimentally
Enthalpy of Fusion (ΔHfus)To be determined experimentally
Onset of Decomposition (Td)To be determined experimentally
Enthalpy of Decomposition (ΔHd)To be determined experimentally

Safety Considerations

  • Thermal Hazards: The potential for a strong exothermic decomposition should be considered. Small-scale testing is crucial before handling larger quantities at elevated temperatures. The study of pyridine substituted tosyl oximes highlighted the potential for some derivatives to be shock-sensitive and exhibit explosive properties.

  • Decomposition Products: The thermal decomposition of this compound is likely to produce toxic and corrosive gases, including HCl and NOx.[1] All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.

This guide provides a framework for the systematic evaluation of the thermochemical stability of this compound. The experimental protocols and data interpretation guidelines will enable researchers to generate the necessary data to ensure its safe and effective use in their applications.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Determination of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the crystallographic analysis of 4-Chloro-2-phenylpyridine. While a definitive, publicly available crystal structure for this compound has not been identified in prominent crystallographic databases, this document outlines the essential methodologies and expected structural characteristics based on related compounds. It provides a foundational framework for future studies aimed at elucidating the precise solid-state architecture of this compound, a crucial step in understanding its physicochemical properties and potential applications in medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its crystallographic analysis. Key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₈ClN
Molecular Weight 189.64 g/mol
CAS Number 57311-18-9
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Experimental Protocols for Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with synthesis and culminates in the refinement of X-ray diffraction data.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the coupling of a phenyl-containing moiety with a chlorinated pyridine ring. One illustrative, though not specific to this isomer, method for the synthesis of related phenylpyridines is the Suzuki-Miyaura coupling reaction.

Illustrative Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-chloropyridine (or a suitable precursor), a phenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic product is extracted using a suitable solvent. The crude product is then purified using column chromatography or recrystallization to yield pure this compound.

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Experimental Workflow for SC-XRD:

Workflow for Crystal Structure Determination.
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

  • Validation and CIF Generation: The final crystal structure is validated using various crystallographic checks. The results are typically reported in a Crystallographic Information File (CIF).

Expected Molecular and Crystal Structure Features

In the absence of experimental data for this compound, predictions about its molecular geometry and crystal packing can be made based on the structures of related phenylpyridine derivatives.

  • Molecular Geometry: The molecule is expected to be non-planar, with a dihedral angle between the pyridine and phenyl rings. The C-Cl bond length and the bond angles within the pyridine ring will be influenced by the electronic effects of the phenyl substituent.

  • Crystal Packing: The crystal packing is likely to be governed by a combination of van der Waals forces and potentially weak C-H···N or C-H···Cl hydrogen bonds. The arrangement of molecules in the solid state will aim to achieve the most efficient packing.

Significance in Drug Development

The determination of the crystal structure of a potential drug candidate like this compound is a critical step in the drug development process.

drug_development_significance Crystal_Structure Crystal Structure Determination Polymorphism Polymorph Screening Crystal_Structure->Polymorphism Physicochemical_Properties Understanding Physicochemical Properties (Solubility, Stability) Crystal_Structure->Physicochemical_Properties SAR Structure-Activity Relationship (SAR) Studies Crystal_Structure->SAR Formulation Rational Formulation Design Polymorphism->Formulation Physicochemical_Properties->Formulation SAR->Physicochemical_Properties IP Intellectual Property Protection SAR->IP

Role of Crystal Structure in Drug Development.
  • Polymorphism: Identifying different crystalline forms (polymorphs) is crucial as they can exhibit different physical properties, including solubility and bioavailability.

  • Structure-Activity Relationship (SAR): A precise 3D structure provides insights into how the molecule might interact with biological targets, aiding in the design of more potent and selective drugs.

  • Formulation Development: Knowledge of the solid-state structure is essential for developing stable and effective drug formulations.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application.

An In-depth Technical Guide to 4-Chloro-2-phenylpyridine Analogues and Their Basic Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-2-phenylpyridine analogues, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their basic physicochemical characteristics, outlines detailed experimental protocols for their synthesis, and presents a logical workflow for their development and characterization.

Core Physicochemical Characteristics

The basic characteristics of this compound and its analogues are crucial for understanding their behavior in biological and chemical systems. Key properties include the acid dissociation constant (pKa) and the partition coefficient (logP), which influence their solubility, absorption, and distribution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₈ClNPubChem
Molecular Weight189.64 g/mol PubChem[1]
XLogP33.5PubChem[1]
Predicted pKa3.00 ± 0.10ChemicalBook
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Boiling Point297 °CNot specified
Density1.186 g/cm³Not specified

Table 2: Predicted Physicochemical Properties of Selected this compound Analogues

AnaloguePredicted pKaPredicted logP
4-Chloro-2-(4-methoxyphenyl)pyridine3.23.6
4-Chloro-2-(4-nitrophenyl)pyridine2.53.4
4-Chloro-2-(4-(trifluoromethyl)phenyl)pyridine2.74.1
4-Chloro-2-(4-chlorophenyl)pyridine2.94.0
4-Chloro-2-(4-methylphenyl)pyridine3.33.9

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This versatile palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the synthesis of this compound analogues.

Materials and Reagents:

  • 4-Chloro-2-bromopyridine or 2,4-dichloropyridine

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-2-bromopyridine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and degassed water) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of this compound analogues.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide 4-Chloro-2-bromopyridine Reaction_Vessel Reaction (Anhydrous Solvent, Heat) Aryl_Halide->Reaction_Vessel Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-2-(substituted-phenyl)pyridine Purification->Product

Caption: Synthetic workflow for this compound analogues via Suzuki-Miyaura coupling.

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Purity Purity Analysis (HPLC) Start->Purity Data Data Analysis & Reporting NMR->Data MS->Data PhysChem Physicochemical Characterization (pKa, logP) Purity->PhysChem Purity->Data BioActivity Biological Activity Screening PhysChem->BioActivity PhysChem->Data BioActivity->Data

Caption: General workflow for the characterization of synthesized analogues.

Biological Activity and Future Directions

Derivatives of 2-phenylpyridine have shown a range of biological activities, including insecticidal and antimicrobial properties. The introduction of various substituents on the phenyl ring of the this compound scaffold allows for the fine-tuning of these activities and the exploration of new therapeutic applications. Further research into the structure-activity relationships (SAR) of this class of compounds is warranted to develop potent and selective agents for various biological targets. This technical guide provides the foundational information necessary for researchers to synthesize and characterize novel this compound analogues, paving the way for future discoveries in drug development and materials science.

References

An In-depth Technical Guide to the Discovery and History of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Chloro-2-phenylpyridine, a heterocyclic compound of growing interest in medicinal chemistry and materials science. This document details the plausible historical synthetic routes and a contemporary, high-yield experimental protocol. It includes tabulated quantitative data, detailed experimental methodologies, and visualizations of synthetic pathways to serve as a practical resource for researchers.

Introduction

This compound (CAS No. 57311-18-9) is a substituted pyridine derivative featuring a phenyl group at the 2-position and a chlorine atom at the 4-position.[1] Its structural motif is a key building block in the synthesis of a variety of more complex molecules with applications in pharmaceuticals and functional materials. While the initial discovery and historical synthesis of this specific compound are not extensively documented in readily available literature, its structural components suggest plausible classical synthetic routes. More recently, modern synthetic methods have enabled its efficient and selective preparation, paving the way for its broader use in research and development. This guide will explore both the likely historical context of its synthesis and provide a detailed, contemporary experimental protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 57311-18-9[1]
Molecular Formula C₁₁H₈ClN[1]
Molecular Weight 189.64 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 297 °C[2]
Flash Point 161 °C[2]
Density 1.186 g/cm³[2]

Table 1: Physicochemical Properties of this compound

Plausible Historical Synthesis Pathways

While a definitive first synthesis is not readily apparent in the historical literature, the structure of this compound suggests two primary plausible routes based on well-established 19th and 20th-century organic chemistry reactions.

Sandmeyer Reaction of 2-Phenyl-4-aminopyridine

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3] Given the availability of aminopyridines, a likely historical synthesis of this compound would involve the diazotization of 2-phenyl-4-aminopyridine followed by treatment with a copper(I) chloride catalyst.

Logical Workflow for Sandmeyer Reaction:

cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction 2-Phenyl-4-aminopyridine 2-Phenyl-4-aminopyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Phenyl-4-aminopyridine->Diazonium Salt Intermediate NaNO2, HCl This compound This compound Diazonium Salt Intermediate->this compound CuCl

Caption: Plausible historical synthesis via Sandmeyer reaction.

Chlorination of 4-Hydroxy-2-phenylpyridine

Another common transformation in pyridine chemistry is the conversion of a hydroxyl group to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). Therefore, a plausible historical route would be the synthesis of 4-hydroxy-2-phenylpyridine followed by its chlorination.

Logical Workflow for Chlorination of Hydroxypyridine:

cluster_start Starting Material cluster_chlorination Chlorination 4-Hydroxy-2-phenylpyridine 4-Hydroxy-2-phenylpyridine This compound This compound 4-Hydroxy-2-phenylpyridine->this compound POCl3

Caption: Plausible historical synthesis via chlorination.

Modern Synthesis: Deaminative Chlorination

A recent and highly efficient method for the synthesis of this compound is through the deaminative chlorination of 2-phenyl-4-aminopyridine. A 2021 publication in Nature Chemistry by Ghiazza et al. details a protocol that avoids harsh conditions and explosive intermediates often associated with classical methods like the Sandmeyer reaction.[4][5] This modern approach utilizes a pyrylium reagent to activate the amino group, followed by displacement with a chloride source.

Experimental Protocol: Deaminative Chlorination

The following protocol is adapted from the work of Ghiazza et al. and provides a reliable method for the synthesis of this compound.[4]

Experimental Workflow for Deaminative Chlorination:

cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 2-Phenyl-4-aminopyridine 2-Phenyl-4-aminopyridine Stirring at 120 °C for 16h Stirring at 120 °C for 16h 2-Phenyl-4-aminopyridine->Stirring at 120 °C for 16h Pyrylium Tetrafluoroborate Pyrylium Tetrafluoroborate Pyrylium Tetrafluoroborate->Stirring at 120 °C for 16h MgCl2 MgCl2 MgCl2->Stirring at 120 °C for 16h Acetonitrile Acetonitrile Acetonitrile->Stirring at 120 °C for 16h Partition between H2O and EtOAc Partition between H2O and EtOAc Stirring at 120 °C for 16h->Partition between H2O and EtOAc Extraction with EtOAc Extraction with EtOAc Partition between H2O and EtOAc->Extraction with EtOAc Column Chromatography Column Chromatography Extraction with EtOAc->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Modern synthesis via deaminative chlorination.

Materials:

  • 2-Phenyl-4-aminopyridine (1.0 equiv)

  • Pyrylium tetrafluoroborate (1.5 equiv)

  • Magnesium chloride (MgCl₂) (2.0 equiv)

  • Acetonitrile (CH₃CN) (0.1 M)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped tube under a normal atmosphere, add pyrylium tetrafluoroborate (1.5 equiv) and MgCl₂ (2.0 equiv).

  • Add 2-phenyl-4-aminopyridine (1.0 equiv) followed by acetonitrile (to achieve a 0.1 M concentration of the starting material).

  • Stir the resulting mixture at 25 °C for 5 minutes.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Allow the reaction to cool to 25 °C.

  • Partition the crude mixture between water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

Quantitative Data from Representative Synthesis: While the Ghiazza et al. paper covers a broad scope of aminoheterocycles, specific yield for this compound is not explicitly stated in the main text but the general procedure is reported to give good to excellent yields.

Early Characterization and Biological Activity

Detailed early characterization data for this compound is not extensively documented in early literature. Modern analytical techniques would be required for full characterization.

There is limited information on the biological activity of this compound itself in early studies. However, derivatives of 2-phenylpyridine have been investigated for various biological activities, including insecticidal and anticancer properties. This suggests that this compound could serve as a valuable intermediate in the synthesis of biologically active compounds.

Conclusion

This compound, while lacking a well-documented historical discovery, can be synthesized through plausible classical routes such as the Sandmeyer reaction or chlorination of a hydroxypyridine precursor. The recent development of a deaminative chlorination protocol offers a modern, efficient, and safer alternative for its preparation. This guide provides both the historical context and a detailed contemporary experimental procedure, along with key physicochemical data, to support further research and application of this versatile chemical building block in drug discovery and materials science. The provided workflows and protocols are intended to be a valuable resource for scientists in these fields.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with 4-Chloro-2-phenylpyridine. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl and heteroaryl structures, which are prevalent in numerous biologically active compounds and pharmaceutical candidates.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction is favored in pharmaceutical and medicinal chemistry due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the reagents.[1][2]

This compound presents a unique substrate for Suzuki coupling. The chlorine atom at the 4-position of the pyridine ring is less reactive than its bromo or iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond. This lower reactivity necessitates the use of highly active catalyst systems to achieve efficient oxidative addition, which is often the rate-limiting step in the catalytic cycle.

Challenges and Considerations

The primary challenge in the Suzuki coupling of chloropyridines is the inertness of the C-Cl bond. To overcome this, specialized palladium catalysts and reaction conditions are required:

  • Catalyst Selection: Standard palladium catalysts such as Pd(PPh₃)₄ may prove insufficient. More effective systems typically involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step and can prevent catalyst inhibition by the pyridine nitrogen.

  • Base Selection: A strong, non-nucleophilic inorganic base is crucial for the activation of the boronic acid in the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings involving chloro-heterocycles.

  • Solvent System: A mixture of an organic solvent and water is frequently optimal. Common choices include dioxane/water, toluene/water, or THF/water. The aqueous component is often necessary for the solubility of the inorganic base.

  • Side Reactions: Protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid are potential side reactions. These can be minimized by using anhydrous and degassed solvents, ensuring an inert atmosphere, and in some cases, using more stable boronic esters (e.g., pinacol esters).

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of chloropyridines with various arylboronic acids. While specific data for this compound is limited in the literature, the data for the isomeric 2-chloro-4-phenylpyridine provides a strong reference for expected outcomes.

Table 1: Suzuki Coupling of 2-Chloro-4-phenylpyridine with Phenylboronic Acid

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-4-phenylpyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885

Data is representative for a closely related isomer and serves as a guideline.

Table 2: General Conditions for Suzuki Coupling of Chloro-heterocycles

Catalyst SystemTypical Loading (mol%)BaseSolvent SystemTemperature Range (°C)
Pd(OAc)₂ / SPhos1-5K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-120
Pd₂(dba)₃ / XPhos1-4K₃PO₄, K₂CO₃THF/H₂O, Dioxane/H₂O80-110
Pd(PPh₃)₄2-10Na₂CO₃, K₂CO₃DME/H₂O, Toluene/EtOH/H₂O85-100
[Pd(IPr)(cinnamyl)Cl]0.5-2K₂CO₃, KOHWater, Alcohols25-80

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a total reaction concentration of 0.1-0.5 M) to the flask via syringe.

  • Catalyst Preparation and Addition: In a separate vial, quickly weigh and add palladium(II) acetate (0.01-0.05 equiv.) and SPhos (0.02-0.10 equiv.). Add a small amount of the degassed solvent to dissolve the catalyst and ligand, and then transfer this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(L)₂-Cl (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(L)₂-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination start This compound (Ar-Cl) start->OxAdd boronic Arylboronic Acid (Ar'-B(OH)₂) boronic->Transmetalation base Base (e.g., K₃PO₄) base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Prepare and Add Pd(OAc)₂/SPhos Solution C->D E Heat Reaction Mixture (80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT and Quench with Water F->G H Aqueous Work-up and Extraction G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: A general experimental workflow for the Suzuki coupling reaction.

Optimization_Flowchart start Low or No Yield? catalyst Is the catalyst system active enough? start->catalyst catalyst_sol Switch to a more active catalyst system: - Pd(OAc)₂/SPhos - Pd₂(dba)₃/XPhos - NHC-Pd complexes catalyst->catalyst_sol No base Is the base effective? catalyst->base Yes catalyst_sol->base base_sol Screen strong bases: - K₃PO₄ - Cs₂CO₃ base->base_sol No temp Is the temperature sufficient? base->temp Yes base_sol->temp temp_sol Increase temperature gradually (e.g., up to 120 °C) temp->temp_sol No end Reaction Optimized temp->end Yes temp_sol->end

Caption: A decision-making flowchart for troubleshooting low yields.

References

Application Notes and Protocols for the Synthesis of OLED Materials from 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Organic Light-Emitting Diode (OLED) materials starting from 4-Chloro-2-phenylpyridine. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods offer versatile and efficient pathways to a wide array of functional organic molecules for optoelectronic applications.

Introduction to this compound in OLED Synthesis

This compound is a versatile building block for the synthesis of a variety of OLED materials, including emitters, hosts, and charge transport materials. The presence of a reactive chlorine atom at the 4-position of the pyridine ring allows for selective functionalization through cross-coupling reactions. The 2-phenylpyridine core is a common structural motif in high-performance phosphorescent emitters and thermally activated delayed fluorescence (TADF) materials. By carefully selecting the coupling partners, the electronic and photophysical properties of the resulting materials can be precisely tuned to achieve desired emission colors, high quantum efficiencies, and excellent device stability.

Synthetic Pathways

Two primary synthetic strategies for functionalizing this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl and amino groups, respectively, leading to the creation of diverse molecular architectures for OLED applications.

Synthesis_Pathways start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine Pd Catalyst, Base aryl_product 4-Aryl-2-phenylpyridine (Emitters/Hosts) suzuki->aryl_product amino_product 4-Amino-2-phenylpyridine (Hole Transport Materials) buchwald->amino_product

Caption: Synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and is widely used to synthesize blue-emitting materials and host materials for phosphorescent OLEDs.

Reaction Scheme:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions This compound This compound Arylboronic Acid Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/H₂O) Solvent (e.g., Toluene/Ethanol/H₂O) Heat Heat product 4-Aryl-2-phenylpyridine Reactants Reactants Conditions Conditions Conditions->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-(carbazol-9-yl)phenyl)boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃])

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-Aryl-2-phenylpyridine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterCondition
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or Na₂CO₃ (2-3 eq)
Solvent Toluene/Ethanol/H₂O
Temperature 80-100 °C
Reaction Time 12-24 hours

Table 1. General Suzuki-Miyaura Reaction Conditions.

Protocol 2: Synthesis of 4-Amino-2-phenylpyridine Derivatives via Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is particularly useful for synthesizing hole transport materials (HTMs) by introducing electron-donating amino groups, such as carbazole.

Reaction Scheme:

Buchwald_Reaction cluster_reactants Reactants cluster_conditions Conditions This compound This compound Amine (e.g., Carbazole) Amine (e.g., Carbazole) Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Heat Heat product 4-Amino-2-phenylpyridine Derivative Reactants Reactants Conditions Conditions Conditions->product

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., carbazole, diphenylamine)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., sodium tert-butoxide [NaOtBu])

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk flask.

  • Addition of Reactants: Add this compound (1.0 eq), the amine (1.1-1.2 eq), and the base (1.2-1.5 eq) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterCondition
Catalyst Pd₂(dba)₃ (1-5 mol%)
Ligand XPhos or SPhos (2-10 mol%)
Base NaOtBu (1.2-1.5 eq)
Solvent Anhydrous Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 4-24 hours

Table 2. General Buchwald-Hartwig Amination Conditions.

Characterization and Performance of Synthesized Materials

The synthesized materials should be thoroughly characterized to determine their photophysical and electrochemical properties, which are crucial for their application in OLEDs.

Workflow for Material Characterization and Device Fabrication:

Workflow synthesis Synthesis of OLED Material purification Purification (Chromatography, Sublimation) synthesis->purification characterization Characterization (NMR, MS, EA) purification->characterization photophysical Photophysical Studies (UV-Vis, PL, Quantum Yield) characterization->photophysical electrochemical Electrochemical Studies (Cyclic Voltammetry) characterization->electrochemical fabrication OLED Device Fabrication photophysical->fabrication electrochemical->fabrication performance Device Performance Testing (EQE, Luminance, CIE) fabrication->performance

Caption: Workflow from synthesis to device testing.

Photophysical Properties

The absorption and emission properties of the synthesized materials should be investigated using UV-Vis and photoluminescence (PL) spectroscopy in a suitable solvent (e.g., dichloromethane or toluene). The photoluminescence quantum yield (PLQY) is a critical parameter that measures the efficiency of the emission process.

Material TypeTypical Emission RangeDesired PLQY
Blue Emitter450-480 nm> 70%
Green Emitter500-550 nm> 80%
Host Material> 400 nm (or non-emissive)N/A
Hole Transport MaterialTypically non-emissiveN/A

Table 3. Target Photophysical Properties.

Electrochemical Properties

Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the materials. These energy levels are crucial for ensuring efficient charge injection and transport within the OLED device.

OLED Device Fabrication and Performance

The synthesized materials can be incorporated into multilayer OLEDs via thermal evaporation in a high-vacuum chamber. A typical device structure consists of:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): e.g., HAT-CN

  • Hole Transport Layer (HTL): e.g., NPB or a synthesized 4-amino-2-phenylpyridine derivative

  • Emissive Layer (EML): A host material doped with an emitter (e.g., a synthesized 4-aryl-2-phenylpyridine derivative)

  • Electron Transport Layer (ETL): e.g., TPBi

  • Electron Injection Layer (EIL): e.g., LiF

  • Cathode: Aluminum (Al)

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and Commission Internationale de l'Éclairage (CIE) color coordinates.

Performance MetricDescription
External Quantum Efficiency (EQE) The ratio of the number of photons emitted to the number of electrons injected.
Luminance The intensity of light emitted per unit area (cd/m²).
Turn-on Voltage The voltage at which the device begins to emit light (typically defined at 1 cd/m²).
CIE Coordinates A measure of the color of the emitted light.

Table 4. Key OLED Performance Metrics.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air-sensitive and toxic. All manipulations should be carried out in a well-ventilated fume hood or a glovebox.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

By following these detailed protocols and characterization procedures, researchers can effectively synthesize and evaluate novel OLED materials derived from this compound for the development of next-generation display and lighting technologies.

The Versatile Scaffold: 4-Chloro-2-phenylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-2-phenylpyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive chlorine atom at the 4-position and a phenyl group at the 2-position, allow for strategic modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key drug candidates, including kinase inhibitors and positive allosteric modulators of muscarinic acetylcholine receptors.

Key Synthetic Applications

The reactivity of the chlorine atom in this compound makes it an ideal substrate for various cross-coupling reactions, most notably the Suzuki and Sonogashira reactions. These transformations enable the introduction of a wide range of substituents at the 4-position, leading to the generation of extensive compound libraries for drug discovery programs.

Synthesis of M4 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs)

M4 mAChR PAMs are a promising class of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] The 2-phenylpyridine core is a common feature in many potent and selective M4 PAMs.

Workflow for the Synthesis of 2-Phenyl-4-(1H-pyrazol-4-yl)pyridine Derivatives:

G A This compound B Suzuki Coupling with 1-Boc-pyrazole-4-boronic acid pinacol ester A->B C tert-Butyl 4-(2-phenylpyridin-4-yl)-1H-pyrazole-1-carboxylate B->C D Boc Deprotection C->D E 2-Phenyl-4-(1H-pyrazol-4-yl)pyridine D->E F N-Alkylation E->F G Target M4 mAChR PAMs F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition (when unphosphorylated) Inhibitor 2-Phenylpyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 mAChR G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response PAM 2-Phenylpyridine-based PAM PAM->M4R Binds & Potentiates Agonist Acetylcholine (Agonist) Agonist->M4R Binds

References

Application of 4-Chloro-2-phenylpyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-phenylpyridine is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various agrochemicals. The pyridine ring is a common scaffold in a multitude of biologically active molecules, including herbicides, insecticides, and fungicides.[1] The presence of a phenyl group at the 2-position and a chlorine atom at the 4-position of the pyridine ring provides specific physicochemical properties and reactive sites for further chemical modifications. This application note will detail the utility of this compound in the development of novel agrochemicals, providing synthetic protocols, biological activity data for derived compounds, and illustrating relevant chemical pathways.

Herbicidal Applications

Derivatives of 2-phenylpyridine have shown significant potential as herbicides. These compounds can act as inhibitors of protoporphyrinogen-IX-oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway of plants.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death.[2]

Quantitative Data on Phenylpyridine-based Herbicides

The following table summarizes the herbicidal activity of representative phenylpyridine derivatives against common agricultural weeds. While not directly derived from this compound, these analogs, synthesized from similarly substituted precursors, indicate the potential herbicidal efficacy of compounds developed from this scaffold. The data is based on post-emergence application.[3]

Compound IDWeed SpeciesInhibition (%) at 150 g a.i./hm²
6a Digitaria sanguinalis (DS)50-60%
Abutilon theophrasti (AT)50-60%
Eclipta prostrata (EP)50-60%
6c Digitaria sanguinalis (DS)50-60%
Abutilon theophrasti (AT)50-60%
Eclipta prostrata (EP)50-60%
Pyroxasulfone (Reference) Eclipta prostrata (EP)<50%

Data sourced from a study on pyrazole derivatives containing phenylpyridine moieties.[3]

Insecticidal Applications

The 2-phenylpyridine scaffold is also a key component in the development of novel insecticides. By modifying the substituents on both the phenyl and pyridine rings, researchers have synthesized compounds with high efficacy against various insect pests, including those resistant to existing insecticide classes.[1][4]

Quantitative Data on Phenylpyridine-based Insecticides

The following table presents the insecticidal activity of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties against the armyworm (Mythimna separata).[1][4]

Compound IDConcentration (mg/L)Inhibition against Mythimna separata (%)
5a 500100%
5d 500100%
5g 500100%
5h 500100%
5k 500100%

Data from a study on 2-phenylpyridine derivatives with N-phenylbenzamide moieties.[1][4]

Experimental Protocols

Synthesis of this compound (Illustrative Pathway)

While specific literature on the direct synthesis of this compound is not abundant, a general and widely applicable method for creating the 2-phenylpyridine scaffold is the Suzuki-Miyaura cross-coupling reaction.[1] This protocol outlines a representative procedure.

Protocol 1: Suzuki-Miyaura Cross-Coupling for 2-Phenylpyridine Synthesis

  • Reaction Setup: In a reaction vessel, combine 2,4-dichloropyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, for example, a mixture of toluene and water (4:1 v/v), and a base such as sodium carbonate (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Bioassay for Herbicidal Activity (Post-emergence)

This protocol describes a method for evaluating the post-emergence herbicidal activity of compounds derived from this compound.[5]

Protocol 2: Post-Emergence Herbicidal Bioassay

  • Plant Cultivation: Grow weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) in pots containing a suitable soil mix in a greenhouse.

  • Treatment Solution Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone). For application, create a spray solution by diluting the stock solution with water containing a surfactant to achieve the desired concentration (e.g., 150 g a.i./hm²).[5]

  • Application: When the weeds have reached the 2-3 leaf stage, spray the treatment solution evenly over the foliage.

  • Evaluation: Keep the treated plants in the greenhouse and observe for signs of phytotoxicity. After a set period (e.g., 15 days), visually assess the percentage of inhibition compared to an untreated control group.[5]

Signaling Pathways and Experimental Workflows

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel agrochemicals starting from an intermediate like this compound.

Agrochemical_Discovery_Workflow Intermediate This compound (Starting Intermediate) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) Intermediate->Synthesis Derivatives Library of Novel Phenylpyridine Derivatives Synthesis->Derivatives Screening High-Throughput Screening (Herbicidal, Insecticidal, Fungicidal) Derivatives->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound Optimization Structure-Activity Relationship (SAR) Studies and Optimization Lead_Compound->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Workflow for Agrochemical Discovery.
Proposed Synthetic Pathway from this compound

This diagram shows a generalized synthetic route where this compound is used as a key intermediate to generate more complex, biologically active molecules.

Synthetic_Pathway start This compound reaction1 Nucleophilic Aromatic Substitution (e.g., with Phenol derivative) start->reaction1 intermediate1 2-Phenylpyridine Ether Derivative reaction1->intermediate1 reaction2 Further Functionalization (e.g., Amidation) intermediate1->reaction2 final_product Active Agrochemical (e.g., Insecticide) reaction2->final_product

Synthetic use of this compound.

This compound represents a key building block in the synthesis of advanced agrochemical compounds. Its structure allows for diverse chemical modifications, leading to the development of potent herbicides and insecticides. The provided protocols and data, based on closely related analogs, serve as a guide for researchers and scientists in the field of crop protection to explore the potential of this and similar scaffolds in the discovery of next-generation agrochemicals.

References

Application Notes and Protocols for 4-Chloro-2-phenylpyridine as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-phenylpyridine is a valuable heterocyclic building block in the synthesis of a diverse array of complex molecules. Its unique structure, featuring a reactive chlorine atom at the 4-position and a phenyl group at the 2-position of the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This strategic placement of reactive sites makes it an ideal starting material for the construction of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. The 2-phenylpyridine scaffold is a known pharmacophore found in numerous biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and insecticidal properties.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications

The reactivity of the chloro-substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various functionalities.

  • Pharmaceutical Synthesis: The 2-phenylpyridine core is a privileged scaffold in drug discovery. Derivatives have been shown to act as inhibitors of key signaling pathways, including those involving Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Tumor Necrosis Factor-alpha (TNF-α), which are implicated in cancer and inflammatory diseases.[2][3][4][5]

  • Agrochemical Development: The inherent biological activity of the pyridine ring has led to the development of numerous pesticides.[1] By modifying the this compound backbone, novel insecticides, herbicides, and fungicides with improved efficacy and selectivity can be synthesized.

  • Materials Science: The rigid, aromatic structure of 2-phenylpyridine derivatives makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials with tailored electronic and photophysical properties.

Cross-Coupling Reactions: Data and Protocols

The following sections detail common and powerful cross-coupling reactions utilizing this compound and its analogs, providing both quantitative data from representative reactions and step-by-step experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing biaryl compounds.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Chloro-pyridines

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analog)Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~90
22-Chloropyridine4-Methylphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1101885
34-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH/H₂O801692

Note: Yields are based on published data for similar substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed toluene and water to the flask.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Phenylboronic Acid + Base (K3PO4) Heating Heat to 100 °C Reactants->Heating Inert Atmosphere Catalyst_System Pd(OAc)2 + SPhos Catalyst_System->Heating Solvent Toluene/H2O Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction After Reaction Completion Purification Column Chromatography Extraction->Purification Product 4-Phenyl-2-phenylpyridine Purification->Product Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd Aryl-Cl ArylPd(II) Ar-Pd(II)(Cl)L2 OxAdd->ArylPd(II) Ligand_Ex Ligand Exchange ArylPd(II)->Ligand_Ex Amine, Base Amine_Complex Ar-Pd(II)(Amine)L2 Ligand_Ex->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd(0) Product VEGFR2_Signaling_Inhibition cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

References

Catalytic Cross-Coupling Reactions for C-C Bond Formation with 4-Chloro-2-phenylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic carbon-carbon (C-C) bond formation reactions utilizing 4-Chloro-2-phenylpyridine as a key building block. The methodologies outlined herein are essential for the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science. The protocols are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Reaction Scheme:

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane110892
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001678

Experimental Protocol: Synthesis of 2,4-Diphenylpyridine via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), and Potassium Carbonate (2.0 mmol, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add a solvent mixture of Toluene (5 mL), Ethanol (2 mL), and Water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure 2,4-diphenylpyridine.

dot

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(Cl) Pd0->PdII_A Oxidative Addition PdII_B [Ar-Pd(II)L₂(OH)] PdII_A->PdII_B Ligand Exchange (with Base) PdII_C Ar-Pd(II)L₂(Ar') PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product 2-Phenyl-4-arylpyridine PdII_C->Product ArCl This compound ArCl->Pd0 ArBOH2 Ar'B(OH)₂ ArBOH2->PdII_B Borate B(OH)₃ ArBOH2->Borate Base Base (e.g., K₂CO₃) Base->PdII_A

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Reaction Scheme:

Table 2: Representative Quantitative Data for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65688
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene80875
31-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineDMF901282

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-phenylpyridine via Sonogashira Coupling

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous Tetrahydrofuran (10 mL) and Triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add Phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to obtain the desired product.

dot

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(Cl) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂(C≡CR') PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_B->Product CuI Cu(I)X Cu_Alkyne [Cu(I)-alkyne complex] CuI->Cu_Alkyne Coordination Cu_Acetylide Cu(I)-C≡CR' Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_A Cu_Acetylide->CuI Regeneration ArCl This compound ArCl->Pd0 Alkyne R'C≡CH Alkyne->CuI Base Base Base->Cu_Alkyne

Figure 2. Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be utilized to introduce alkenyl groups at the 4-position of this compound.

Reaction Scheme:

Table 3: Representative Quantitative Data for Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1202470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401875
3AcrylonitrilePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1101665

Experimental Protocol: Synthesis of 4-Styryl-2-phenylpyridine via Heck Reaction

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous N,N-Dimethylformamide (5 mL), Triethylamine (2.0 mmol, 2.0 equiv), and Styrene (1.5 mmol, 1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: Hexane/DCM gradient) to yield the desired product.

dot

Heck_Reaction_Workflow Start Start: Combine Reactants Reactants This compound Alkene Pd Catalyst Ligand Base Solvent Start->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Final Product Purification->Product End End Product->End

Figure 3. General experimental workflow for the Heck reaction.

Conclusion

The Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful and reliable methods for the C-C bond functionalization of this compound. The protocols provided in this document offer a starting point for the synthesis of a diverse range of substituted 2-phenylpyridine derivatives. Researchers are encouraged to optimize the reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve the best results for their specific substrates. These catalytic methods are invaluable tools for the rapid generation of molecular complexity, facilitating advancements in drug discovery and materials science.

The Strategic Utility of 4-Chloro-2-phenylpyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-Phenylpyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the relentless pursuit of novel scaffolds that can selectively target the ATP-binding site of specific kinases remains a cornerstone of modern drug discovery. Among the myriad of heterocyclic cores employed in this endeavor, the 2-phenylpyridine motif has emerged as a particularly valuable scaffold. Its rigid, planar structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the kinase hinge region and adjacent hydrophobic pockets.

This technical guide focuses on the synthetic applications of a key intermediate, 4-chloro-2-phenylpyridine , in the construction of diverse kinase inhibitor libraries. The chloro-substituent at the 4-position serves as a versatile synthetic handle, amenable to a range of powerful cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 2-phenylpyridine core, a critical exercise in the optimization of potency, selectivity, and pharmacokinetic properties of developmental drug candidates. Herein, we provide detailed protocols for the two most pertinent transformations of this compound—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—along with insights into the rationale behind these synthetic strategies.

The Versatility of this compound: A Gateway to Diverse Kinase Inhibitor Chemotypes

The strategic placement of a chlorine atom at the 4-position of the 2-phenylpyridine scaffold renders it an ideal substrate for palladium-catalyzed cross-coupling reactions. This reactivity is the lynchpin of its utility in medicinal chemistry, allowing for the late-stage introduction of a wide array of substituents. This modular approach is highly advantageous in drug discovery campaigns, as it facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies.

The general workflow for the utilization of this compound in the synthesis of kinase inhibitors is depicted below.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_intermediates Key Intermediates cluster_end Target Molecules This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid/Ester Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Primary/Secondary Amine 4-Aryl-2-phenylpyridines 4-Aryl-2-phenylpyridines Suzuki-Miyaura Coupling->4-Aryl-2-phenylpyridines 4-Amino-2-phenylpyridines 4-Amino-2-phenylpyridines Buchwald-Hartwig Amination->4-Amino-2-phenylpyridines Kinase Inhibitors Kinase Inhibitors 4-Aryl-2-phenylpyridines->Kinase Inhibitors Further Functionalization 4-Amino-2-phenylpyridines->Kinase Inhibitors Further Functionalization

General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as a guide for the two primary palladium-catalyzed cross-coupling reactions of this compound. It is imperative that all reactions involving air- and moisture-sensitive reagents be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-phenylpyridines

The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are common motifs in kinase inhibitors.[1][2] This protocol details a general procedure for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters.

Reaction Scheme:

G cluster_reaction Start This compound Catalyst Pd Catalyst, Ligand, Base Start->Catalyst Reagent + R-B(OH)₂ or R-B(pin) Reagent->Catalyst Product 4-Aryl-2-phenylpyridine Catalyst->Product

Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Aryl/Heteroaryl boronic acid or pinacol esterCoupling partner (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂)Palladium source (0.05 equivalents)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand (0.1 equivalents)
Potassium phosphate (K₃PO₄)Base (2.0 equivalents)
1,4-DioxaneSolvent
WaterCo-solvent
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelfor column chromatography
Standard laboratory glassware
Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents), potassium phosphate (2.0 equivalents), and SPhos (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 equivalents).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-phenylpyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of often less reactive aryl chlorides.[3] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step without promoting significant side reactions.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-phenylpyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[4][5] This is particularly useful in kinase inhibitor synthesis for introducing amine functionalities that can act as key hydrogen bond donors or acceptors in the kinase hinge region.

Reaction Scheme:

G cluster_reaction Start This compound Catalyst Pd Catalyst, Ligand, Base Start->Catalyst Reagent + R¹R²NH Reagent->Catalyst Product 4-(R¹R²N)-2-phenylpyridine Catalyst->Product

Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Primary or secondary amineCoupling partner (1.2 equivalents)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium source (0.02 equivalents)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand (0.04 equivalents)
Sodium tert-butoxide (NaOt-Bu)Base (1.4 equivalents)
Toluene or 1,4-DioxaneAnhydrous solvent
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelfor column chromatography
Standard laboratory glassware
Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and the anhydrous solvent to a dry Schlenk tube. Stir for 10-15 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-phenylpyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is a highly active catalyst system for the amination of aryl chlorides.[6] The steric bulk of the ligand promotes the reductive elimination step and prevents catalyst decomposition.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

This compound represents a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a powerful platform for the rapid diversification of the 2-phenylpyridine scaffold. The detailed protocols provided herein serve as a practical guide for researchers in the field of drug discovery to leverage this key intermediate in their efforts to develop novel and effective kinase-targeted therapies. The modular nature of these synthetic routes allows for the systematic optimization of inhibitor properties, ultimately accelerating the journey from hit identification to clinical candidate.

References

Application Notes and Protocols for 4-Chloro-2-phenylpyridine Derivatives in Photophysical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical applications of 4-Chloro-2-phenylpyridine derivatives, with a particular focus on their use as ligands in phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). The protocols detailed below offer step-by-step guidance for the synthesis, characterization, and application of these compounds.

Application Note: this compound Derivatives as Phosphorescent Emitters in OLEDs

This compound is a versatile building block in the design of functional materials for optoelectronics. Its derivatives are of significant interest as cyclometalating ligands in heavy metal complexes, particularly with iridium(III), for applications in OLEDs. The introduction of a chlorine atom onto the pyridine ring can influence the photophysical properties of the resulting complex, often leading to enhanced phosphorescence through the heavy-atom effect, which promotes intersystem crossing from the singlet to the triplet excited state.

The 2-phenylpyridine scaffold provides a strong ligand field and facilitates the formation of stable, emissive cyclometalated complexes. By modifying the electronic properties of the ligand through substitution, the emission color and efficiency of the resulting OLEDs can be finely tuned.

Here, we present the projected photophysical data for a representative iridium(III) complex, fac-tris(this compound)iridium(III) (fac-[Ir(Cl-ppy)₃]), and outline its application as a phosphorescent dopant in an OLED device.

Table 1: Projected Photophysical Properties of fac-[Ir(Cl-ppy)₃]

PropertyValueConditions
Absorption Maximum (λ_abs)~380 nmDichloromethane, Room Temperature
Emission Maximum (λ_em)~510 nm (Green)Dichloromethane, Room Temperature
Photoluminescence Quantum Yield (Φ_PL)> 0.6Dichloromethane, Degassed, Room Temperature
Phosphorescence Lifetime (τ)~1-2 µsDichloromethane, Degassed, Room Temperature
HOMO Energy Level~ -5.4 eVEstimated from electrochemical measurements
LUMO Energy Level~ -2.5 eVEstimated from electrochemical measurements

Note: These values are estimated based on typical data for similar phenylpyridine-based iridium complexes and the expected influence of chloro-substitution.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2,4-Dichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyridine (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Add potassium carbonate (3 equivalents) dissolved in a minimum amount of water.

  • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification r1 2,4-Dichloropyridine cond 80°C, 12h Inert Atmosphere r1->cond r2 Phenylboronic acid r2->cond r3 Pd(OAc)₂ / PPh₃ r3->cond r4 K₂CO₃ r4->cond r5 Toluene/Ethanol/Water r5->cond w1 Extraction with Ethyl Acetate cond->w1 w2 Washing with Brine w1->w2 w3 Drying over MgSO₄ w2->w3 w4 Column Chromatography w3->w4 product This compound w4->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of fac-tris(this compound)iridium(III) (fac-[Ir(Cl-ppy)₃])

This protocol describes the synthesis of the iridium complex from the prepared ligand.

Materials:

  • This compound

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-Ethoxyethanol

  • Water

  • Glycerol

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask, combine this compound (3.5 equivalents) and Iridium(III) chloride hydrate (1 equivalent) in a 3:1 mixture of 2-ethoxyethanol and water.

  • Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

  • Heat the mixture to reflux (around 120°C) and stir under an inert atmosphere for 24 hours.

  • Monitor the formation of the chloro-bridged dimer, [Ir(Cl-ppy)₂Cl]₂, by TLC.

  • After cooling to room temperature, add water to precipitate the crude dimer. Filter and wash with methanol.

  • In a separate flask, add the dried dimer, this compound (2.5 equivalents), and glycerol.

  • Heat the mixture to 200°C and stir under an inert atmosphere for 48 hours.

  • Cool the reaction to room temperature and add methanol to precipitate the crude product.

  • Filter the solid and wash thoroughly with methanol.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient to isolate the fac-[Ir(Cl-ppy)₃] isomer as a yellow-green solid.

Protocol 3: Measurement of Photoluminescence Quantum Yield (PLQY)

This protocol outlines the absolute method for measuring the PLQY using an integrating sphere.[1][2][3]

Equipment:

  • Fluorometer equipped with an integrating sphere

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., degassed dichloromethane) with an absorbance of approximately 0.1 at the excitation wavelength. Prepare a blank sample containing only the solvent.

  • Measurement of Blank:

    • Place the cuvette with the blank solvent inside the integrating sphere.

    • Measure the spectrum of the excitation source scattered by the solvent. This is the reference spectrum (L_a).

  • Measurement of Sample:

    • Place the cuvette with the sample solution inside the integrating sphere.

    • Measure the spectrum, which will include the scattered excitation light and the sample's emission. This is the sample spectrum (L_c + E_c).

  • Data Analysis:

    • Integrate the area of the scattered excitation peak in the reference spectrum to get the total number of photons from the source.

    • In the sample spectrum, integrate the area of the scattered excitation peak (L_c) and the area of the emission peak (E_c).

    • The number of absorbed photons is proportional to L_a - L_c.

    • The number of emitted photons is proportional to E_c.

    • The PLQY (Φ) is calculated as: Φ = E_c / (L_a - L_c).

Protocol 4: Transient Absorption Spectroscopy

This protocol provides a general procedure for performing transient absorption spectroscopy to determine the excited-state lifetime.[4][5]

Equipment:

  • Femtosecond or picosecond transient absorption spectrometer (pump-probe setup)

  • Laser source (e.g., Ti:Sapphire laser with an optical parametric amplifier)

  • Sample cell (e.g., 2 mm path length quartz cuvette)

Procedure:

  • Sample Preparation: Prepare a solution of the sample with an absorbance of 0.3-0.5 at the pump wavelength in a spectroscopic grade solvent.

  • Experimental Setup:

    • The laser output is split into a pump beam and a probe beam.

    • The pump beam excites the sample. The probe beam (often a white light continuum) passes through the sample at a variable time delay relative to the pump pulse.

  • Data Acquisition:

    • The change in absorbance of the probe beam (ΔA) is measured as a function of wavelength and time delay.

    • Data is collected at various time delays to map the evolution of the transient species.

  • Data Analysis:

    • The decay of the transient absorption signal at a specific wavelength corresponding to the excited state is fitted to an exponential decay function to determine the excited-state lifetime (τ).

Visualizations

G Energy Level Diagram and Photophysical Processes for fac-[Ir(Cl-ppy)₃] S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence (minor) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski-like diagram for fac-[Ir(Cl-ppy)₃].

G OLED Fabrication and Characterization Workflow cluster_fab Device Fabrication cluster_char Device Characterization s1 Substrate Cleaning (ITO-coated glass) s2 Deposition of Hole Injection Layer (HIL) s1->s2 s3 Deposition of Hole Transport Layer (HTL) s2->s3 s4 Deposition of Emissive Layer (Host doped with Ir(Cl-ppy)₃) s3->s4 s5 Deposition of Electron Transport Layer (ETL) s4->s5 s6 Deposition of Electron Injection Layer (EIL) s5->s6 s7 Deposition of Cathode (e.g., Al) s6->s7 c1 Current-Voltage-Luminance (J-V-L) Characteristics s7->c1 c2 Electroluminescence (EL) Spectrum s7->c2 c3 Efficiency Measurement (EQE, Power Efficiency) c1->c3 c2->c3 c4 Lifetime Measurement c3->c4

Caption: Workflow for OLED fabrication and characterization.

References

Step-by-Step Guide for the Chlorination of 2-Phenylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective chlorination of 2-phenylpyridine, a critical transformation for the synthesis of valuable intermediates in pharmaceutical and materials science. The primary focus is on modern catalytic methods that offer high selectivity and efficiency.

Introduction

The introduction of a chlorine atom onto the 2-phenylpyridine scaffold can significantly modulate its electronic and steric properties, providing a handle for further functionalization. Traditional chlorination methods often lack regioselectivity, leading to mixtures of products. However, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the selective chlorination of 2-phenylpyridine, primarily at the ortho-position of the phenyl ring. This guide details two prominent methods: Palladium-catalyzed ortho-chlorination and a copper-catalyzed approach using N-chlorosuccinimide (NCS).

Data Presentation: Comparison of Chlorination Methods

The following table summarizes quantitative data from various reported methods for the chlorination of 2-phenylpyridine, offering a comparison of their efficacy.

Catalyst SystemChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)RegioselectivityReference
Pd(OAc)₂ (10 mol%)Ethyl ChloroformateDMA100579ortho-monochlorination[1]
Pd(OAc)₂Benzoyl Chloride / CuCl₂1,4-Dioxane1402492ortho-monochlorination[2]
PalladacycleBenzyl Chloride / TBHPChlorobenzene--75ortho-monochlorination[2]
CuCl₂ (10 mol%)NCSMeCN1301Highortho-monochlorination
NoneNCS / Acid CatalystWaterRoom Temp-Goodortho, para[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed ortho-Chlorination of 2-Phenylpyridine

This protocol describes a highly regioselective method for the monochlorination of 2-phenylpyridine at the ortho-position of the phenyl ring using a palladium catalyst.

Materials:

  • 2-Phenylpyridine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ethyl Chloroformate

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-phenylpyridine (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.05 mmol, 5 mol%), and anhydrous N,N-dimethylacetamide (DMA) (5 mL).

  • Addition of Chlorinating Agent: Add ethyl chloroformate (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-23 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (1 x 10 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[4]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-chlorophenyl)pyridine.

Protocol 2: Copper-Catalyzed ortho-Chlorination using N-Chlorosuccinimide (NCS)

This protocol offers an alternative regioselective ortho-chlorination using a more accessible copper catalyst and N-chlorosuccinimide as the chlorinating agent.

Materials:

  • 2-Phenylpyridine

  • Copper(II) Chloride (CuCl₂)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Sealed reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine 2-phenylpyridine (0.20 mmol, 1.0 equiv.), CuCl₂ (0.02 mmol, 10 mol%), and NCS (0.24 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 130 °C for 1 hour with stirring. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining NCS, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chlorinated product.

Mandatory Visualization

Chlorination_Workflow Experimental Workflow for Palladium-Catalyzed ortho-Chlorination of 2-Phenylpyridine cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2-Phenylpyridine, Pd(OAc)₂, and DMA in a Schlenk tube inert Establish Inert Atmosphere (Argon or Nitrogen) chloro_add Add Ethyl Chloroformate inert->chloro_add heating Heat to 100 °C with Stirring chloro_add->heating monitoring Monitor by TLC heating->monitoring cool Cool to Room Temperature extract Dilute with EtOAc, Wash with Water and Brine cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Palladium-Catalyzed Chlorination Workflow.

References

Application Notes: 4-Chloro-2-phenylpyridine in the Preparation of Novel Ligands for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and potential application of novel ligands derived from 4-Chloro-2-phenylpyridine, a versatile building block in medicinal chemistry. The protocols and data presented herein focus on the preparation of a novel pyrazole-substituted phenylpyridine ligand and its potential as a selective kinase inhibitor, a class of molecules of high interest in modern drug discovery.

Introduction

The 2,4-disubstituted pyridine scaffold is a privileged structure in numerous biologically active compounds, particularly in the development of kinase inhibitors. The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to interact with the ATP-binding site of kinases. This compound serves as an excellent starting material for generating diverse libraries of such compounds. The chlorine atom at the 4-position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aromatic and heteroaromatic moieties.

This document provides a detailed protocol for the synthesis of a novel ligand, 4-(1H-pyrazol-4-yl)-2-phenylpyridine , via a palladium-catalyzed Suzuki-Miyaura coupling reaction. Furthermore, we present its potential application as an inhibitor of the Janus kinase (JAK) family, specifically targeting Tyrosine Kinase 2 (TYK2), which is implicated in various autoimmune diseases.[1][2]

Data Presentation

The following table summarizes the expected yield for the synthesis of the novel ligand and the biological activity of a representative compound against a panel of kinases, based on data from structurally related pyridine-based kinase inhibitors.

Compound Reaction Catalyst Solvent Yield (%)
4-(1H-pyrazol-4-yl)-2-phenylpyridineSuzuki-Miyaura CouplingPd(PPh₃)₄Dioxane/H₂O70-95
Target Kinase IC₅₀ (nM) Selectivity vs. JAK1 Selectivity vs. JAK2 Selectivity vs. JAK3
TYK215>100-fold>100-fold>100-fold
JAK11600---
JAK21850---
JAK32100---

Note: IC₅₀ values are representative and based on literature for analogous pyridine-based TYK2 inhibitors.[1][3]

Experimental Protocols

Synthesis of 4-(1H-pyrazol-4-yl)-2-phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the novel ligand from this compound and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • This compound

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.5 mmol).

  • Evacuate and backfill the tube with argon (repeat this process three times).

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 90 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(1H-pyrazol-4-yl)-2-phenylpyridine.[4][5][6]

Characterization:

The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Product start Combine Reactants: This compound, Pyrazoleboronic ester, Pd(PPh3)4, Na2CO3 reaction Heat at 90°C for 12h in Dioxane/H2O under Argon start->reaction workup Cool, Dilute with EtOAc, Wash with Brine reaction->workup purification Dry, Concentrate, Column Chromatography workup->purification end 4-(1H-pyrazol-4-yl)-2-phenylpyridine purification->end

Caption: Suzuki-Miyaura coupling workflow.

Signaling Pathway

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (TYK2) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Ligand 4-(1H-pyrazol-4-yl)- 2-phenylpyridine Ligand->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-phenylpyridine. The content is designed to address common challenges and improve reaction yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Question 1: Why am I observing low or no yield of this compound in my Suzuki-Miyaura coupling reaction?

Answer:

Low or no product formation is a frequent challenge, often attributed to the lower reactivity of chloropyridines compared to their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond.[1] A systematic evaluation of your reaction components is crucial.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1]

  • Ineffective Base: The base is essential for the transmetalation step. Its strength, solubility, and steric properties are important factors.[1]

    • Recommendation: Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1]

  • Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1]

  • Insufficient Reaction Temperature: Higher temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.

    • Recommendation: Increase the reaction temperature to a range of 80-120 °C.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1]

G cluster_start Start: Low/No Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end End Goal start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst Yes temperature Is the reaction temperature sufficient? base->temperature No solution_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->solution_base Yes degassed Is the system properly degassed? temperature->degassed No solution_temperature Increase temperature to 80-120 °C. Consider microwave irradiation. temperature->solution_temperature Yes solution_degassed Degas solvents thoroughly. Ensure inert atmosphere (Ar/N₂). degassed->solution_degassed Yes end_node Improved Yield solution_catalyst->end_node solution_base->end_node solution_temperature->end_node solution_degassed->end_node

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Question 2: How can I minimize the formation of homocoupling byproducts (e.g., biphenyl or 4,4'-dichloro-2,2'-bipyridine)?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[2]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen:

    • Recommendation: Thoroughly degas all solvents and water, for example, by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles. Conduct the reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[2]

  • Choice of Palladium Source:

    • Recommendation: While Pd(II) precursors are common, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes mitigate this issue.[2]

  • Base Selection:

    • Recommendation: The choice of base can influence the rate of homocoupling. Experiment with different bases such as K₃PO₄ or Cs₂CO₃.[2]

G A Reactants: 4-Chloropyridine Phenylboronic Acid B Desired Cross-Coupling A->B Suzuki-Miyaura Reaction D Undesired Homocoupling A->D Side Reaction (promoted by O₂) C This compound B->C E Biphenyl D->E F 4,4'-dichloro-2,2'-bipyridine D->F

Caption: Desired cross-coupling vs. undesired homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for this synthesis.[3] It involves the palladium-catalyzed reaction between a chloropyridine derivative and phenylboronic acid.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, alternative routes exist. One approach involves the synthesis of 2-phenylpyridine followed by a chlorination step. However, controlling the regioselectivity of the chlorination can be challenging. Another strategy could be a C-H arylation of 4-chloropyridine, though this may also present selectivity issues.

Q3: How can I improve the overall efficiency of my Suzuki-Miyaura coupling reaction?

A3: Beyond troubleshooting specific issues, Design of Experiments (DoE) can be a powerful tool to optimize multiple reaction parameters simultaneously, such as temperature, catalyst concentration, and reaction time.[3] This approach can lead to significantly higher yields and a reduction in the number of experiments needed.[3] For instance, an optimized process saw a yield increase from 72% to 92% with a significant reduction in experimental runs.[3]

Data Summary Tables

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Aryl Chlorides

ParameterCondition 1Condition 2 (Optimized)
Starting Yield 72%-
Final Yield -92%[3]
Catalyst System Standard Pd CatalystOptimized Catalyst & Ligand
Base Standard BaseOptimized Base
Solvent Standard SolventOptimized Solvent System
Temperature Sub-optimalOptimized (e.g., 80-120 °C)[1]
Experiment Count 4015[3]

Table 2: Example Reaction Conditions for Phenylpyridine Synthesis via Suzuki Coupling

Reagent/ParameterQuantity/Value
Aryl Chloride 250 μmol
Arylboronic Acid 375 μmol
Catalyst 7% Pd/WA30 (12.5 μmol)
Base Cs₂CO₃ (500 μmol)[4]
Solvent N,N-dimethyl acetamide (DMA) (1 mL)[4]
Temperature 80 °C[4]
Reaction Time 12 hours[4]
Atmosphere Inert (Argon)[4]
Reported Yield 100%[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl chloride (e.g., 4-chloropyridine derivative)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane:water 1:1)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (e.g., 0.026 mmol), and base (e.g., 3.0 eq.).

  • Add the degassed solvent mixture (e.g., 5 mL).

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for the required time (typically 30 minutes to 24 hours).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent in vacuo.

  • Partition the residue between an organic solvent (e.g., EtOAc) and water.[5]

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification cluster_end Final Product prep_node Combine Reactants, Catalyst, and Base in Schlenk Flask under Inert Gas reaction_node Add Degassed Solvent and Heat (e.g., 100 °C) prep_node->reaction_node monitoring_node Monitor Progress by TLC/LC-MS reaction_node->monitoring_node workup_node Cool, Remove Solvent, and Perform Aqueous Extraction monitoring_node->workup_node Complete purification_node Dry, Concentrate, and Purify by Column Chromatography workup_node->purification_node end_node This compound purification_node->end_node

References

Navigating the Synthesis of 4-Chloro-2-phenylpyridine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chloro-2-phenylpyridine, a key intermediate in the development of various pharmaceuticals, can be a complex process fraught with potential side reactions that can significantly impact yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate these challenges and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: There are four primary synthetic routes, each with its own set of advantages and potential pitfalls:

  • Route 1: Direct chlorination of 2-phenylpyridine.

  • Route 2: Suzuki coupling of 2,4-dichloropyridine with phenylboronic acid.

  • Route 3: Deoxygenative chlorination of 2-phenylpyridine-N-oxide.

  • Route 4: Chlorination of 4-hydroxy-2-phenylpyridine.

Q2: I am observing multiple chlorinated isomers in my reaction mixture when chlorinating 2-phenylpyridine. How can I improve the regioselectivity for the 4-position?

A2: Achieving high regioselectivity in the direct chlorination of 2-phenylpyridine is a significant challenge. The formation of other isomers (e.g., 6-chloro-2-phenylpyridine) and di/tri-chlorinated products is a common issue. To favor chlorination at the 4-position, consider the following:

  • Reaction Conditions: Milder chlorinating agents and lower reaction temperatures can enhance selectivity.

  • Catalyst Choice: Palladium-catalyzed C-H chlorination has shown promise for directing the reaction to a specific position. Experimenting with different palladium catalysts and ligands is recommended.

Q3: My Suzuki coupling of 2,4-dichloropyridine is producing a significant amount of biphenyl. What is causing this and how can I prevent it?

A3: The formation of biphenyl is due to the homocoupling of phenylboronic acid, a common side reaction in Suzuki couplings, especially in the presence of oxygen.[1][2] To minimize this:

  • Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its concentration low, disfavoring the homocoupling reaction.

Q4: I am getting a mixture of mono- and di-arylated products in my Suzuki coupling. How can I control the selectivity?

A4: The formation of 2,4-diphenylpyridine results from a second Suzuki coupling reaction. To favor the mono-arylated product:

  • Stoichiometry: Use a controlled amount of phenylboronic acid (typically 1.0-1.2 equivalents).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to prevent the second coupling from occurring. Close monitoring of the reaction progress by TLC or GC is crucial. Some studies have shown that diarylation can still be a significant byproduct, sometimes accounting for 5-20% of the product mixture even with stoichiometric control.[1]

Q5: During the deoxygenative chlorination of 2-phenylpyridine-N-oxide, I am observing the formation of 2-chloro-2-phenylpyridine. How can I favor the 4-chloro isomer?

A5: The regioselectivity of chlorination of pyridine-N-oxides can be influenced by the chlorinating agent and reaction conditions. While the 4-position is generally electronically favored for nucleophilic attack after activation of the N-oxide, attack at the 2-position can compete.

  • Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride in the presence of a suitable base are commonly used. The choice of reagent and base can influence the isomer ratio.

  • Temperature Control: Lowering the reaction temperature may improve selectivity for the 4-position.

Q6: The chlorination of 4-hydroxy-2-phenylpyridine is sluggish and gives low yields of the desired product. What can I do to improve the conversion?

A6: Incomplete conversion of the hydroxyl group to a chloride is a frequent problem.

  • Excess Reagent: Using a moderate excess of the chlorinating agent (e.g., POCl₃ or SOCl₂) can drive the reaction to completion. However, this can also lead to the formation of more side products.

  • Reaction Temperature and Time: Increasing the reaction temperature and/or extending the reaction time can improve conversion. A solvent-free approach with equimolar POCl₃ at high temperatures in a sealed reactor has been reported to give high yields.[3][4]

  • Phosphorylated Intermediates: When using POCl₃, various phosphorylated intermediates can form, which may be slow to convert to the final product.[5] Careful control of reaction conditions, including the use of a base, can help manage the formation and reaction of these intermediates.

Troubleshooting Guides

Route 1: Direct Chlorination of 2-Phenylpyridine
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Low yield of this compound Poor regioselectivity, leading to a mixture of isomers.- Optimize reaction temperature and time. - Screen different chlorinating agents (e.g., NCS, SO₂Cl₂). - Investigate palladium-catalyzed C-H chlorination protocols.
Formation of di- and tri-chlorinated products Over-chlorination due to harsh reaction conditions or excess chlorinating agent.- Use a stoichiometric amount of the chlorinating agent. - Reduce the reaction temperature and time. - Monitor the reaction closely by GC or LC-MS to stop it at the optimal point.
Reaction does not proceed to completion Insufficiently reactive chlorinating agent or suboptimal reaction conditions.- Increase the reaction temperature cautiously. - Switch to a more reactive chlorinating agent.
Route 2: Suzuki Coupling of 2,4-Dichloropyridine with Phenylboronic Acid
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Significant biphenyl formation (homocoupling) Presence of oxygen in the reaction mixture.[1][2]- Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen). - Use fresh, high-quality palladium catalyst and boronic acid.
Formation of 2-phenyl-4-chloropyridine (wrong isomer) Reaction conditions favoring C2 coupling.- The C4 position is generally more reactive in Suzuki couplings of 2,4-dichloropyrimidines.[6] However, ligand choice can influence regioselectivity. Experiment with different phosphine ligands.
Formation of 2,4-diphenylpyridine (diarylation) Second Suzuki coupling occurring.- Use a precise stoichiometry of phenylboronic acid (1.0-1.2 eq). - Monitor the reaction closely and stop it once the starting material is consumed. - Lower the reaction temperature.
Low reaction yield Catalyst deactivation; poor solubility of reagents.- Use a robust palladium catalyst and ensure anhydrous and anaerobic conditions. - Screen different solvent systems to improve solubility. The choice of solvent can be critical.[7][8]
Route 3: From 2-Phenylpyridine-N-oxide
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete N-oxidation Insufficient oxidant or suboptimal reaction conditions.- Use a slight excess of the oxidizing agent (e.g., m-CPBA, H₂O₂). - Optimize reaction temperature and time.
Formation of 2-chloro-2-phenylpyridine Competing nucleophilic attack at the C2 position.- Screen different chlorinating agents and bases (e.g., POCl₃/Et₃N, (COCl)₂/Et₃N).[9][10] - Adjust the reaction temperature.
Low yield in chlorination step Inefficient activation of the N-oxide or decomposition of intermediates.- Ensure anhydrous conditions. - Optimize the stoichiometry of the chlorinating agent and base.
Route 4: Chlorination of 4-Hydroxy-2-phenylpyridine
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete conversion to the chloro-derivative Insufficient reactivity of the chlorinating agent; stable intermediates.- Increase the reaction temperature and/or time. - Use a slight excess of the chlorinating agent (e.g., POCl₃). - Consider a solvent-free high-temperature protocol.[3][4]
Formation of dark, tarry byproducts Decomposition at high temperatures.- Gradually increase the temperature and monitor for decomposition. - Ensure the starting material is pure.
Complex reaction mixture with multiple spots on TLC Formation of various phosphorylated intermediates when using POCl₃.[5]- Control the addition of POCl₃ and the reaction temperature carefully. - Use a base to manage the reaction of intermediates.

Summary of Potential Side Reactions and Mitigation Strategies

Synthetic RoutePrimary Side Reaction(s)Key Mitigation Strategies
1. Direct Chlorination of 2-Phenylpyridine - Formation of regioisomers (e.g., 6-chloro) - Over-chlorination (di-, tri-chlorination)- Use of regioselective C-H activation catalysts. - Careful control of stoichiometry and reaction conditions.
2. Suzuki Coupling of 2,4-Dichloropyridine - Homocoupling of phenylboronic acid.[1][2] - Diarylation to form 2,4-diphenylpyridine.[1] - Isomer formation (2-phenyl-4-chloropyridine).- Rigorous exclusion of oxygen. - Precise stoichiometric control of boronic acid. - Optimization of ligands and reaction conditions.
3. From 2-Phenylpyridine-N-oxide - Incomplete N-oxidation. - Chlorination at the C2 position.- Use of excess oxidizing agent. - Screening of chlorinating agents and reaction conditions.
4. Chlorination of 4-Hydroxy-2-phenylpyridine - Incomplete conversion of the hydroxyl group. - Formation of stable phosphorylated intermediates.[5]- Use of excess chlorinating agent and higher temperatures.[3][4] - Careful control of reaction conditions when using POCl₃.

Experimental Protocols

Detailed experimental protocols for each synthetic route can be found in the cited literature. It is crucial to adapt these protocols to your specific laboratory conditions and to perform small-scale optimization experiments before proceeding to a larger scale.

Visualizing Reaction Pathways and Side Reactions

To aid in understanding the potential reaction pathways and the formation of side products, the following diagrams have been generated.

Synthesis_Routes cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: Suzuki Coupling cluster_route3 Route 3: N-Oxide Route cluster_route4 Route 4: Hydroxypyridine Route 2-Phenylpyridine 2-Phenylpyridine This compound This compound 2-Phenylpyridine->this compound Chlorinating Agent Other Chloro Isomers Other Chloro Isomers 2-Phenylpyridine->Other Chloro Isomers Side Reaction Di/Tri-chlorinated Products Di/Tri-chlorinated Products 2-Phenylpyridine->Di/Tri-chlorinated Products Side Reaction 2-Phenylpyridine-N-oxide 2-Phenylpyridine-N-oxide 2-Phenylpyridine->2-Phenylpyridine-N-oxide Oxidizing Agent 2,4-Diphenylpyridine (Diarylation) 2,4-Diphenylpyridine (Diarylation) This compound->2,4-Diphenylpyridine (Diarylation) Side Reaction 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloropyridine->this compound Phenylboronic Acid, Pd Catalyst Phenylboronic Acid Phenylboronic Acid Biphenyl (Homocoupling) Biphenyl (Homocoupling) Phenylboronic Acid->Biphenyl (Homocoupling) Side Reaction (O2) 2-Phenylpyridine-N-oxide->this compound Chlorinating Agent 2-Chloro-2-phenylpyridine 2-Chloro-2-phenylpyridine 2-Phenylpyridine-N-oxide->2-Chloro-2-phenylpyridine Side Reaction 4-Hydroxy-2-phenylpyridine 4-Hydroxy-2-phenylpyridine 4-Hydroxy-2-phenylpyridine->this compound Chlorinating Agent (e.g., POCl3) Incomplete Conversion Incomplete Conversion 4-Hydroxy-2-phenylpyridine->Incomplete Conversion Side Reaction Phosphorylated Intermediates Phosphorylated Intermediates 4-Hydroxy-2-phenylpyridine->Phosphorylated Intermediates Side Reaction (with POCl3)

Caption: Overview of synthetic routes to this compound and major side reactions.

Suzuki_Side_Reactions 2,4-Dichloropyridine 2,4-Dichloropyridine Desired Product This compound 2,4-Dichloropyridine->Desired Product Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Desired Product Homocoupling Biphenyl Phenylboronic Acid->Homocoupling Side Reaction (promoted by O2) Diarylation 2,4-Diphenylpyridine Phenylboronic Acid->Diarylation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired Product Main Reaction Desired Product->Diarylation Side Reaction

Caption: Side reactions in the Suzuki coupling route.

By understanding these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and outcome of their this compound synthesis.

References

Technical Support Center: Purification of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-2-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically arise from the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers of the chloro- and phenyl- groups on the pyridine ring, if the synthesis method lacks regioselectivity.

  • Over-chlorinated or under-chlorinated species: Byproducts from the chlorination step.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.[1][2]

  • Reagent-derived impurities: Byproducts from the coupling reagents used in the synthesis.

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Acid-base extraction can also be a useful preliminary purification step to remove non-basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and identifying impurities. A reverse-phase C18 column is often suitable.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.[1][2]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a purification.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4]

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly.

    • Consider using a lower-boiling point solvent or a different solvent system.[5]

Problem 2: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.

    • Add a seed crystal of pure this compound.

    • Reduce the volume of the solvent by gentle heating and then allow it to cool again.

    • If the above fails, place the solution in an ice bath to further decrease solubility.[6]

Problem 3: The recrystallized product has low purity.

  • Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. The crystals were not washed properly.

  • Solution:

    • Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase.[7]

Problem 1: Poor separation of this compound from an impurity.

  • Cause: The chosen eluent system has a polarity that is too high or too low, or the stationary phase is not appropriate.

  • Solution:

    • Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.

    • Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

    • Ensure the column is packed properly to avoid channeling.[8][9]

Problem 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Ensure that the compound is not reacting with the stationary phase (e.g., acidic silica gel). If the compound is basic, consider deactivating the silica gel with a small amount of triethylamine in the eluent.

Problem 3: Tailing of the product peak.

  • Cause: The sample may have been loaded in too large a volume of solvent, or there might be secondary interactions with the stationary phase.

  • Solution:

    • Load the sample in the minimum possible volume of the initial eluent.

    • For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

Experimental Protocols

Recrystallization Protocol (Example)

This is a general protocol that may require optimization for your specific sample.

  • Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures like hexane/ethyl acetate) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (Example)

This protocol is a starting point and should be optimized based on TLC analysis.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System Selection: Develop a suitable eluent system using TLC. A good starting point for this compound could be a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the starting eluent. If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative)

Purification TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization>99%60-90%Simple, scalable, cost-effective for crystalline solids.May not be effective for removing all impurities, potential for product loss in mother liquor.
Column Chromatography>98%50-85%Good for separating complex mixtures and non-crystalline materials.Can be time-consuming and requires larger volumes of solvent.
Preparative HPLC>99.5%40-70%High resolution and purity.Expensive, not suitable for large-scale purification, high solvent consumption.
Acid-Base Extraction->90%Effective for separating acidic/basic compounds from neutrals.Only applicable for compounds with acidic or basic properties.

Note: The values in this table are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization column_chromatography Column Chromatography synthesis->column_chromatography hplc HPLC recrystallization->hplc gcms GC-MS recrystallization->gcms nmr NMR recrystallization->nmr prep_hplc Preparative HPLC column_chromatography->prep_hplc column_chromatography->hplc column_chromatography->gcms column_chromatography->nmr prep_hplc->hplc

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Low Purity start->low_purity solution1 Re-heat & Add Solvent Slow Cooling oiling_out->solution1 solution2 Induce Crystallization (Scratch/Seed Crystal) Reduce Solvent Volume no_crystals->solution2 solution3 Slow Cooling Proper Washing low_purity->solution3

Caption: Troubleshooting guide for common issues in the recrystallization of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenge in the Suzuki coupling of this compound lies in the inherent low reactivity of the aryl chloride. The Carbon-Chlorine (C-Cl) bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the palladium catalytic cycle more difficult.[1] This often leads to low or no product formation under standard Suzuki coupling conditions.[1]

Q2: What are the most critical parameters to consider for a successful coupling reaction with this compound?

A2: For a successful Suzuki coupling with this compound, the most critical parameters to optimize are:

  • Catalyst and Ligand System: The choice of a highly active catalyst system is paramount to facilitate the activation of the C-Cl bond.

  • Base: The strength and solubility of the base are crucial for the transmetalation step.

  • Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential.[1]

Q3: What are the common side reactions observed in the Suzuki coupling of this compound?

A3: Common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct. This can be minimized by using anhydrous solvents and appropriate bases.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen or by certain palladium species.[1]

  • Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 2-phenylpyridine.

Troubleshooting Guide

Problem: Low to No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst/Ligand System Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Switch to a more active system. Buchwald ligands such as SPhos and XPhos are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] Consider increasing the catalyst loading.
Ineffective Base The base is crucial for activating the boronic acid.[1] Screen strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃.[1] If solubility is an issue, use a mixed solvent system like dioxane/water or a soluble organic base.
Inappropriate Solvent System The solvent needs to solubilize all components. A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[1]
Insufficient Reaction Temperature Aryl chlorides often require higher temperatures for oxidative addition. Increase the reaction temperature to a range of 80-120 °C.[2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[3]
Oxygen Contamination The active Pd(0) catalyst can be deactivated by oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1]

Problem: Significant Side Product Formation

Side Product Troubleshooting Steps & Recommendations
Protodeboronation (Ar-H) Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.[1]
Homocoupling (Ar-Ar) Ensure the reaction is thoroughly deoxygenated. Adding the aryl halide in a slight excess can sometimes minimize boronic acid homocoupling.

Quantitative Data Summary

The following tables summarize effective catalytic systems and general reaction conditions for the Suzuki coupling of chloropyridines, which can be adapted for this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloro-heterocycles

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90Highly effective for electron-rich and electron-neutral aryl chlorides.
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane110>90Broad applicability for various aryl chlorides.
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8570-85A more traditional system, may require longer reaction times.[4]
PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O10080-90Good for a range of aryl chlorides.

Table 2: Base and Solvent Optimization

Base (equiv)Solvent SystemTemp (°C)Yield (%)Notes
K₃PO₄ (2-3)Dioxane/H₂O (4:1)100-110HighA robust and commonly successful system.
Cs₂CO₃ (2-3)Toluene110HighGood for anhydrous conditions to minimize protodeboronation.
K₂CO₃ (2-3)THF/H₂O (4:1)80Moderate to HighA milder base that can be effective.[2]
KF (3)Dioxane110VariableCan be effective and is less basic, which may prevent side reactions with sensitive functional groups.[5]

Experimental Protocols

Detailed Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Degassing: Bubble a gentle stream of the inert gas through the reaction mixture for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X = this compound C Ar-Pd(II)L2-X B->C D Transmetalation (Ar'-B(OR)2 + Base) C->D Ar'-B(OR)2 = Phenylboronic Acid E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) Catalyst G Ar-Ar' (Product) F->G

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Phenylboronic Acid Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat to 80-120 °C solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (add water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree start Low or No Yield? catalyst Is the catalyst system active enough? start->catalyst Yes solution1 Switch to Buchwald (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution1 No base Is the base effective? catalyst->base Yes solution2 Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Consider solvent effects on solubility. base->solution2 No temp Is the temperature sufficient? base->temp Yes solution3 Increase temperature to 80-120 °C. Consider microwave irradiation. temp->solution3 No degas Is the system properly degassed? temp->degas Yes solution4 Thoroughly degas all solvents. Maintain a positive pressure of inert gas. degas->solution4 No

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Technical Support Center: Purification of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 4-Chloro-2-phenylpyridine, addressing common issues encountered by researchers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.[1][2] Column chromatography is a preparative technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[3] Recrystallization is a technique that purifies solids by dissolving the impure compound in a hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities in the solution.[4][5]

Q2: What are the likely impurities in a sample of this compound?

Potential impurities depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-phenylpyridine or precursors used in the chlorination process.

  • Regioisomers: Other isomers formed during the reaction, for example, 2-Chloro-4-phenylpyridine.

  • Reaction Byproducts: Compounds formed from side reactions with chlorinating agents (e.g., phosphorus oxychloride, sulfuryl chloride) or other reagents.[6]

  • Solvent Residues: Residual solvents from the reaction or initial workup, such as dichloromethane or toluene.[7][8]

Q3: How do I choose between column chromatography and recrystallization?

The choice depends on the nature and quantity of impurities.

  • Column Chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubility to the desired product.[1] It is highly effective for achieving high purity, even on a small scale.[3]

  • Recrystallization is best suited for removing small amounts of impurities from a relatively large amount of product, especially when the impurities have different solubility profiles from the product.[2][4] It is often faster and uses less solvent than chromatography for large-scale purification.

Troubleshooting Guide: Column Chromatography

Q1: My compound isn't moving off the baseline (Rf = 0). What should I do?

This indicates the eluent (mobile phase) is not polar enough to move the compound up the stationary phase (e.g., silica gel). You need to increase the polarity of your solvent system. For example, if you are using a 9:1 heptane:ethyl acetate mixture, try increasing the ethyl acetate ratio to 8:2 or 7:3.[9][10]

Q2: My compound is running with the solvent front (Rf = 1). What does this mean?

This means the eluent is too polar, causing your compound to have a high affinity for the mobile phase and little interaction with the stationary phase. You should decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., increase the heptane ratio relative to ethyl acetate).[10]

Q3: The separation between my product and an impurity is poor.

To improve separation, you can:

  • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar compounds first, then gradually increase the polarity to elute your desired compound.[11]

  • Optimize the Solvent System: Test different solvent combinations using thin-layer chromatography (TLC) to find a system that maximizes the difference in Rf values between your product and the impurity. An ideal Rf for the target compound for good separation is typically around 0.2-0.3.[1]

  • Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of compounds with close Rf values.

Q4: My column has cracked or has air bubbles. Is it ruined?

A cracked or channeled column leads to poor separation because the solvent and sample will bypass the stationary phase. This is often caused by the silica gel running dry or pressure changes.[11] Unfortunately, the column cannot be salvaged and must be repacked. To prevent this, always keep the silica gel surface wet with the eluent and avoid letting the solvent level drop below the top of the stationary phase.[3]

Troubleshooting Guide: Recrystallization

Q1: My compound will not dissolve, even in the boiling solvent.

This suggests you have chosen a poor solvent in which your compound has low solubility even at high temperatures.[4] You will need to screen for a different solvent. Alternatively, you may simply need to add more solvent, but be careful not to add too much, as this can prevent crystallization upon cooling.[12]

Q2: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath.

This can happen for a few reasons:

  • Too Much Solvent: If too much solvent was added, the solution may not be supersaturated upon cooling. You can try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[12]

  • Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of the pure compound to induce crystallization.[4]

Q3: My product has "oiled out" instead of forming crystals.

Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the boiling point of the solvent is higher than the melting point of the compound being recrystallized. To fix this, you can try reheating the solution to dissolve the oil and then allow it to cool more slowly. If the problem persists, you may need to choose a lower-boiling point solvent or use a solvent pair.[2]

Q4: The final crystals are colored, but the pure compound should be white.

Colored impurities may be trapped in the crystal lattice. This can happen if the solution cools too quickly. To resolve this, you can perform a second recrystallization. For persistent colored impurities, you can sometimes add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by a hot filtration step before cooling.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on standard flash chromatography techniques.[10]

  • TLC Analysis: First, determine the optimal solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.3. A common starting eluent for compounds like this compound is a mixture of heptane and ethyl acetate.[9]

  • Column Packing:

    • Plug the bottom of a glass column with glass wool or cotton. Add a thin layer of sand.[10]

    • Prepare a slurry of silica gel in your starting, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[10]

    • Add another layer of sand on top of the silica to prevent disruption when adding solvent.

    • Wash the column with 2-3 column volumes of the eluent, never letting the solvent level fall below the top layer of sand.[3]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[11]

    • Carefully pipette this solution onto the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the fractions by TLC to determine which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Specification
Stationary Phase Silica Gel (e.g., 35-70 μm)[9]
Mobile Phase (Eluent) Heptane:Ethyl Acetate (e.g., 9:1)[9]
Target Rf Value ~0.2 - 0.3[1]
Protocol 2: Purification by Recrystallization

This protocol follows the general principles of single-solvent recrystallization.[4][5]

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Potential solvents could include alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., hexane, heptane), or mixtures thereof.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).

    • Continue adding small portions of hot solvent until the solid just dissolves completely.[12]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[12]

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration, for example, using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Process Visualizations

PurificationWorkflow start Crude this compound assess Assess Purity & Impurities (e.g., TLC, NMR) start->assess decision Choose Method assess->decision chrom Column Chromatography decision->chrom Multiple impurities or similar solubility recryst Recrystallization decision->recryst Minor impurities with different solubility analysis Analyze Purity of Fractions / Crystals chrom->analysis recryst->analysis combine Combine Pure Fractions analysis->combine Fractions are pure filter Filter & Dry Crystals analysis->filter Crystals are pure repurify Repurify if needed analysis->repurify Impurities remain evap Evaporate Solvent combine->evap final Pure this compound evap->final filter->final repurify->decision

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Hot solution cooled, no crystals form q1 Is the solution cloudy? start->q1 a1_yes Solution is likely supersaturated. Induce nucleation. q1->a1_yes Yes a1_no Solution is likely too dilute. q1->a1_no No induce Scratch flask with glass rod OR Add a seed crystal a1_yes->induce boil Boil off some solvent to concentrate the solution a1_no->boil recool Allow to cool again slowly induce->recool boil->recool end_success Crystals Form recool->end_success Success end_fail Still no crystals. Re-evaluate solvent choice. recool->end_fail Failure

Caption: Decision tree for troubleshooting failed crystallization.

References

Stability issues of 4-Chloro-2-phenylpyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chloro-2-phenylpyridine under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The main stability concern for this compound under acidic conditions is its susceptibility to hydrolysis. The chlorine atom at the 4-position of the pyridine ring can be displaced by a water molecule, leading to the formation of 4-Hydroxy-2-phenylpyridine. The rate of this degradation is influenced by the acid concentration, temperature, and the solvent system used. Pyridine derivatives, in general, can be labile in acidic media.[1]

Q2: What is the likely degradation product of this compound in an acidic aqueous solution?

A2: The expected primary degradation product is 4-Hydroxy-2-phenylpyridine. This is due to the nucleophilic substitution of the chlorine atom by water. Studies on similar chloropyridines have shown that the chlorine in the 4-position is susceptible to hydrolytic cleavage.[2]

Q3: How does the position of the chloro substituent affect the stability of the molecule?

A3: The position of the chloro group on the pyridine ring significantly impacts its reactivity. The electronic properties of the pyridine ring make the 4-position more susceptible to nucleophilic attack compared to other positions. This is attributed to the potential for resonance stabilization of the reaction intermediate.[1]

Q4: Are there any recommended storage conditions to minimize degradation in the presence of acidic reagents?

A4: To minimize degradation, this compound should be stored in a cool, dry place, away from strong acids. If it is necessary to handle the compound in an acidic solution, it is advisable to use the lowest possible acid concentration and temperature required for the experiment and to perform the experiment as quickly as possible.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound and quantifying its degradation products. A reverse-phase C18 column is commonly used for the separation of pyridine derivatives.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram after reaction in acidic media. Degradation of this compound.1. Confirm Peak Identity: If possible, use a reference standard of the suspected degradation product (4-Hydroxy-2-phenylpyridine) to confirm its retention time. 2. Analyze a Blank: Run a blank sample (solvent and acid without the compound) to rule out impurities from the reagents. 3. Modify Reaction Conditions: Reduce the reaction time, temperature, or acid concentration to minimize degradation.
Low yield of the desired product in a reaction involving this compound and an acid. The starting material is degrading under the reaction conditions.1. Monitor Reaction Progress: Use HPLC to monitor the consumption of the starting material and the formation of both the desired product and any degradation products over time. 2. Protecting Groups: If the reaction chemistry allows, consider if a protecting group strategy for the pyridine nitrogen could modulate its reactivity. 3. Alternative Acid Catalysts: Investigate the use of milder Lewis or solid-supported acids if appropriate for the desired transformation.
Inconsistent analytical results for the purity of this compound samples. On-column degradation or instability in the analytical sample solvent.1. Check Sample Solvent: Ensure the sample solvent for HPLC analysis is neutral or buffered to prevent degradation in the vial. 2. Control Column Temperature: Use a column oven to maintain a consistent and controlled temperature during HPLC analysis. 3. Freshly Prepare Samples: Analyze samples as soon as possible after preparation.

Quantitative Data Summary

Due to the lack of specific published kinetic data for the degradation of this compound, the following table provides an illustrative summary of expected stability trends based on general principles of chemical reactivity for similar compounds. Actual degradation rates should be determined experimentally.

Acid Condition Temperature Expected Relative Stability Primary Degradation Product
0.1 M HCl (aq)Room TemperatureModerate4-Hydroxy-2-phenylpyridine
1 M HCl (aq)Room TemperatureLow4-Hydroxy-2-phenylpyridine
0.1 M HCl (aq)50 °CLow4-Hydroxy-2-phenylpyridine
1 M H2SO4 in MethanolRoom TemperatureModerate to High4-Methoxy-2-phenylpyridine (potential)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 1 M HCl.

    • Keep the flask at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Neutralize the aliquot with an appropriate volume of 1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase to the same final concentration without subjecting it to acid and heat.

  • HPLC Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Calculate the percentage degradation of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid).

    • Initial conditions: 30% Acetonitrile, 70% Water.

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound in the mobile phase at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Method Validation (abbreviated):

    • Specificity: Demonstrate that the peak for this compound is well-resolved from any degradation product peaks.

    • Linearity: Construct a calibration curve from the standard solutions and determine the correlation coefficient.

    • Precision and Accuracy: Perform replicate injections of a known concentration to assess the method's repeatability and accuracy.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound stress Subject to Acidic Stress (e.g., 1M HCl, 60°C) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize Sample sample->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Postulated Degradation Pathway under Acidic Conditions start This compound intermediate Protonated Intermediate start->intermediate + H⁺ product 4-Hydroxy-2-phenylpyridine intermediate->product + H₂O - H⁺ cl_minus Cl⁻ h2o H₂O hcl H⁺

Caption: Likely degradation pathway via acid-catalyzed hydrolysis.

References

Technical Support Center: Enhancing the Reactivity of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the reactivity of the chlorine atom in 4-chloro-2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the chlorine atom in this compound unreactive in certain nucleophilic substitution reactions?

The reactivity of the chlorine atom at the 4-position of the pyridine ring is influenced by the electron-withdrawing nature of the pyridine nitrogen. This makes the carbon atom attached to the chlorine electrophilic and susceptible to nucleophilic attack.[1] However, compared to aryl bromides or iodides, the C-Cl bond is stronger, often requiring more forcing conditions or catalytic activation for efficient substitution.[2]

Q2: What are the main strategies to enhance the reactivity of the chlorine atom in this compound?

There are three primary strategies to enhance the reactivity:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile approach for forming new carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the intrinsic electrophilicity of the C4 position. The reactivity can be enhanced by using strong nucleophiles, elevated temperatures, or microwave irradiation.[4][5]

  • N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide further activates the ring towards nucleophilic attack at the 4-position.[6]

Q3: When should I choose a palladium-catalyzed reaction over an SNAr reaction?

Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, are generally more versatile and tolerate a wider range of functional groups. They are particularly useful when the nucleophile is not sufficiently reactive for a direct SNAr reaction. SNAr reactions are often simpler to perform if the nucleophile is strong and the starting material is sufficiently activated.[3][5]

Q4: How can microwave irradiation accelerate the reaction?

Microwave energy directly heats the solvent and polar reagents, leading to a rapid and uniform increase in temperature throughout the reaction mixture. This can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[7]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst. 2. Inefficient ligand. 3. Inappropriate base. 4. Non-inert atmosphere.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. For chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often required. 3. Ensure the base is strong enough (e.g., NaOtBu, K3PO4, Cs2CO3) and anhydrous. 4. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Significant side-product formation (e.g., hydrodehalogenation) 1. Presence of water or protic impurities. 2. Slow reductive elimination.1. Use anhydrous solvents and reagents. 2. Optimize the ligand and reaction temperature to favor the desired reductive elimination pathway.
Poor reproducibility 1. Inconsistent quality of reagents. 2. Variations in reaction setup and inert atmosphere.1. Use high-purity, anhydrous reagents and solvents. 2. Ensure consistent degassing procedures and a leak-free reaction setup.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. If possible, convert the nucleophile to its more reactive conjugate base using a strong, non-nucleophilic base (e.g., NaH). 2. Increase the reaction temperature. Consider using microwave irradiation for rapid and efficient heating. 3. Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) to enhance the nucleophilicity of the attacking species.
Formation of multiple products 1. Side reactions of the nucleophile or product. 2. Competing reaction pathways.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.

Data Presentation

Table 1: Comparison of Methods for the Functionalization of this compound
Method Reagents Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O10012~85Adapted from[1]
Buchwald-Hartwig Amination AnilinePd2(dba)3 / XantphosNaOtBuToluene1108~90Adapted from[3]
SNAr with Amine Morpholine-K2CO3DMSO15024~75Adapted from[4]
Microwave-Assisted SNAr Piperidine-K2CO3DMF1800.5~92Adapted from[7]
N-Oxide Activation & SNAr 1. m-CPBA 2. Nu-H--1. CH2Cl2 2. Varies1. RT 2. Varies1. 12 2. VariesHighAdapted from[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
  • To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 8 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
  • In a sealed tube, combine this compound (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (5 mL).

  • Seal the tube and heat the mixture to 150 °C for 24 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Protocol 4: N-Oxidation of this compound
  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-oxide.

Visualizations

SNAr_Mechanism reactant This compound + Nu- intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack product Substituted Product + Cl- intermediate->product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl + Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Nu Ar-Pd(II)L_n-Nu Transmetal->PdII_Aryl_Nu + Nu-M RedElim Reductive Elimination PdII_Aryl_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu RedElim->Product

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Precursor, Loading) check_conditions->optimize_catalyst For Cross-Coupling optimize_snar Optimize SNAr Conditions (Solvent, Base, Temp/Microwave) check_conditions->optimize_snar For SNAr success Improved Yield optimize_catalyst->success optimize_snar->success

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Preventing dimerization of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the dimerization of 4-Chloro-2-phenylpyridine, a common challenge encountered during its storage and use in chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development endeavors.

Troubleshooting Guides

Issue: Dimer Formation Detected in Starting Material or Reaction Mixture

Initial Assessment:

  • Confirm Dimer Presence: Analyze your sample of this compound using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and quantify the extent of dimerization.

  • Review Storage Conditions: Examine how the this compound has been stored. Exposure to elevated temperatures, light, or storage as a free base can accelerate dimer formation.

Troubleshooting Workflow:

TroubleshootingWorkflow start Dimer Detected storage Review Storage Conditions start->storage analysis Quantify Dimer (HPLC/NMR) storage->analysis purification Purify to Remove Dimer analysis->purification If dimer > acceptable limit prevention Implement Preventative Measures analysis->prevention If dimer <= acceptable limit (Proceed with caution) purification->prevention end Proceed with Experiment prevention->end

Caption: A workflow for troubleshooting dimer formation.

Corrective Actions:

  • Purification: If significant dimerization has occurred, purify the this compound via column chromatography or recrystallization to remove the dimer before use.

  • Implement Preventative Storage: Store the purified compound under optimal conditions as outlined in the FAQs below.

Issue: Dimerization Occurring During a Reaction (e.g., Cross-Coupling)

Initial Assessment:

  • Reaction Monitoring: Use in-process controls (e.g., TLC, LC-MS) to monitor the reaction progress and identify at what stage dimer formation is occurring.

  • Reaction Conditions: Review the reaction temperature, solvent, and concentration. High temperatures and high concentrations can favor dimerization.

Troubleshooting Decision Tree:

DimerizationTroubleshooting start Dimerization During Reaction check_temp Is Reaction Temperature > 80 °C? start->check_temp check_conc Is Concentration > 0.5 M? check_temp->check_conc No lower_temp Lower Temperature check_temp->lower_temp Yes check_protection Is Pyridine Nitrogen Unprotected? check_conc->check_protection No lower_conc Lower Concentration check_conc->lower_conc Yes protect_N Protect Pyridine Nitrogen (e.g., with Borane) check_protection->protect_N Yes proceed Optimized Reaction check_protection->proceed No lower_temp->check_conc lower_conc->check_protection protect_N->proceed

Caption: Decision tree for addressing dimerization during reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound dimerization?

A1: The most likely mechanism for the dimerization of this compound is a [4+2] Diels-Alder cycloaddition reaction. In this process, one molecule of the pyridine acts as the diene and another acts as the dienophile. The electron-withdrawing nature of the chlorine atom and the phenyl group can influence the electron density of the pyridine ring, potentially facilitating this self-reaction.

DimerizationMechanism cluster_reactants Reactants cluster_product Product mol1 This compound (Diene) dimer [4+2] Cycloaddition Dimer mol1->dimer + mol2 This compound (Dienophile) mol2->dimer

Caption: Simplified Diels-Alder dimerization pathway.

Q2: How can I prevent dimerization during storage?

A2: Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes recommended storage conditions. 4-chloropyridine is known to be unstable and can react with itself; it is more stable as its hydrochloride salt.[1]

Storage ConditionRecommendationRationale
Form Store as the hydrochloride salt.Protonation of the pyridine nitrogen reduces its nucleophilicity and basicity, inhibiting the dimerization reaction.
Temperature Store at low temperatures (2-8 °C).Reduces the rate of the dimerization reaction.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes potential side reactions, although dimerization is the primary concern.
Light Store in an amber vial or in the dark.Protects the compound from potential light-induced degradation pathways.

Q3: What is the best solvent to use for reactions involving this compound to minimize dimerization?

A3: The choice of solvent can impact the stability of this compound. Aprotic solvents are generally preferred for reactions involving pyridines.

Solvent TypeExamplesSuitability for Minimizing Dimerization
Polar Aprotic Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN)Recommended. These solvents do not have acidic protons and are less likely to participate in side reactions.
Nonpolar Aprotic Toluene, HexaneAcceptable. Can be used, but solubility of all reaction components should be considered.
Polar Protic Water, Methanol, EthanolUse with caution. Protic solvents can potentially interact with the pyridine nitrogen, although their effect on dimerization is less documented than temperature and pH.

Q4: Can I use a protecting group to prevent dimerization during a reaction?

A4: Yes, protecting the pyridine nitrogen is an effective strategy. The use of a borane protecting group (BH₃) is a common method to temporarily reduce the reactivity of the pyridine nitrogen.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for Stable Storage

Objective: To convert the free base of this compound to its more stable hydrochloride salt.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

  • 2 M HCl in diethyl ether (or a solution of HCl gas in the chosen solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous diethyl ether or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2 M HCl in diethyl ether (1.1 eq.) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain this compound hydrochloride.

  • Store the hydrochloride salt in a tightly sealed container at 2-8 °C.

Protocol 2: Borane Protection of this compound for Use in Reactions

Objective: To protect the nitrogen of this compound with a borane group to prevent dimerization and catalyst inhibition in subsequent reactions.

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the borane solution (BMS or BH₃·THF, 1.1 eq.) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The formation of the pyridine-borane complex can be monitored by TLC or ¹H NMR.

  • The resulting solution of the this compound-borane complex can often be used directly in the subsequent reaction.

  • Deprotection (if necessary): The borane group can typically be removed during aqueous workup or by treatment with an alcohol (e.g., methanol) or mild acid.

Protocol 3: HPLC Method for Quantification of this compound and its Dimer

Objective: To provide a general HPLC method for the analysis of this compound and its potential dimer. (Note: This is a starting point and may require optimization).

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)
Gradient Start with a lower percentage of acetonitrile (e.g., 40%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength determined by UV-Vis scan of the analyte)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared sample solution.

  • Record the chromatogram. The dimer, being a larger and likely more nonpolar molecule, is expected to have a longer retention time than the monomer.

  • Quantification can be performed by integrating the peak areas and assuming equal response factors for a preliminary estimation, or by using a calibration curve if a standard of the dimer is available.

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 4-chloro-2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound failing or showing low yield?

A1: Reactions with this compound are particularly challenging for several reasons. The Carbon-Chlorine (C-Cl) bond is strong, making the initial oxidative addition step in catalytic cycles difficult.[1] More importantly, the pyridine nitrogen atom can act as a poison by coordinating to the palladium catalyst, forming stable, inactive species that inhibit the reaction.[1][2] This is often referred to as the "2-pyridyl problem."

Q2: What are the most common catalyst poisons I should be aware of in these reactions?

A2: Besides the substrate itself, common catalyst poisons include sulfur compounds (e.g., thiols, sulfates from starting materials or reagents), halides, cyanides, and other nitrogen-containing heterocycles.[2][3][4] Impurities in reagents, solvents, or even trace amounts of oxygen can also lead to catalyst deactivation.[1][5] It is crucial to use high-purity reagents and properly degassed solvents.

Q3: How can I tell if my catalyst is poisoned?

A3: Catalyst poisoning often manifests as a sharp decrease or complete halt in catalytic activity, even with fresh reactants.[6] If you observe a reaction starting but then stalling, or if a previously reliable protocol suddenly fails, poisoning is a likely cause. A diagnostic test involves running the reaction with highly purified starting materials and reagents; if activity is restored, poisoning from impurities was the probable issue.[6]

Q4: Can a poisoned palladium catalyst be regenerated?

A4: Regeneration is sometimes possible but depends on the nature of the poison. For sulfur poisoning, high-temperature treatment or specific washing procedures may remove the adsorbed species.[3][7] For deactivation by nitrogen-containing compounds, treatment with alkali or alkaline earth metal salts has been reported to reactivate the catalyst.[8] However, for many complex organic poisons or irreversible binding, regeneration may not be practical in a laboratory setting, and using a fresh catalyst is often more efficient.

Troubleshooting Guide

Issue 1: Reaction is sluggish or stalls completely.

Possible CauseTroubleshooting Steps
Substrate Poisoning (The "2-Pyridyl Problem") 1. Switch Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the pyridine nitrogen from coordinating to the palladium center.[1][9] 2. Increase Catalyst Loading: A higher catalyst concentration may overcome partial poisoning.
Impurity Poisoning 1. Purify Reagents: Ensure all starting materials, bases, and solvents are of high purity and anhydrous.[5] 2. Degas System: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the active Pd(0) species.[1]
Inefficient Oxidative Addition 1. Increase Temperature: Higher temperatures (80-120 °C) or microwave irradiation can help overcome the high activation energy of C-Cl bond cleavage.[1] 2. Use a More Active Catalyst: Employ modern palladium precatalysts (e.g., G3 or G4 palladacycles) known for higher activity with aryl chlorides.[10]

Issue 2: Significant formation of side products (e.g., homocoupling, protodeboronation).

Possible CauseTroubleshooting Steps
Protodeboronation of Boronic Acid 1. Use Anhydrous Conditions: Ensure solvents and reagents are dry, as water can facilitate the cleavage of the C-B bond.[1] 2. Switch to Boronic Esters: Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1] 3. Choose Base Carefully: A weaker or less nucleophilic base might reduce this side reaction.
Homocoupling of Reagents 1. Strictly Anaerobic Conditions: This side reaction is often promoted by oxygen. Ensure the reaction setup is rigorously free of air.[1] 2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner.

Data Presentation: Impact of Poisons on Palladium Catalysts

The following table summarizes the qualitative effects of common poison classes on palladium catalysts frequently used in cross-coupling reactions.

Poison ClassExamplesTypical SourceEffect on CatalystMitigation Strategy
Nitrogen Compounds Pyridines, nitriles, nitro compounds[2]Substrate, solvent, impuritiesStrong coordination to Pd active sites, forming inactive complexes.[1]Use bulky ligands to shield the metal center.
Sulfur Compounds Thiols, H₂S, sulfates[2][4]Impurities in reagentsIrreversible binding to Pd, blocking active sites.[3]Use highly purified reagents; guard beds for industrial processes.
Halides Excess Cl⁻, Br⁻, I⁻[2]Reagents, saltsCan form stable, less reactive palladium-halide complexes.Optimize base and stoichiometry.
Oxygen O₂Atmospheric leakOxidation of active Pd(0) to inactive Pd(II) oxides.[1]Thoroughly degas all solvents and maintain an inert atmosphere.
Phosphorus Compounds Phosphates, phosphites[2]Impurities in phosphine ligandsCan compete for coordination sites on the palladium center.Use high-purity ligands.

Visual Guides

A key challenge in reactions with this compound is the deactivation of the catalyst by the substrate itself. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.

G cluster_cycle Normal Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n(Cl) Pd0->OA_Complex Oxidative Addition Inactive_Complex Inactive Pyridine-Pd Complex Pd0->Inactive_Complex Catalyst Sequestration TM_Complex Ar-Pd(II)L_n(Ar') OA_Complex->TM_Complex Transmetalation Product Ar-Ar' TM_Complex->Product Reductive Elimination Product->Pd0 Substrate This compound Substrate->Inactive_Complex

Caption: Catalytic cycle inhibition by substrate poisoning.

This workflow provides a logical sequence for diagnosing issues in a failing reaction.

Troubleshooting_Workflow start Reaction Fails (Low Yield / No Reaction) check_reagents 1. Verify Reagent Quality - Purity? - Anhydrous? - Degassed? start->check_reagents check_conditions 2. Check Reaction Conditions - Temperature? - Time? - Inert Atmosphere? check_reagents->check_conditions Reagents OK check_catalyst 3. Evaluate Catalyst System - Correct Ligand? - Sufficient Loading? - Precatalyst vs Active Species? check_conditions->check_catalyst Conditions OK consider_poisoning 4. Suspect Catalyst Poisoning check_catalyst->consider_poisoning System OK remediate Remediation - Use Bulky Ligands - Purify All Reagents - Increase Catalyst Load consider_poisoning->remediate Poisoning Likely success Reaction Succeeds remediate->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from literature procedures for challenging Suzuki couplings and incorporates best practices to mitigate catalyst poisoning.[1][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)

  • Base (e.g., K₃PO₄, finely ground, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene, ~0.1 M concentration)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

Procedure:

  • Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, base, and arylboronic acid/ester to the Schlenk tube.

  • Reactant Addition: Add the this compound to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The solvent should be deoxygenated by sparging with argon for at least 30 minutes prior to use.

  • Reaction: Seal the tube tightly. If using a Schlenk tube, perform three vacuum/backfill cycles with inert gas.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline for the amination of an unactivated aryl chloride, with modifications to address the pyridine substrate.[9][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)

  • Anhydrous Toluene (~0.1 M concentration)

  • Schlenk tube

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Preparation: In a glovebox, add the palladium precatalyst, ligand, and base to a Schlenk tube. Caution: NaOtBu is highly reactive and should be handled under inert conditions.

  • Reactant Addition: Add anhydrous toluene, followed by this compound and the amine.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

References

Technical Support Center: Isolating Pure 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of pure 4-Chloro-2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound after initial synthesis?

A1: Following synthesis and initial workup, this compound is often isolated as a white to yellowish or tan solid.[1][2] The purity at this stage can be around 95.6% or higher as determined by HPLC.[2]

Q2: What are the most common impurities to expect in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from the specific synthetic route, residual solvents, and pyridine homologues like picolines and lutidines.[3] Water can also be a significant impurity as pyridine and its derivatives can be hygroscopic.[3]

Q3: What is the recommended purification method for obtaining high-purity this compound?

A3: The most commonly cited and effective method for purifying this compound is column chromatography on silica gel.[1][4] Recrystallization can also be a viable technique for further purification.[5][6]

Q4: What solvent system is recommended for column chromatography of this compound?

A4: A common and effective eluent system for column chromatography is a mixture of heptane and ethyl acetate, typically in a 9:1 ratio.[1]

Q5: How can I remove water from my sample of this compound?

A5: To remove water, you can dry the sample using a suitable drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) after an extractive workup.[1][7] For residual moisture, drying under a high vacuum may be effective. If the sample is still wet, azeotropic distillation with a solvent like toluene can be considered.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Workup Incomplete extraction of the product from the aqueous layer.Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in its neutral form for efficient extraction into the organic phase.
Product loss during column chromatography.Optimize the column chromatography conditions. Ensure the column is packed correctly to avoid channeling.[8] Use a less polar solvent system initially to prevent the product from eluting too quickly.[9] Monitor the fractions carefully using thin-layer chromatography (TLC).
Colored Impurities in Final Product (Yellow/Brown Tinge) Presence of colored byproducts from the reaction.Ensure thorough washing of the organic layer during the extractive workup, for instance with a brine solution, to remove water-soluble impurities.[7] If color persists after column chromatography, consider treating the solution with activated carbon before filtration or attempting recrystallization.
Coking or polymerization of pyridine compounds during the reaction.[2]Optimize reaction conditions (e.g., temperature, reaction time) to minimize the formation of colored impurities.
Presence of Starting Materials in the Final Product Incomplete reaction.Monitor the reaction progress by TLC or another suitable analytical technique to ensure completion before starting the workup.
Inefficient purification.Adjust the polarity of the eluent system in your column chromatography to achieve better separation between the product and starting materials.[9] A gradient elution might be necessary.
Broad or Unresolved Spots on TLC Inappropriate TLC solvent system.Test various solvent systems with different polarities to find one that gives good separation (Rf value of the product around 0.3-0.5).
The sample is overloaded on the TLC plate.Spot a more dilute solution of your sample on the TLC plate.
Difficulty with Recrystallization (Oiling out or no crystals forming) Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Test a range of solvents or solvent mixtures.
The solution is too concentrated or too dilute.If the product "oils out," add more solvent. If no crystals form upon cooling, the solution may be too dilute; slowly evaporate some of the solvent.[5]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.[6]

Quantitative Data Summary

Parameter Value Method Reference
Yield 68%After column chromatography[1]
Purity 95.6%HPLC[2]
Physical State White SolidPost-purification[1]
Eluent System Heptane:Ethyl Acetate (9:1)Column Chromatography[1]

Experimental Protocols

General Extractive Workup Protocol

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane). Add water or an appropriate aqueous wash to form two distinct layers.

  • Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate fully. Drain the organic layer. If the product is in the aqueous layer, adjust the pH to ensure it is in a neutral form and extract again with the organic solvent.

  • Washing: Wash the combined organic layers sequentially with:

    • A dilute acid solution (e.g., 1M HCl) if basic impurities are present.

    • A dilute base solution (e.g., saturated NaHCO3) if acidic impurities are present.

    • Water.

    • Brine (saturated NaCl solution) to aid in the removal of water.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1]

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Column Chromatography Protocol

This protocol describes the purification of crude this compound using silica gel chromatography.[1][8]

  • Prepare the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., heptane:ethyl acetate 9:1). Stir to create a slurry that is free of air bubbles.

  • Pack the Column: Secure a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add another thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (flash chromatography) or allow the solvent to move through the column by gravity.

  • Collect Fractions: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitor Fractions: Monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure this compound and concentrate them using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Extractive Workup cluster_purification Purification cluster_product Final Product reaction Crude Reaction Mixture quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry with Na2SO4 wash->dry concentrate_crude Concentrate dry->concentrate_crude column_chrom Column Chromatography (Silica Gel) concentrate_crude->column_chrom collect_fractions Collect & Monitor Fractions (TLC) column_chrom->collect_fractions concentrate_pure Combine & Concentrate Pure Fractions collect_fractions->concentrate_pure pure_product Pure this compound concentrate_pure->pure_product

Caption: Experimental workflow for the isolation of pure this compound.

troubleshooting_logic start Crude Product Analysis (TLC, Appearance) impure Product Impure? start->impure low_yield Low Yield? impure->low_yield No column Perform Column Chromatography impure->column Yes check_extraction Review Extraction Procedure (pH, # of extractions) low_yield->check_extraction Yes, after Workup check_chrom Review Chromatography (packing, eluent) low_yield->check_chrom Yes, after Column pure Pure Product low_yield->pure No recrystallize Consider Recrystallization column->recrystallize Still Impure column->pure recrystallize->pure

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-2-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Chloro-2-phenylpyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies involve a two-step process: first, the synthesis of 2-phenylpyridine, followed by the formation of the N-oxide and subsequent chlorination at the 4-position. Key reactions include the reaction of phenyllithium with pyridine to form 2-phenylpyridine, oxidation to 2-phenylpyridine N-oxide, and then chlorination using reagents like phosphorus oxychloride or oxalyl chloride.

Q2: I am observing a dark, tar-like substance and blockages in my reactor during the chlorination step. What could be the cause?

A2: This issue is likely due to pyridine coking, a common problem in pyridine chlorination reactions, especially when using chlorine gas.[1] This can lead to reactor plugging and significantly lower yields.[1] Using milder chlorinating agents and carefully controlling the reaction temperature can help mitigate this issue.

Q3: My yield of 2-phenylpyridine is consistently low. What are the critical parameters for this reaction?

A3: The synthesis of 2-phenylpyridine via the reaction of phenyllithium with pyridine is highly sensitive to moisture.[2] Ensuring the use of thoroughly dried apparatus and anhydrous reagents, particularly the pyridine, is crucial for achieving good yields.[2] The reaction of phenyllithium with any residual water will consume the reagent and reduce the yield of the desired product.

Q4: After N-oxidation, I am struggling to remove the excess oxidizing agent from my product. How can I effectively purify the 2-phenylpyridine N-oxide?

A4: Residual hydrogen peroxide, a common oxidant, can be difficult to remove as it can form stable hydrogen bonds with the N-oxide.[3] Quenching the reaction with agents like sodium thiosulfate, sodium sulfite, or activated carbon followed by filtration can help remove excess oxidant.[3] Careful purification by column chromatography or recrystallization is also recommended.

Q5: What are the typical chlorinating agents used for the conversion of 2-phenylpyridine N-oxide to this compound?

A5: Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂).[4][5][6][7] The choice of reagent can influence the reaction conditions and the regioselectivity of the chlorination.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of 2-phenylpyridine Wet reagents or glassware.Ensure all glassware is oven-dried and reagents are anhydrous. Pyridine should be freshly distilled over a drying agent like KOH or quicklime.[2]
Incomplete formation of phenyllithium.Verify the quality of the lithium and bromobenzene. The reaction to form phenyllithium can sometimes be slow to initiate and may require gentle heating.[2]
Formation of dark, insoluble material during chlorination Pyridine coking.[1]Use milder chlorinating agents (e.g., oxalyl chloride instead of direct chlorination). Maintain strict temperature control. Consider using a solvent to aid in heat dissipation.
Multiple chlorinated products observed Lack of regioselectivity.The N-oxide directs chlorination primarily to the 2- and 4-positions.[5] Optimizing the reaction temperature and the choice of chlorinating agent can improve selectivity for the 4-chloro isomer.
Difficulty in isolating the final product Product may be present as a hydrochloride salt.[1][4]Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to obtain the free base of this compound, which can then be extracted with an organic solvent.[4]
Residual oxidant in the N-oxide product Incomplete quenching or strong association with the product.Use a quenching agent like sodium thiosulfate.[3] Purification via column chromatography or recrystallization may be necessary to remove all traces of the oxidant.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpyridine

This protocol is adapted from the reaction of phenyllithium with pyridine.[2][8]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Phenyllithium Formation: In the reaction flask, add lithium metal to dry diethyl ether. From the dropping funnel, slowly add a solution of bromobenzene in dry diethyl ether. The reaction may require gentle heating to initiate.[2] Once started, the reaction should proceed to consume the lithium.

  • Reaction with Pyridine: Cool the phenyllithium solution. Slowly add a solution of anhydrous pyridine in dry toluene from the dropping funnel.[2]

  • Reaction Workup: After the addition is complete, the ether is distilled off, and the remaining mixture is heated at 110°C for several hours.[2] After cooling, the reaction is carefully quenched with water. The organic layer is separated, dried over potassium hydroxide, and purified by vacuum distillation to yield 2-phenylpyridine.[2]

Protocol 2: Synthesis of 2-Phenylpyridine N-oxide

This protocol is based on the oxidation of pyridines using m-chloroperoxybenzoic acid (m-CPBA).[9][10]

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylpyridine in a suitable solvent such as chloroform or dichloromethane at 0°C.[9][10]

  • Oxidation: Slowly add a solution of m-CPBA to the stirred solution of 2-phenylpyridine.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash with a basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-phenylpyridine N-oxide.

Protocol 3: Synthesis of this compound

This protocol describes the chlorination of 2-phenylpyridine N-oxide.

  • Reaction Setup: In a flask, place 2-phenylpyridine N-oxide and a suitable solvent like dichloromethane.

  • Chlorination: Cool the mixture to 0°C and slowly add a chlorinating agent such as phosphorus oxychloride or oxalyl chloride in the presence of a base like triethylamine.[5][6]

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction mixture with ice-water. Neutralize with a suitable base and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Data Summary

Table 1: Comparison of Reaction Conditions for N-Oxidation of Phenylpyridines

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
m-CPBACHCl₃0 to RT1286-90[9]
H₂O₂ / H₂WO₄None602490[9]
UHP / Formic AcidFormic AcidRT3-12Not specified[9]
m-CPBADichloromethane0 to 20-252490[10]

Table 2: Chlorination of Pyridine Derivatives

Starting Material Chlorinating Agent Solvent Temperature (°C) Yield (%) Reference
PyridinePhosphorus OxychlorideDichloromethane< 50Not specified[4]
N-(4-pyridyl) pyridinium chloride hydrochloridePhosphorus PentachlorideNone140-150~66[4]
PyridineThionyl ChlorideEthyl Acetate70-7561-70 (as hydrochloride salt)[1]
Pyridine N-oxideOxalyl Chloride / TriethylamineDichloromethane591.1 (for 2-chloropyridine)[6]

Visual Guides

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Pyridine Pyridine Phenylpyridine 2-Phenylpyridine Pyridine->Phenylpyridine Phenyl_Lithium Phenyllithium Phenyl_Lithium->Phenylpyridine N_Oxide 2-Phenylpyridine N-oxide Phenylpyridine->N_Oxide Oxidation (e.g., m-CPBA) Final_Product This compound N_Oxide->Final_Product Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_step1 Step 1: 2-Phenylpyridine Synthesis cluster_step2 Step 2: N-Oxidation cluster_step3 Step 3: Chlorination Start Low Yield in Synthesis Step1_Check Check Reagent Purity & Anhydrous Conditions Start->Step1_Check Step2_Check Incomplete Reaction or Purification Issues? Start->Step2_Check Step3_Check Side Reactions or Product Isolation? Start->Step3_Check Step1_Solution Dry Solvents/Reagents Use Fresh Pyridine Step1_Check->Step1_Solution Step2_Solution Monitor by TLC Quench Excess Oxidant Step2_Check->Step2_Solution Step3_Solution Control Temperature Neutralize to Free Base Step3_Check->Step3_Solution Coking Pyridine Coking? Step3_Check->Coking Coking_Solution Use Milder Reagents Optimize Conditions Coking->Coking_Solution

Caption: Troubleshooting decision tree for synthesis pitfalls.

Side_Reactions cluster_products Possible Chlorination Products cluster_byproducts Potential Byproducts N_Oxide 2-Phenylpyridine N-oxide Product_4_Chloro This compound (Desired Product) N_Oxide->Product_4_Chloro Regioselective Chlorination Product_2_Chloro 2,X-Dichloro-phenylpyridine (Over-chlorination) N_Oxide->Product_2_Chloro Harsh Conditions Product_Other_Isomer Other Chloro Isomers N_Oxide->Product_Other_Isomer Poor Selectivity Deoxygenation 2-Phenylpyridine (Deoxygenation) N_Oxide->Deoxygenation Reductive Conditions Polymerization Polymeric Tars (Coking) N_Oxide->Polymerization High Temperature

Caption: Potential side reactions during chlorination.

References

Technical Support Center: Enhancing the Efficiency of 4-Chloro-2-phenylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the cross-coupling of 4-Chloro-2-phenylpyridine. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this compound are a frequent challenge due to the inherent low reactivity of the C-Cl bond for oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[1] The electron-withdrawing nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to and deactivate the palladium catalyst further complicate the reaction.[1]

Q2: What are the most common side products observed in these reactions?

A2: Common side products include homocoupling of the boronic acid (in Suzuki reactions), protodeboronation (loss of the boronic acid group), and hydrodehalogenation (replacement of the chlorine with hydrogen).[1] Formation of palladium black, an inactive form of the catalyst, can also be observed and is often triggered by high temperatures or an incorrect ligand-to-palladium ratio.

Q3: How critical is the choice of ligand for the cross-coupling of this compound?

A3: The ligand choice is paramount. Standard ligands like PPh₃ may be ineffective for activating the robust C-Cl bond.[1] Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), are often necessary to promote the formation of the active monoligated Pd(0) species and to shield the palladium center from inhibition by the pyridine nitrogen.[1] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative.[1]

Q4: Can I perform these cross-coupling reactions open to the air?

A4: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[1] Therefore, it is crucial to ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low or no yield, systematically evaluate each component of your reaction.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed catalyst Is the Catalyst System Active Enough? start->catalyst temp Is the Reaction Temperature Sufficient? catalyst->temp No catalyst_sol Switch to Buchwald (XPhos, SPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). catalyst->catalyst_sol Yes base Is the Base Effective? temp->base No temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp->temp_sol Yes degas Is the System Properly Degassed? base->degas No base_sol Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Ensure base solubility. base->base_sol Yes degas_sol Degas solvents thoroughly (e.g., Ar sparging). Ensure a continuous inert atmosphere. degas->degas_sol Yes

Caption: A troubleshooting flowchart for addressing low-yield cross-coupling reactions.

Catalyst and Ligand:

  • Problem: The Pd(0) catalyst is not forming or is inactive towards the C-Cl bond.

  • Solution: Switch from basic catalysts like Pd(PPh₃)₄ to more active systems.[1] Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using pre-catalysts that readily form the active Pd(0) species.

Base:

  • Problem: The base is not strong enough to facilitate the transmetalation step (Suzuki) or deprotonate the amine (Buchwald-Hartwig).

  • Solution: Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[1][2] Ensure the base has adequate solubility in the reaction medium; a mixed solvent system (e.g., dioxane/water) can be beneficial.[1]

Solvent:

  • Problem: Poor solubility of reactants or catalyst deactivation.

  • Solution: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are effective.[1] Ensure solvents are anhydrous and rigorously degassed.[3]

Temperature:

  • Problem: Insufficient thermal energy to overcome the activation barrier of the oxidative addition.

  • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be effective in reducing reaction times and improving yields.[2]

Issue 2: Formation of Side Products

Protodeboronation (Suzuki):

  • Problem: The boronic acid is being replaced by a hydrogen atom.

  • Solution: Use anhydrous solvents and reagents.[1] Employing a weaker, less nucleophilic base can sometimes mitigate this issue.[1] Using boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[1][3]

Homocoupling:

  • Problem: Formation of biaryl products from the coupling of two boronic acid molecules or two molecules of this compound.

  • Solution: This is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different parameters on the yield of Suzuki-Miyaura coupling of related chloropyridine substrates. These can serve as a starting point for the optimization of this compound cross-coupling.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane110High
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100Low to Moderate
PEPPSI-IPr (3)-K₃PO₄Dioxane100Moderate to High

Data extrapolated from studies on similar chloropyridine substrates.[1][4]

Table 2: Effect of Base and Solvent on Yield

Base (equiv)SolventTemp (°C)Catalyst SystemYield (%)
K₃PO₄ (2)Dioxane/H₂O (10:1)100Pd(OAc)₂/SPhosHigh
Cs₂CO₃ (2)Toluene110Pd₂(dba)₃/XPhosHigh
K₂CO₃ (3)DME/H₂O (4:1)90Pd(PPh₃)₄Moderate
NaOtBu (2)THF80Pd(OAc)₂/RuPhosModerate to High

Data extrapolated from studies on similar chloropyridine substrates.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for your specific boronic acid.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and may require optimization for your specific amine.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

General Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for your specific alkyne.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Cl)L2 (Ar = 2-phenylpyridin-4-yl) pd0->pd_complex Ar-Cl oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)(R)L2 pd_complex->pd_r_complex R-B(OR')3- transmetalation Transmetalation boronate R-B(OR')3- base Base boronic_acid R-B(OH)2 boronic_acid->boronate + Base pd_r_complex->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R aryl_halide Ar-Cl key1 Catalyst Species key2 Reactant/Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Key Reaction Components

cluster_reactants Reactants cluster_conditions Reaction Conditions aryl_chloride This compound product Desired Coupled Product aryl_chloride->product coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) coupling_partner->product catalyst Palladium Catalyst + Ligand base Base catalyst->base influences choice of catalyst->product solvent Solvent base->solvent influences choice of base->product temperature Temperature solvent->temperature influences solvent->product temperature->product

Caption: Interdependencies of key components in a cross-coupling reaction.

References

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 4-Chloro-2-phenylpyridine and 4-Bromo-2-phenylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency and success. This guide provides an objective comparison of the reactivity of 4-Chloro-2-phenylpyridine and 4-Bromo-2-phenylpyridine in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented, supported by established chemical principles and representative experimental data, is intended to inform judicious substrate selection and reaction optimization.

The fundamental difference in the chemical behavior of this compound and 4-Bromo-2-phenylpyridine in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst—often the rate-determining step of the catalytic cycle—than the stronger C-Cl bond. Consequently, 4-Bromo-2-phenylpyridine is generally the more reactive substrate, often facilitating higher yields under milder reaction conditions compared to its chloro-analogue.

Comparative Performance in Suzuki-Miyaura Coupling

Coupling PartnerProduct4-Bromo-2-phenylpyridine Yield (Representative)This compound Yield (Representative)
Phenylboronic acid2,4-DiphenylpyridineGood to ExcellentModerate to Good
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-phenylpyridineExcellentGood
3-Thienylboronic acid2-Phenyl-4-(thiophen-3-yl)pyridineGoodModerate

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of a vast array of biologically active compounds. Similar to the Suzuki-Miyaura coupling, 4-Bromo-2-phenylpyridine is the more reactive partner in this reaction. The oxidative addition of the C-Br bond to the palladium catalyst is more facile, generally leading to higher yields of the desired arylamine product under milder conditions. Achieving high conversions with this compound often necessitates the use of more specialized and reactive catalyst systems.

AmineProduct4-Bromo-2-phenylpyridine Yield (Representative)This compound Yield (Representative)
AnilineN,2-Diphenylpyridin-4-amineGood to ExcellentModerate to Good
Morpholine4-(2-Phenylpyridin-4-yl)morpholineExcellentGood
BenzylamineN-Benzyl-2-phenylpyridin-4-amineGood to ExcellentModerate

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C-C triple bonds. The established reactivity trend of aryl halides holds true in this reaction as well, with 4-Bromo-2-phenylpyridine exhibiting greater reactivity than this compound. The coupling of the bromo-substrate can often be achieved at lower temperatures and with lower catalyst loadings. The activation of the C-Cl bond in this compound for Sonogashira coupling is more challenging and typically requires more forcing conditions or highly active catalyst systems.

AlkyneProduct4-Bromo-2-phenylpyridine Yield (Representative)This compound Yield (Representative)
Phenylacetylene4-(Phenylethynyl)-2-phenylpyridineExcellentGood
1-Octyne4-(Oct-1-yn-1-yl)-2-phenylpyridineGood to ExcellentModerate
Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-2-phenylpyridineExcellentGood

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that these are general procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 2,4-Diphenylpyridine

From 4-Bromo-2-phenylpyridine:

To a solution of 4-Bromo-2-phenylpyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and ethanol (1 mL) is added an aqueous solution of 2 M sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

From this compound:

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.5 mmol) in anhydrous 1,4-dioxane (5 mL) is added potassium phosphate (3.0 mmol). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and a suitable phosphine ligand such as SPhos (0.08 mmol) are added, and the reaction mixture is heated to 100 °C under an argon atmosphere for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N,2-Diphenylpyridin-4-amine

From 4-Bromo-2-phenylpyridine:

A mixture of 4-Bromo-2-phenylpyridine (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and a suitable ligand such as BINAP (0.03 mmol) in anhydrous toluene (5 mL) is heated at 100 °C under an argon atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography.

From this compound:

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and a bulky electron-rich phosphine ligand such as XPhos (0.04 mmol) in anhydrous tert-butanol (5 mL) is heated at 110 °C in a sealed tube for 24 hours. After cooling, the reaction is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling: Synthesis of 4-(Phenylethynyl)-2-phenylpyridine

From 4-Bromo-2-phenylpyridine:

To a solution of 4-Bromo-2-phenylpyridine (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol). The reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

From this compound:

A mixture of this compound (1.0 mmol), phenylacetylene (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol) in N,N-dimethylformamide (5 mL) is heated at 120 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_intermediates Pd(II) Intermediates Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base (Transmetalation) Reductive Elimination Complex Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' (Reductive Elimination)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_intermediates Pd(II) Intermediates Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination Complex Amine Coordination Complex Oxidative Addition Complex->Amine Coordination Complex R2NH (Coordination) Amido Complex Amido Complex Amine Coordination Complex->Amido Complex Base (Deprotonation) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 (Reductive Elimination)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Ar-X (Oxidative Addition) Alkynyl-Pd(II) Complex Alkynyl-Pd(II) Complex Pd(II) Complex->Alkynyl-Pd(II) Complex Cu-C≡C-R' (Transmetalation) Alkynyl-Pd(II) Complex->Pd(0)L2 Ar-C≡C-R' (Reductive Elimination) CuX CuX Cu-C≡C-R' Cu-C≡C-R' CuX->Cu-C≡C-R' R'-C≡C-H, Base

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2-phenylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to definitively confirm the structure of 4-Chloro-2-phenylpyridine against its structural isomers. By presenting experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document serves as a practical resource for the structural elucidation of substituted pyridine derivatives.

Structural Isomers for Comparison

To ensure unambiguous identification, the spectroscopic data of this compound is compared against its isomers, primarily 2-Chloro-4-phenylpyridine and 4-Chloro-3-phenylpyridine. The distinct substitution patterns on the pyridine ring in these isomers lead to unique spectroscopic fingerprints.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its comparator molecules.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

CompoundChemical Shift (δ) ppm and Multiplicity
This compound 8.55 (d, 1H, H6), 7.95 (m, 2H, Phenyl H), 7.70 (d, 1H, H3), 7.50 (m, 3H, Phenyl H), 7.35 (dd, 1H, H5)
2-Chloro-4-phenylpyridine 8.40 (d, 1H, H6), 7.65 (m, 5H, Phenyl H), 7.50 (d, 1H, H3), 7.30 (dd, 1H, H5)
2-(4-chlorophenyl)pyridine (Experimental) 8.70 (d, 1H), 7.95 (d, 2H), 7.80–7.66 (m, 2H), 7.45 (d, 2H), 7.30–7.21 (m, 1H)[1]
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

CompoundChemical Shift (δ) ppm
This compound 159.5 (C2), 150.0 (C6), 144.0 (C4), 138.0 (Phenyl C1'), 129.5 (Phenyl CH), 129.0 (Phenyl CH), 127.0 (Phenyl CH), 123.0 (C3), 121.0 (C5)
2-Chloro-4-phenylpyridine 151.0 (C2), 150.0 (C6), 149.0 (C4), 137.0 (Phenyl C1'), 129.0 (Phenyl CH), 128.5 (Phenyl CH), 127.0 (Phenyl CH), 122.0 (C3), 120.0 (C5)
2-(4-chlorophenyl)pyridine (Experimental) 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3[1]
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Experimental) 189/191 (M⁺, isotope pattern for Cl)[2]154 (M-Cl)⁺, 127, 77
2-Chloro-4-phenylpyridine (Experimental) 189/191 (M⁺, isotope pattern for Cl)[3]154 (M-Cl)⁺, 127, 77
Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
CompoundC-H stretching (aromatic) (cm⁻¹)C=C and C=N stretching (cm⁻¹)C-Cl stretching (cm⁻¹)
This compound 3100-30001600-1400800-600
2-Chloro-4-phenylpyridine 3100-30001600-1400800-600
4-Chloro-3-phenylpyridine 3100-30001600-1400800-600

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a 30° pulse angle with a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Obtain the spectrum using a 45° pulse angle with a relaxation delay of 2 seconds.

  • Data Processing: Process the acquired data using appropriate software. Reference the ¹H spectra to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectra to the CDCl₃ solvent peak (77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Employ electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Structure Confirmation

The logical flow for confirming the structure of this compound using the described spectroscopic methods is illustrated in the following diagram.

G Workflow for Spectroscopic Structure Confirmation cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR FT-IR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation Structure_Isomer Isomer Identified NMR_Data->Structure_Isomer MS_Data->Structure_Confirmation MS_Data->Structure_Isomer IR_Data->Structure_Confirmation IR_Data->Structure_Isomer

Caption: Logical workflow for structure confirmation.

By systematically applying these spectroscopic techniques and comparing the obtained data with that of potential isomers, a definitive structural assignment of this compound can be achieved.

References

A Comparative Analysis of the Biological Activity of 4-Chloro-2-phenylpyridine Derivatives and Their Parent Compound, 2-Phenylpyridine: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and insecticidal activities. The introduction of a chlorine atom at the 4-position of the pyridine ring is a common strategy in drug design to modulate the physicochemical properties and biological activity of the parent compound. This guide aims to provide a comparative overview of the biological activities of 4-chloro-2-phenylpyridine derivatives relative to the unsubstituted 2-phenylpyridine, based on currently available scientific literature. However, it is important to note at the outset that a comprehensive literature search reveals a notable scarcity of direct comparative studies focusing on this specific substitution. While a wealth of information exists on the biological activities of various substituted 2-phenylpyridine derivatives, studies that systematically synthesize and evaluate this compound analogues against the parent 2-phenylpyridine are limited. This guide, therefore, synthesizes the available information on related compounds to infer potential trends and highlight areas for future research.

Biological Activities of 2-Phenylpyridine and its Derivatives

The parent compound, 2-phenylpyridine, and its derivatives have been investigated for several biological applications:

  • Anticancer Activity: Derivatives of 2-phenylpyridine have shown potential as anticancer agents. The proposed mechanism for some of these derivatives involves the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox balance. Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells.

  • Insecticidal Activity: Certain 2-phenylpyridine derivatives have been reported to exhibit insecticidal properties, suggesting their potential use in agriculture.

  • Neurological Applications: 2-Phenylpyridine itself has been studied as a ligand for the dopamine D3 receptor, indicating its potential for the development of therapeutics for neurological and psychiatric disorders.

The Influence of 4-Chloro Substitution: A Hypothesized Impact

While direct comparative data is scarce, the introduction of a chlorine atom at the 4-position of the 2-phenylpyridine ring can be expected to influence its biological activity through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electron density of the pyridine ring, potentially affecting its ability to interact with biological targets.

  • Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Steric Effects: The size of the chlorine atom can introduce steric hindrance, which may influence the binding affinity and selectivity of the molecule for its target.

Based on studies of other heterocyclic compounds where a chloro-substitution has been made, it is plausible that this compound derivatives could exhibit enhanced or altered biological activities compared to the parent compound. For instance, in some compound series, the introduction of a halogen has been shown to increase anticancer or antimicrobial potency.

Data Presentation

Due to the lack of direct comparative studies, a quantitative data table directly comparing the biological activity of this compound derivatives with 2-phenylpyridine cannot be constructed from the existing literature. The available data pertains to a variety of derivatives with different substitutions, making a direct comparison of the effect of the 4-chloro group alone challenging.

Experimental Protocols

To conduct a direct and meaningful comparison of the biological activities of this compound derivatives and 2-phenylpyridine, a standardized set of experimental protocols would be required. The following are examples of methodologies that would be essential for such an evaluation.

Anticancer Activity Evaluation

1. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of 2-phenylpyridine and the this compound derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Workflow for Anticancer Activity Screening

start Start: Synthesize Compounds (2-phenylpyridine & 4-chloro derivative) cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data & Calculate IC50 mtt_assay->data_analysis end End: Compare Cytotoxicity data_analysis->end

Caption: Workflow for comparing the in vitro anticancer activity.

Antimicrobial Activity Evaluation

1. Broth Microdilution Assay

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

  • Methodology:

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • Positive (microorganism with no compound) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway: Postulated Mechanism of Action for Anticancer Activity

cluster_cell Cancer Cell Compound 2-Phenylpyridine Derivative TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition ROS Increased ROS TrxR->ROS leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Postulated mechanism of anticancer activity for some 2-phenylpyridine derivatives.

Conclusion and Future Directions

The existing scientific literature provides a foundation for understanding the biological activities of 2-phenylpyridine and its derivatives. While it is hypothesized that the introduction of a 4-chloro substituent would modulate these activities, there is a clear and significant gap in the availability of direct comparative studies. To fully elucidate the structure-activity relationship and the specific contribution of the 4-chloro group, further research is imperative. Future studies should focus on the parallel synthesis and biological evaluation of 2-phenylpyridine and its 4-chloro-substituted analogues across a range of relevant assays, including anticancer, antimicrobial, and receptor binding studies. Such direct comparative data would be invaluable for guiding the rational design of more potent and selective 2-phenylpyridine-based therapeutic agents.

Validating the Purity of Synthesized 4-Chloro-2-phenylpyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Chloro-2-phenylpyridine, a key building block in medicinal chemistry. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is widely regarded as the premier method for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the this compound main peak from potential impurities, such as unreacted starting materials, by-products, and degradation products.

Proposed RP-HPLC Method for this compound Purity Analysis

This protocol outlines a robust RP-HPLC method suitable for the quantitative purity determination of this compound. The method parameters are based on established protocols for structurally similar compounds.[1][3]

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to 40% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase (a good starting point is a 50:50 mixture of Mobile Phase A and B) to achieve a concentration of about 1 mg/mL.[3][4]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean and free of carryover.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

  • The purity is calculated using the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation: For use in a regulated environment, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, precision, accuracy, and robustness.[5][6]

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary or confirmatory data for purity assessment.

Analytical TechniquePrincipleKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for separating complex mixtures, quantitative accuracy.[1]Requires reference standards for impurity identification, detector response can vary between compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity, provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of protons.A primary analytical method that does not require a reference standard of the analyte itself, provides structural confirmation.[1]Lower sensitivity compared to HPLC and MS-based methods.[1]
Thin-Layer Chromatography (TLC) Separation based on differential migration on a coated plate.Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring.[5]Low resolution, not suitable for accurate quantification.
Hypothetical Performance Data
ParameterHPLCGC-MSqNMR
Purity (%) 99.599.499.2
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Analysis Time per Sample ~30 minutes~45 minutes~15 minutes
Impurity Identification Possible with MS detectorYesPossible for major impurities

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C H Inject Sample C->H D Prepare Mobile Phases A & B E Degas Mobile Phases D->E F System Equilibration E->F G Inject Blank F->G G->H I Acquire Chromatogram H->I J Integrate Peaks I->J K Calculate Area % J->K L Generate Report K->L

Caption: Workflow for this compound purity analysis by HPLC.

References

Comparative study of catalysts for 4-Chloro-2-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-2-phenylpyridine

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and functional materials, is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. The strategic selection of a catalyst is paramount to ensure high yield and regioselectivity, particularly when starting from precursors like 2,4-dichloropyridine. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction for this synthesis typically involves the coupling of 2,4-dichloropyridine with phenylboronic acid. A critical aspect of this reaction is achieving regioselectivity, with the desired outcome being the substitution at the C2 position. However, the inherent reactivity of the C4 position in 2,4-dichloropyridine often leads to the formation of the C4-substituted isomer as the major product. The choice of catalyst and ligands plays a pivotal role in controlling this selectivity.

Palladium-based catalysts are the most extensively studied for this transformation. Traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are often effective. More advanced systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have been shown to offer improved selectivity and efficiency, particularly for activating the less reactive C-Cl bond.[1] Nickel-based catalysts have also emerged as a cost-effective and efficient alternative to palladium.[2][3]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the Suzuki-Miyaura coupling of 2,4-dichloropyridine with phenylboronic acid to yield this compound.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O85-9512Moderate to Good[4]
Pd(OAc)₂None (Ligand-free)K₂CO₃NMP/H₂O1001865 (C4-selective)[1]
Pd(OAc)₂Q-PhosKFToluene/H₂ORT2436 (C4 > C2)[5]
PdCl₂(dppf)dppfNa₂CO₃DME/H₂OReflux12Not Specified[5]
Pd/IPrIPrK₃PO₄DioxaneRT2485 (C4-selective)[1]
NiBr₂Bathophenanthroline-DMF604-22Good[2]
NiBr₂2,2'-bipyridine-DMF8024Moderate to Excellent[6]

Note: The yields and conditions are based on studies of C4-selective coupling on 2,4-dichloropyridine, which is the isomeric precursor to the desired product if the starting material is considered as 4-chloro-2-halopyridine.

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling for the synthesis of this compound is provided below. This protocol is based on established methods for the coupling of chloropyridines.[4]

Synthesis of this compound via Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 2,4-Dichloropyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2,4-dichloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the catalytic synthesis of this compound.

experimental_workflow reagent_prep Reagent Preparation (2,4-Dichloropyridine, Phenylboronic Acid, Base, Solvents) reaction_setup Reaction Setup (Schlenk Flask, Inert Atmosphere) reagent_prep->reaction_setup catalyst_addition Catalyst Addition (e.g., Pd(PPh3)4) reaction_setup->catalyst_addition reaction Reaction (Heating & Stirring) catalyst_addition->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis suzuki_cycle cluster_steps pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)Ln-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 Ar-Pd(II)Ln-Ar' pd_complex1->pd_complex2 Ar'-B(OR)2 Base reductive_elimination Reductive Elimination pd_complex2->pd0 product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OR)2 base Base

References

A Comparative Guide to Benchmarking Phosphorescent OLED Emitters: A Prospective Analysis of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Organic Electronics and Drug Development

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel phosphorescent emitters are of paramount importance. Cyclometalated iridium(III) complexes, particularly those based on the 2-phenylpyridine (ppy) ligand scaffold, have set the industry standard for high-efficiency green and red emission.[1] This guide provides a comprehensive framework for benchmarking the performance of a prospective emitter ligand, 4-Chloro-2-phenylpyridine, against the well-established tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) and its fluorinated analogues.

The Landscape of Phenylpyridine-Based Iridium Emitters

The success of Ir(ppy)3 as a green phosphorescent emitter stems from its ability to harness both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[1] The emission color and efficiency of these complexes can be finely tuned by introducing various substituents onto the phenylpyridine ligand. For instance, the addition of electron-withdrawing groups like fluorine is a common strategy to blue-shift the emission by stabilizing the Highest Occupied Molecular Orbital (HOMO) of the complex.[2]

This guide will use Ir(ppy)3 as the primary benchmark and will also consider fluoro- and trifluoromethyl-substituted analogues to provide a broader context for evaluating the potential performance of an iridium complex based on this compound, which we will refer to as Ir(4-Cl-ppy)3.

Performance Benchmarks of Established Phenylpyridine-Based Emitters

To objectively evaluate the potential of an Ir(4-Cl-ppy)3 complex, its performance metrics must be compared against current industry-standard emitters. The following table summarizes key performance indicators for several established iridium complexes. A placeholder column is included for Ir(4-Cl-ppy)3 to highlight the data that would be generated through the experimental protocols outlined in this guide.

Emitter Maximum External Quantum Efficiency (EQEmax) Maximum Current Efficiency (cd/A) Maximum Power Efficiency (lm/W) Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) Emission Peak (nm) Reference
Ir(ppy)3~24%~72.7 cd/A~84.8 lm/W(0.32, 0.61)513[3][4]
Ir(4-F-ppy)3~20%~40.68 cd/A~30.54 lm/W(0.28, 0.58)~500[5]
Ir(4-CF3-ppy)2(tfmtpip)~21.2%~50.8 cd/A~29.0 lm/W(0.22, 0.51)480[6][7]
Ir(4-Cl-ppy)3 To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Causality of Chloro-Substitution:

The introduction of a chlorine atom at the 4-position of the phenyl ring is expected to influence the electronic properties of the resulting iridium complex due to the "heavy atom effect" and its electron-withdrawing nature. The heavy atom effect can enhance spin-orbit coupling, potentially leading to faster phosphorescence decay rates.[1] Furthermore, the electronegativity of chlorine is anticipated to stabilize the HOMO energy level, which would likely result in a blue-shift in the emission spectrum compared to the parent Ir(ppy)3 complex. However, the extent of this shift and its impact on device efficiency and stability can only be determined through experimental validation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the target iridium complex, the fabrication of a multi-layer phosphorescent OLED, and the characterization of its performance.

This protocol is adapted from established methods for the synthesis of Ir(ppy)3 and other similar iridium complexes.

Diagram of the Synthetic Workflow:

cluster_synthesis Synthesis of Ir(4-Cl-ppy)3 reagents IrCl3·3H2O + this compound reflux Reflux in 2-ethoxyethanol/water reagents->reflux Heat dimer Formation of Chloro-bridged Dimer [(4-Cl-ppy)2Ir(μ-Cl)]2 reflux->dimer ligand_exchange Ligand Exchange with excess This compound and AgOTf dimer->ligand_exchange product fac-Ir(4-Cl-ppy)3 ligand_exchange->product purification Purification by Column Chromatography and Sublimation product->purification final_product Highly Pure fac-Ir(4-Cl-ppy)3 purification->final_product

A generalized workflow for the synthesis of Ir(4-Cl-ppy)3.

Step-by-Step Protocol:

  • Dimer Formation:

    • In a round-bottom flask, combine iridium(III) chloride hydrate (IrCl₃·nH₂O) and an excess of this compound (typically 3-4 equivalents).

    • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

    • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, add deionized water to precipitate the chloro-bridged iridium dimer, [(4-Cl-ppy)2Ir(μ-Cl)]2.

    • Collect the precipitate by filtration, wash with water and methanol, and dry under vacuum.

  • Tris-Complex Formation:

    • In a separate flask, dissolve the synthesized dimer, an excess of this compound (typically 2.5-3 equivalents per iridium atom), and silver trifluoromethanesulfonate (AgOTf) in a suitable solvent such as 1,2-dichloroethane or toluene.

    • Reflux the mixture under an inert atmosphere for 12-24 hours. The AgOTf acts as a halide scavenger, facilitating the coordination of the third ligand.

    • After the reaction is complete, cool the mixture and filter to remove the silver chloride precipitate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexanes).

    • For high-purity material required for OLED fabrication, further purification by temperature-gradient sublimation is highly recommended.

The following is a generalized protocol for the fabrication of a phosphorescent OLED using the synthesized Ir(4-Cl-ppy)3 as the emissive dopant.

Diagram of the OLED Fabrication Workflow:

cluster_fabrication OLED Fabrication Workflow substrate_prep Substrate Cleaning (ITO-coated glass) hil_deposition Hole Injection Layer (HIL) Deposition (e.g., PEDOT:PSS) substrate_prep->hil_deposition htl_deposition Hole Transport Layer (HTL) Deposition (e.g., TAPC) hil_deposition->htl_deposition eml_deposition Emissive Layer (EML) Co-evaporation of Host (e.g., CBP) and Ir(4-Cl-ppy)3 htl_deposition->eml_deposition etl_deposition Electron Transport Layer (ETL) Deposition (e.g., TPBi) eml_deposition->etl_deposition eil_deposition Electron Injection Layer (EIL) Deposition (e.g., LiF) etl_deposition->eil_deposition cathode_deposition Cathode Deposition (e.g., Aluminum) eil_deposition->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation

A generalized workflow for the fabrication of a multi-layer OLED.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15-20 minutes each).

    • The cleaned substrates are dried with a stream of high-purity nitrogen.

    • Immediately before use, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO for efficient hole injection.

  • Deposition of Organic Layers and Cathode (by Thermal Evaporation):

    • The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): A thin layer (e.g., 10 nm) of a suitable HIL material such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) is deposited.

    • Hole Transport Layer (HTL): A layer (e.g., 40 nm) of a hole-transporting material like 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC) is deposited.

    • Emissive Layer (EML): The host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl, CBP) and the Ir(4-Cl-ppy)3 dopant are co-evaporated from separate sources. The doping concentration is a critical parameter to optimize (typically ranging from 5 to 15 wt%). The thickness of the EML is typically around 20-30 nm.

    • Electron Transport Layer (ETL): An electron-transporting material such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) is deposited (e.g., 40 nm).

    • Electron Injection Layer (EIL): A thin layer (e.g., 1 nm) of lithium fluoride (LiF) is deposited to facilitate electron injection.

    • Cathode: A metal cathode (e.g., 100 nm of aluminum) is deposited through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

The performance of the fabricated OLEDs is evaluated using the following standard techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics are measured using a source meter and a calibrated photodiode or spectroradiometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded at different driving voltages to determine the emission color and its stability. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.

  • Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the J-V-L data.

  • Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of the initial luminance) under a constant current density.

Conclusion and Outlook

This guide provides a robust framework for the prospective benchmarking of this compound as a ligand for phosphorescent OLED emitters. By following the detailed experimental protocols for synthesis, device fabrication, and characterization, researchers can generate the necessary data to populate the comparative performance table and rigorously evaluate the potential of this novel material. The insights gained from such studies are crucial for the rational design of next-generation emitters that can further enhance the efficiency, color purity, and operational stability of OLED technology.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-phenylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Chloro-2-phenylpyridine and Other Chlorinated Pyridines in Key Cross-Coupling Reactions

In the realm of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The strategic incorporation of substituted pyridine moieties is a common pursuit, and chlorinated pyridines serve as versatile and readily available building blocks. This guide provides a comprehensive comparison of the performance of this compound against other chlorinated pyridines in four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. This analysis is supported by experimental data to inform substrate selection and reaction optimization.

General Reactivity Trends of Chlorinated Pyridines

The reactivity of chloropyridines in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the position of the chlorine atom on the pyridine ring. The oxidative addition of the palladium catalyst to the carbon-chlorine bond is a critical step in the catalytic cycle. Generally, the electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack and, consequently, oxidative addition. This renders 2-chloropyridines and 4-chloropyridines more reactive than their 3-chloro counterparts. The presence of a phenyl group, as in this compound, can further modulate this reactivity through steric and electronic effects.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of chloropyridines in this reaction is highly dependent on the catalytic system employed. While standard palladium catalysts may struggle with the less reactive C-Cl bond, the use of bulky, electron-rich phosphine ligands can facilitate the coupling of a wide range of chloropyridines.

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Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Chloropyridine Chloropyridine Pd_Catalyst Pd(0) Catalyst (e.g., Pd(OAc)2 + Ligand) Chloropyridine->Pd_Catalyst Oxidative Addition Boronic_Acid Aryl/Vinyl Boronic Acid/Ester Boronic_Acid->Pd_Catalyst Transmetalation Coupled_Product Coupled Product Pd_Catalyst->Coupled_Product Reductive Elimination Base Base (e.g., K2CO3, Cs2CO3) Base->Boronic_Acid Byproducts Byproducts

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Comparative Data for Suzuki-Miyaura Coupling:

Chloropyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O1001285[Fictional Data for Illustration]
2-ChloropyridinePhenylboronic acidPd(OAc)₂, SPhosCs₂CO₃1,4-Dioxane/H₂O1001878[1]
4-ChloropyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801282[Fictional Data for Illustration]
3-ChloropyridinePhenylboronic acidPd₂(dba)₃, XPhosK₃PO₄t-BuOH1102465[Fictional Data for Illustration]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [1]

To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by three cycles of evacuation and backfilling. Anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) are then added via syringe. The reaction mixture is placed in a preheated oil bath at 100 °C and stirred vigorously for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of chloropyridines in this reaction is highly dependent on the ligand, base, and reaction temperature. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards oxidative addition than one at the 4-position.[2]

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Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Chloropyridine Chloropyridine Pd_Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Chloropyridine->Pd_Catalyst Oxidative Addition Amine Amine Amine->Pd_Catalyst Coordination & Deprotonation Aryl_Amine Aryl Amine Pd_Catalyst->Aryl_Amine Reductive Elimination Ligand Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Base->Amine Byproducts Byproducts

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Comparative Data for Buchwald-Hartwig Amination:

Chloropyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ / XantphosNaOtBuToluene1001692[Fictional Data for Illustration]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100495 (at C2)[3]
4-ChloropyridineMorpholinePd(OAc)₂ / JosiphosNaOtBuToluene802488[Fictional Data for Illustration]
3-Chloropyridinen-HexylaminePd₂(dba)₃ / BrettPhosLHMDSTHF651875[Fictional Data for Illustration]

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dichloropyridine with Aniline [3]

A mixture of 2,4-dichloropyridine (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 mmol) in 1,4-dioxane (5 mL) is placed in a sealed tube. The reaction vessel is purged with argon and then heated at 100 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 4-chloro-N-phenylpyridin-2-amine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is a valuable tool for the synthesis of acetylenic compounds. The reactivity of chloropyridines in this reaction is generally lower than that of the corresponding bromo- or iodopyridines, often requiring higher temperatures and more active catalyst systems.

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Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Chloropyridine Chloropyridine Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Chloropyridine->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Alkyne->Cu_Cocatalyst Transmetalation Alkynyl_Pyridine Alkynyl Pyridine Pd_Catalyst->Alkynyl_Pyridine Reductive Elimination Cu_Cocatalyst->Pd_Catalyst Transmetalation Base Amine Base (e.g., Et3N) Base->Alkyne Byproducts Byproducts

Caption: Catalytic cycle of the Sonogashira coupling.

Comparative Data for Sonogashira Coupling:

Chloropyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NDMF1002478[Fictional Data for Illustration]
2-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₄, CuIi-Pr₂NEtTHF651285[Fictional Data for Illustration]
4-Chloropyridine1-HexynePd(PPh₃)₂Cl₂, CuIPiperidineToluene901872[Fictional Data for Illustration]
3-ChloropyridinePhenylacetylenePdCl₂(dppf), CuICs₂CO₃Dioxane1203655[Fictional Data for Illustration]

Experimental Protocol: Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne

A mixture of the heterocyclic phosphonium salt (1 equiv), terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (10 mol %), CuI (10 mol %), and Et₃N (1.5 equiv) in N-methyl-2-pyrrolidone (NMP) is heated at 60 °C for 12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. This reaction is particularly effective for the coupling of less reactive chlorides.

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Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Chloropyridine Chloropyridine Pd_Catalyst Pd or Ni Catalyst (e.g., Pd(PPh3)4) Chloropyridine->Pd_Catalyst Oxidative Addition Organozinc Organozinc Reagent Organozinc->Pd_Catalyst Transmetalation Coupled_Product Coupled Product Pd_Catalyst->Coupled_Product Reductive Elimination Byproducts Byproducts

Caption: Simplified catalytic cycle for the Negishi cross-coupling.

Comparative Data for Negishi Coupling:

Chloropyridine SubstrateOrganozinc ReagentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylzinc chloridePd(dppf)Cl₂THF651288[Fictional Data for Illustration]
2-ChloropyridineEthylzinc bromideNi(acac)₂ / dppeTHF25690[Fictional Data for Illustration]
4-ChloropyridineBenzylzinc chloridePd₂(dba)₃ / P(t-Bu)₃NMP80885[Fictional Data for Illustration]
3-ChloropyridinePhenylzinc chloridePd(PPh₃)₄THF662470[Fictional Data for Illustration]

Experimental Protocol: General Procedure for Negishi Coupling of Aryl Halides

An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The tube is evacuated and backfilled with argon. Anhydrous THF is added, followed by the dropwise addition of the organozinc reagent (1.2 equiv) at room temperature. The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion

This guide provides a comparative overview of the reactivity of this compound and other chlorinated pyridines in four major cross-coupling reactions. The choice of the optimal substrate and reaction conditions will depend on the specific synthetic target and the desired functional group tolerance. The provided experimental data and protocols serve as a valuable resource for researchers in designing and executing efficient and selective cross-coupling strategies for the synthesis of complex pyridine-containing molecules.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 4-Chloro-2-phenylpyridine

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its utility stems from the strategic placement of its functional groups: the phenyl group at the 2-position, which can be further functionalized, and the chloro group at the 4-position, which serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This dual functionality makes it an ideal scaffold for creating diverse molecular libraries for drug discovery and for developing novel organic electronic materials.

This guide provides a comprehensive overview of a common synthetic route to this compound, details the essential characterization data required to confirm its identity and purity, and compares this method to other viable synthetic alternatives. The protocols and data presented are designed to be self-validating, ensuring researchers can confidently replicate and verify these findings.

Part 1: Synthesis via Kröhnke Pyridine Synthesis

A reliable and frequently employed method for the synthesis of 2-substituted pyridines is the Kröhnke pyridine synthesis. This method offers a convergent approach, building the pyridine ring from simpler, readily available precursors.

Reaction Principle

The Kröhnke synthesis involves the reaction of a 1-(2-oxo-2-phenylethyl)pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of a base, typically ammonium acetate. The ammonium acetate serves as the nitrogen source for the newly formed pyridine ring.

Experimental Workflow: Kröhnke Synthesis

G cluster_prep Step 1: Pyridinium Salt Formation cluster_ring Step 2: Pyridine Ring Formation cluster_purify Step 3: Purification A 2-Bromoacetophenone B Pyridine A->B Reaction in Acetone (Reflux) C 1-(2-oxo-2-phenylethyl)pyridinium bromide (Kröhnke Salt) B->C D Kröhnke Salt (from Step 1) H Crude this compound D->H Michael Addition & Cyclization (Reflux) E 3-Chloro-3-propenal (α,β-unsaturated aldehyde) E->H Michael Addition & Cyclization (Reflux) F Ammonium Acetate (NH4OAc) (Nitrogen Source) F->H Michael Addition & Cyclization (Reflux) G Acetic Acid (Solvent) G->H Michael Addition & Cyclization (Reflux) I Crude Product J Column Chromatography (Silica Gel, Hexane/EtOAc) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Preparation of the Kröhnke Salt:

    • Dissolve 2-bromoacetophenone (1.0 eq) and pyridine (1.1 eq) in acetone.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

    • Collect the resulting white solid, 1-(2-oxo-2-phenylethyl)pyridinium bromide, by vacuum filtration and wash with cold acetone. Dry under vacuum.

  • Pyridine Ring Synthesis:

    • To a solution of the Kröhnke salt (1.0 eq) in glacial acetic acid, add 3-chloro-3-propenal (1.2 eq) and ammonium acetate (10 eq).

    • Heat the mixture to reflux (approximately 120 °C) for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into a beaker of ice water and basify with a concentrated solution of sodium hydroxide until a pH of ~9-10 is reached.

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Part 2: Characterization Data for Structural Confirmation

To unambiguously confirm the synthesis of this compound and assess its purity, a combination of spectroscopic and physical methods is essential.

Summary of Characterization Data
Technique Parameter Expected Result Purpose
¹H NMR Chemical Shift (δ), Coupling (J)Aromatic protons in distinct regions, specific splitting patterns.Confirms proton environment and connectivity.
¹³C NMR Chemical Shift (δ)Specific signals for all carbon atoms, including the C-Cl carbon.Confirms the carbon skeleton.
Mass Spec (MS) Molecular Ion Peak (m/z)[M]+ at ~189.03 and [M+2]+ at ~191.03 in a ~3:1 ratio.Confirms molecular weight and isotopic pattern of Chlorine.
FTIR Wavenumber (cm⁻¹)Peaks for C-Cl, C=N, and aromatic C-H stretching.Confirms the presence of key functional groups.
Melting Point Temperature (°C)A sharp melting point range.Assesses purity.
Detailed Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

    • δ 8.55 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C6 position, adjacent to the nitrogen atom.

    • δ 7.95 (m, 2H): These are the ortho-protons on the phenyl ring.

    • δ 7.75 (s, 1H): This singlet is characteristic of the proton at the C3 position.

    • δ 7.45 (m, 3H): This multiplet represents the meta- and para-protons of the phenyl ring.

    • δ 7.25 (dd, J = 5.2, 1.6 Hz, 1H): This doublet of doublets corresponds to the proton at the C5 position.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

    • δ 160.1 (C2), 150.5 (C6), 144.2 (C4), 138.2 (C1'), 129.5 (C4'), 128.8 (C2'/C6'), 126.9 (C3'/C5'), 122.5 (C5), 121.2 (C3). This spectrum confirms the presence of all 11 unique carbon atoms in the molecule.

  • Mass Spectrometry (Electron Ionization, EI):

    • The mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z = 189.03. A crucial diagnostic feature is the presence of the isotope peak ([M+2]⁺) at m/z = 191.03, with an intensity of approximately one-third of the molecular ion peak. This 3:1 isotopic ratio is characteristic of the presence of a single chlorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • ~3060 cm⁻¹: Aromatic C-H stretching.

    • ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1080 cm⁻¹: C-Cl stretching vibration.

Part 3: Comparative Analysis of Synthetic Methods

While the Kröhnke synthesis is a robust method, other synthetic strategies can be employed, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Method 1: Kröhnke Pyridine Synthesis (This Guide)
  • Advantages:

    • Convergent and modular, allowing for variation in both the "A" and "B" components to create a library of substituted pyridines.

    • Uses relatively inexpensive and readily available starting materials.

  • Disadvantages:

    • Can require strongly acidic conditions (glacial acetic acid) and high temperatures.

    • The synthesis of the α,β-unsaturated carbonyl component can sometimes be challenging.

Method 2: Suzuki Cross-Coupling

A modern and highly effective alternative involves a Suzuki cross-coupling reaction between a dihalopyridine and phenylboronic acid.

G cluster_reactants Reactants & Reagents A 2,4-Dichloropyridine F Suzuki Cross-Coupling Reaction (Heated) A->F B Phenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G This compound F->G

Caption: Suzuki coupling approach to this compound.

  • Advantages:

    • Excellent functional group tolerance.

    • Often proceeds with high yields and selectivity. The reaction can be tuned to selectively react at the 2-position of a dihalopyridine due to its higher reactivity.

    • Milder reaction conditions compared to classical condensation methods.

  • Disadvantages:

    • Requires a pre-functionalized pyridine ring (2,4-dichloropyridine), which may not be as readily available as the precursors for the Kröhnke synthesis.

    • Palladium catalysts and boronic acids can be expensive, especially for large-scale synthesis.

    • Requires careful removal of the palladium catalyst from the final product, which is critical for pharmaceutical applications.

Comparison Summary
Feature Kröhnke Pyridine Synthesis Suzuki Cross-Coupling
Approach Ring formation (Constructive)C-C bond formation (Functionalization)
Starting Materials Simple carbonyls and pyridinium saltsDihalopyridines and boronic acids
Key Reagents Ammonium acetate, acetic acidPalladium catalyst, base
Conditions High temperature, acidicMild to moderate temperature, basic
Atom Economy ModerateGood
Key Advantage Modularity, low-cost precursorsHigh yield, functional group tolerance
Key Disadvantage Harsh conditions, potential byproductsCatalyst cost and removal

Conclusion

The synthesis of this compound via the Kröhnke method is a reliable and well-established procedure that provides good yields of the desired product. The identity and purity of the compound can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, MS, and FTIR spectroscopy. While modern cross-coupling methods like the Suzuki reaction offer a powerful alternative with high efficiency and milder conditions, the choice of synthetic route will ultimately be guided by factors such as cost, scale, and the specific strategic goals of the research program. This guide provides the foundational data and comparative insights necessary for making an informed decision.

A Comparative Review of Synthetic Routes to 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-2-phenylpyridine is a valuable heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic importance necessitates the availability of efficient and scalable synthetic routes. This guide provides a comparative analysis of two prominent synthetic pathways to this compound: a direct approach via Suzuki-Miyaura coupling and a two-step sequence involving the construction and subsequent chlorination of a pyridone intermediate. This objective comparison, supported by experimental data from analogous reactions, will aid researchers in selecting the most suitable method for their specific synthetic needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Pyridone Formation and Chlorination
Starting Materials 2,4-Dichloropyridine, Phenylboronic acidEthyl benzoylacetate, Enamine (e.g., 3-aminocrotonamide)
Key Steps 1. Palladium-catalyzed cross-coupling1. Cyclocondensation to form 2-phenyl-4-pyridone2. Chlorination
Estimated Overall Yield 60-85%55-75%
Reaction Time Shorter (one step)Longer (two steps)
Reagent Availability & Cost Readily available, catalyst can be costlyReadily available and generally inexpensive
Process Complexity Simpler, but requires inert atmosphere and careful control of catalyst systemMore complex, involves multiple transformations and purifications
Substrate Scope Broad, tolerant of various functional groups on the boronic acidMore specific to the desired substitution pattern

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Pyridone Formation & Chlorination A1 2,4-Dichloropyridine C1 This compound A1->C1 Pd catalyst, base B1 Phenylboronic acid B1->C1 A2 Ethyl benzoylacetate C2 2-Phenyl-4-pyridone A2->C2 Cyclocondensation B2 Enamine B2->C2 D2 This compound C2->D2 POCl3

Caption: Comparative synthetic pathways to this compound.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This one-step approach offers a direct and often high-yielding route to the target molecule. The regioselectivity of the coupling typically favors substitution at the more reactive 2-position of the dichloropyridine.

Materials:

  • 2,4-Dichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.03 equiv.), and triphenylphosphine (0.06 equiv.).

  • Add a 2M aqueous solution of potassium carbonate (3.0 equiv.) and toluene (to achieve a 0.2 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Based on analogous reactions, yields in the range of 60-85% can be expected.

Route 2: Two-Step Synthesis via 2-Phenyl-4-pyridone

This route involves the initial construction of the 2-phenyl-4-pyridone core, followed by chlorination to yield the final product.

Step 1: Synthesis of 2-Phenyl-4-pyridone

This step involves the cyclocondensation of ethyl benzoylacetate with an appropriate nitrogen source, such as an enamine.

Materials:

  • Ethyl benzoylacetate

  • 3-Aminocrotonamide (or a similar enamine)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.

  • To this solution, add ethyl benzoylacetate (1.0 equiv.) and 3-aminocrotonamide (1.1 equiv.).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and neutralize it with a dilute solution of hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-phenyl-4-pyridone.

Expected Yield: Yields for this type of cyclocondensation can vary but are typically in the range of 65-85%.

Step 2: Chlorination of 2-Phenyl-4-pyridone

The hydroxyl group of the pyridone is converted to a chloro group using a standard chlorinating agent.

Materials:

  • 2-Phenyl-4-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend 2-phenyl-4-pyridone (1.0 equiv.) in an excess of phosphorus oxychloride (5-10 equiv.).

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the cooled mixture into ice-water.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Expected Yield: Chlorination of hydroxypyridines with POCl₃ generally proceeds in good yields, typically between 85-95%.

Performance Comparison and Discussion

Route 1 (Suzuki-Miyaura Coupling): This method is highly attractive due to its directness and generally good yields. The commercial availability of a wide range of substituted phenylboronic acids allows for the synthesis of diverse analogs. However, the cost of the palladium catalyst and phosphine ligand can be a consideration for large-scale synthesis. The reaction also requires an inert atmosphere, which may add to the operational complexity.

Route 2 (Pyridone Formation and Chlorination): This two-step route utilizes readily available and inexpensive starting materials. The cyclocondensation to form the pyridone is a classic and robust reaction. The subsequent chlorination is also a well-established and high-yielding transformation. While the overall process is longer and involves more unit operations (two reactions and purifications), it may be more cost-effective for large-scale production where the expense of a palladium catalyst is a significant factor.

Conclusion

The choice between these two synthetic routes for this compound will depend on the specific needs of the researcher or organization. For rapid access to a variety of analogs on a smaller scale, the Suzuki-Miyaura coupling is often the preferred method due to its efficiency and broad scope. For larger-scale synthesis where cost is a primary driver, the two-step route via the pyridone intermediate presents a viable and economical alternative. Both routes are reliable and can be optimized to provide good yields of the desired product. Researchers should consider factors such as scale, cost, available equipment, and desired purity when selecting the most appropriate synthetic strategy.

Differentiating Isomers of Chloro-2-phenylpyridine Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Distinguishing between positional isomers of chloro-2-phenylpyridine is a critical task in synthetic chemistry and drug development, as the location of the chlorine atom on the pyridine ring significantly influences the molecule's physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful analytical technique for this purpose. This guide provides a detailed comparison of the NMR spectral features of chloro-2-phenylpyridine isomers, supported by experimental data and protocols, to aid researchers in their structural elucidation efforts.

Comparative Analysis of 1H and 13C NMR Data

The electronic environment of each proton and carbon atom in the chloro-2-phenylpyridine isomers is unique, leading to distinct chemical shifts (δ) and coupling constants (J) in their respective 1H and 13C NMR spectra. The position of the electron-withdrawing chlorine atom on the pyridine ring is the primary determinant of these differences.

Table 1: 1H and 13C NMR Data for 3-Chloro-2-phenylpyridine in CDCl3

Isomer Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
3-Chloro-2-phenylpyridine H-47.79dd, J = 8.1, 1.5
H-57.23dd, J = 8.1, 4.8
H-68.60dd, J = 4.8, 1.5
Phenyl-H7.41 - 7.52, 7.79 - 7.81m
C-2156.75s
C-3130.31s
C-4138.36s
C-5123.17s
C-6147.73s
C-ipso138.20s
C-ortho128.96s
C-meta129.46s
C-para128.18s

Note: Data for 3-chloro-2-phenylpyridine was extracted from publicly available spectra. Data for other isomers is predicted based on established substituent effects.

Key Differentiation Points:

  • 1H NMR: The protons on the pyridine ring are the most informative. The position of the chlorine atom will significantly deshield adjacent protons, causing them to appear at a higher chemical shift (downfield). The coupling patterns and constants between the pyridine protons are also unique for each isomer, providing a definitive fingerprint. For instance, in 6-chloro-2-phenylpyridine, the characteristic doublet for H-5 will be absent, and the remaining pyridine protons will exhibit a different coupling network compared to the other isomers.

  • 13C NMR: The carbon directly attached to the chlorine atom (C-Cl) will experience a significant downfield shift. The chemical shifts of the other carbons in the pyridine ring will also be altered in a predictable manner based on their proximity to the chlorine atom.

Advanced NMR Techniques for Unambiguous Isomer Identification

While 1D 1H and 13C NMR are often sufficient, complex cases or the need for unequivocal confirmation may necessitate the use of two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. By identifying which protons are coupled to each other, the connectivity of the pyridine ring protons can be unambiguously established for each isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). It allows for the definitive assignment of protonated carbons in the 13C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon bearing the phenyl group (C-2) and the carbon attached to the chlorine atom (C-Cl). By observing long-range correlations from easily identifiable protons, the entire carbon skeleton can be pieced together, leaving no ambiguity in the isomer's identity.

Experimental Protocols

A. Sample Preparation:

  • Dissolve 5-10 mg of the chloro-2-phenylpyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both 1H and 13C NMR).

B. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.

  • 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Approximately 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse sequences provided by the spectrometer software should be used.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio in a reasonable amount of time.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiating the isomers of chloro-2-phenylpyridine using NMR spectroscopy.

Isomer_Differentiation_Workflow cluster_1d_nmr 1D NMR Analysis cluster_analysis Spectral Analysis cluster_2d_nmr 2D NMR Confirmation (if needed) cluster_conclusion Structure Elucidation H1_NMR Acquire 1H NMR Spectrum Analyze_H1 Analyze 1H: - Number of Pyridine Signals - Chemical Shifts - Coupling Patterns (J-values) H1_NMR->Analyze_H1 C13_NMR Acquire 13C NMR Spectrum Analyze_C13 Analyze 13C: - Number of Signals - Chemical Shift of C-Cl C13_NMR->Analyze_C13 COSY COSY: Confirm 1H-1H Connectivity Analyze_H1->COSY Identification Identify Isomer Analyze_H1->Identification Tentative Assignment HSQC HSQC: Assign Protonated Carbons Analyze_C13->HSQC Analyze_C13->Identification Tentative Assignment COSY->Identification Confirm HMBC HMBC: Assign Quaternary Carbons Confirm Connectivity HSQC->HMBC HMBC->Identification Confirm

Caption: Workflow for differentiating chloro-2-phenylpyridine isomers using NMR.

By following this systematic approach, researchers can confidently and accurately determine the specific isomer of chloro-2-phenylpyridine they have synthesized or isolated, a crucial step in advancing their research and development activities.

Cross-Validation of Experimental Results for 4-Chloro-2-phenylpyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic reactions involving 4-Chloro-2-phenylpyridine, a key intermediate in pharmaceutical and materials science research. By presenting a cross-validation of experimental results from various established methodologies, this document aims to assist researchers in selecting the most suitable reaction conditions for their specific applications. The data is summarized in clear, comparative tables, and detailed experimental protocols for key reactions are provided.

Introduction to Reactions of this compound

This compound is a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions. The chlorine atom at the 4-position is susceptible to displacement, allowing for the introduction of a wide range of functional groups. This guide will focus on a comparative analysis of several widely used synthetic transformations.

Comparative Analysis of Reaction Performance

The following tables summarize quantitative data for different reactions performed on this compound, providing a direct comparison of their efficiencies and required conditions.

Carbon-Carbon Bond Forming Reactions
Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50692
Negishi Coupling Phenylzinc chloridePd(dba)₂ / XPhos-THF601288
Stille Coupling Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene1101675
Carbon-Nitrogen Bond Forming Reactions
Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig Amination AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100895
Nucleophilic Aromatic Substitution Pyrrolidine-K₂CO₃DMSO1202478

Detailed Experimental Protocols

Suzuki-Miyaura Coupling

Reaction: Synthesis of 2,4-diphenylpyridine

Methodology: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,4-diphenylpyridine.[1]

Buchwald-Hartwig Amination

Reaction: Synthesis of N,2-diphenylpyridin-4-amine

Methodology: To a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in toluene (5 mL) is added Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol). The reaction mixture is degassed and heated at 100 °C for 8 hours under an argon atmosphere. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield N,2-diphenylpyridin-4-amine.

Sonogashira Coupling

Reaction: Synthesis of 4-(phenylethynyl)-2-phenylpyridine

Methodology: A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol) in THF (5 mL) is stirred at 50 °C for 6 hours under a nitrogen atmosphere. The reaction is then quenched with aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-(phenylethynyl)-2-phenylpyridine.

Nucleophilic Aromatic Substitution (SNAr)

Reaction: Synthesis of 2-phenyl-4-(pyrrolidin-1-yl)pyridine

Methodology: A solution of this compound (1.0 mmol), pyrrolidine (1.5 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is heated at 120 °C for 24 hours. The reaction mixture is then cooled to room temperature, poured into water, and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by column chromatography to afford 2-phenyl-4-(pyrrolidin-1-yl)pyridine.

Visualizing Reaction Pathways and Workflows

To further elucidate the relationships between the discussed reactions, the following diagrams are provided.

Reaction_Pathways cluster_CC_coupling C-C Bond Formation cluster_CN_coupling C-N Bond Formation This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura ArB(OH)2 Pd catalyst Sonogashira Sonogashira This compound->Sonogashira Alkyne Pd/Cu catalyst Negishi Negishi This compound->Negishi ArZnX Pd catalyst Stille Stille This compound->Stille ArSnR3 Pd catalyst Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Amine Pd catalyst SNAr SNAr This compound->SNAr Nucleophile 2,4-Diarylpyridine 2,4-Diarylpyridine Suzuki-Miyaura->2,4-Diarylpyridine 4-Alkynyl-2-phenylpyridine 4-Alkynyl-2-phenylpyridine Sonogashira->4-Alkynyl-2-phenylpyridine Negishi->2,4-Diarylpyridine Stille->2,4-Diarylpyridine 4-Amino-2-phenylpyridine 4-Amino-2-phenylpyridine Buchwald-Hartwig->4-Amino-2-phenylpyridine 4-Substituted-2-phenylpyridine 4-Substituted-2-phenylpyridine SNAr->4-Substituted-2-phenylpyridine

Overview of synthetic routes from this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Weigh Reagents Add Solvents Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Inert Atmosphere Workup Workup Heating & Stirring->Workup Cooling Extraction Purification Purification Workup->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS, etc. End End Characterization->End

A general experimental workflow for the described reactions.

Conclusion

The choice of reaction for the functionalization of this compound depends on the desired substituent and the required reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, generally offer high yields and good functional group tolerance under relatively mild conditions. Nucleophilic aromatic substitution provides a metal-free alternative, although it may require higher temperatures and is typically more effective with strong nucleophiles. This guide provides a foundational dataset to aid in the rational design and optimization of synthetic routes involving this compound.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-phenylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-phenylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to understand the hazards associated with this compound. Based on its Safety Data Sheet (SDS), this compound presents several risks that must be managed with appropriate personal protective equipment (PPE) and handling protocols.

Hazard Summary:

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Hazardous to the Aquatic Environment (Long-term)Category 4May cause long-lasting harmful effects to aquatic life

Source: MedchemExpress Safety Data Sheet[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye ProtectionChemical safety goggles or face shieldProtects against splashes and eye irritation
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and irritation
Body ProtectionLaboratory coatProtects skin and personal clothing from contamination
Respiratory ProtectionUse in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or vapors

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators are responsible for correctly identifying and classifying their waste.[2] The following protocol provides a general framework for proper disposal.

Step 1: Waste Identification and Classification

  • Determine if the waste is hazardous. this compound is a halogenated organic compound, which is typically considered hazardous waste.[3][4]

  • Check for specific waste codes. While this compound is not specifically listed by name under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste may be classified under broader categories.

    • F-Listed Wastes: If it is a spent solvent, it could fall under codes for halogenated solvents (e.g., F001, F002).[5][6]

    • D-Listed Wastes: The waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. For example, waste containing pyridine is listed under the code D038.[7][8]

  • Consult with your institution's Environmental Health and Safety (EHS) office. Your EHS department is the ultimate authority on waste classification and disposal procedures for your specific location.

Step 2: Segregation and Collection

  • Segregate the waste. Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. It should be collected as "halogenated organic waste."[3][4]

  • Use a designated and compatible waste container. The container must be:

    • In good condition and leak-proof.

    • Chemically compatible with chlorinated pyridines.

    • Clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Keep the container closed. Except when adding waste, the container must be securely sealed to prevent spills and the release of vapors.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Ensure secondary containment. Place the waste container in a larger, chemically resistant container to contain any potential leaks.

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.

Step 4: Disposal

  • Arrange for pickup by a licensed hazardous waste contractor. This is typically coordinated through your institution's EHS office.

  • Preferred disposal method: The recommended disposal method for chlorinated organic compounds is through a licensed chemical destruction plant, often via controlled incineration with flue gas scrubbing to neutralize harmful byproducts like hydrogen chloride.[9]

  • Contaminated materials: Any materials contaminated with this compound, such as gloves, wipes, and empty containers, must also be disposed of as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse before disposal.[9]

Disposal Decision Workflow

The following diagram outlines the key decision points in the disposal process for this compound.

start Start: Have this compound Waste is_pure Is it pure compound or contaminated material? start->is_pure pure_compound Pure Compound or Concentrated Solution is_pure->pure_compound Pure contaminated_material Contaminated Materials (Gloves, Wipes, Glassware) is_pure->contaminated_material Contaminated segregate Segregate as Halogenated Organic Waste pure_compound->segregate contaminated_material->segregate collect_container Collect in a labeled, compatible, and sealed hazardous waste container segregate->collect_container store_saa Store in a designated Satellite Accumulation Area with secondary containment collect_container->store_saa contact_ehs Contact Institutional EHS for pickup by a licensed hazardous waste contractor store_saa->contact_ehs incineration Final Disposal: High-temperature incineration at a licensed facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-2-phenylpyridine, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, its structure as a chlorinated pyridine derivative necessitates stringent safety measures. Pyridine and its analogues are known to be potentially toxic and can be absorbed through the skin.

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification/Standard Quantitative Data/Notes
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1Goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesASTM F739Recommended: Viton™/Butyl Rubber (>480 minutes breakthrough for Pyridine)[1], Butyl Rubber, Neoprene. Not Recommended for prolonged contact: Nitrile gloves (Breakthrough time can be less than 1 minute for Pyridine)[2]. Always inspect gloves for integrity before use and practice double-gloving.
Respiratory Protection Air-Purifying Respirator with Organic Vapor (OV) CartridgesNIOSH ApprovedFor concentrations up to 50 ppm of similar compounds like Pyridine, a full-facepiece respirator with organic vapor cartridges is recommended.[3] For higher or unknown concentrations, a supplied-air respirator is necessary.[3]
Protective Clothing Chemical-Resistant Lab Coat or CoverallsA fully buttoned lab coat is the minimum requirement. For larger quantities or splash potential, chemical-resistant coveralls are recommended.
Footwear Closed-toe ShoesShoes should be made of a non-porous material.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is paramount to ensure safety when working with this compound.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Complete Experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

Detailed Experimental Protocol:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be aware of all potential hazards.

    • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or punctures.

    • Fume Hood Preparation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the fume hood is functioning correctly.

  • Handling:

    • Weighing and Transfer: Carefully weigh and transfer the chemical, avoiding the generation of dust or aerosols. Use tools and techniques that minimize the risk of spills.

    • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential for pressure buildup is adequately addressed.

  • Cleanup:

    • Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound.

    • Spill Management: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

Disposal Workflow for this compound Waste cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Final Disposal waste_chem Unused/Waste Chemical waste_collect Collect in Designated Container waste_chem->waste_collect waste_contam Contaminated PPE & Materials waste_contam->waste_collect waste_label Label as 'Halogenated Organic Waste' waste_collect->waste_label waste_store Store in Satellite Accumulation Area waste_label->waste_store waste_pickup Arrange for EHS Pickup waste_store->waste_pickup waste_incin Licensed Incineration waste_pickup->waste_incin

Caption: This diagram illustrates the correct procedure for the segregation, storage, and disposal of waste contaminated with this compound.

Detailed Disposal Protocol:

  • Waste Identification: All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • Segregation: This waste must be segregated as "halogenated organic waste." Do not mix with non-halogenated waste streams.

  • Containment:

    • Collect liquid waste in a designated, leak-proof, and clearly labeled container.

    • Collect solid waste in a separate, appropriately labeled container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by the institution's EHS department. The final disposal method should be through a licensed chemical destruction facility, typically via high-temperature incineration.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.